molecular formula C10H15NO B1267143 4-Azatricyclo[4.3.1.13,8]undecan-5-one CAS No. 22607-75-6

4-Azatricyclo[4.3.1.13,8]undecan-5-one

Cat. No.: B1267143
CAS No.: 22607-75-6
M. Wt: 165.23 g/mol
InChI Key: OKDJIRNQPPBDKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Azatricyclo[4.3.1.1]undecan-5-one is formed during the Beckman rearrangement of adamantanone oxime. Crystal structure of 4-azatricyclo[4.3.1.1]undecan-5-one (homoazaadamantanone) has been studied.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-azatricyclo[4.3.1.13,8]undecan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c12-10-8-2-6-1-7(3-8)5-9(4-6)11-10/h6-9H,1-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKDJIRNQPPBDKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00945265
Record name 4-Azatricyclo[4.3.1.1~3,8~]undec-4-en-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00945265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22607-75-6
Record name 4-Azatricyclo[4.3.1.13,8]undecan-5-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22607-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Azatricyclo[4.3.1.13,8]undecan-5-one
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145164
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Azatricyclo[4.3.1.1~3,8~]undec-4-en-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00945265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Azatricyclo[4.3.1.13,8]undecan-5-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Biological Significance of 4-Azatricyclo[4.3.1.13,8]undecan-5-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-azatricyclo[4.3.1.13,8]undecan-5-one, a heterocyclic compound of significant interest in medicinal chemistry. The document details the core synthetic methodology, presents quantitative data in a structured format, and outlines the experimental protocols. Furthermore, it delves into the evolving understanding of the biological activities of this molecule and its derivatives, with a particular focus on its potential as an antiviral and anticancer agent. Visualizations of the synthetic workflow and relevant biological pathways are provided to facilitate a deeper understanding of the subject matter.

Introduction

Adamantane derivatives have long been a cornerstone in the development of therapeutic agents, with amantadine being a notable example of an antiviral drug. The introduction of heteroatoms into the adamantane scaffold has opened up new avenues for modifying the physicochemical and pharmacological properties of these molecules. This compound, a lactam derivative of the adamantane family, has emerged as a versatile building block for the synthesis of novel compounds with potential therapeutic applications. This guide focuses on the foundational synthesis of this key intermediate and explores its biological relevance.

Synthesis of this compound

The primary and most efficient route for the synthesis of this compound is through a Beckmann rearrangement of 2-adamantanone oxime. This reaction provides a straightforward method to introduce a nitrogen atom into the tricyclic ring system, forming the desired lactam.

Synthetic Workflow

The synthesis is a two-step process starting from 2-adamantanone. The first step involves the formation of the oxime, followed by the Beckmann rearrangement to yield the final product.

G cluster_0 Synthesis of this compound 2-Adamantanone 2-Adamantanone 2-Adamantanone_Oxime 2-Adamantanone_Oxime 2-Adamantanone->2-Adamantanone_Oxime Hydroxylamine Hydrochloride This compound This compound 2-Adamantanone_Oxime->this compound Beckmann Rearrangement

A high-level overview of the synthetic pathway.
Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound.

Step 1: Synthesis of 2-Adamantanone Oxime

A detailed experimental protocol for the synthesis of the oxime precursor is crucial for the overall success of the synthesis. While various methods exist, a common procedure involves the reaction of 2-adamantanone with hydroxylamine hydrochloride in the presence of a base.

Step 2: Beckmann Rearrangement to this compound

To a suspension of 3 g (18 mmol) of 2-adamantanone oxime in 36 ml of 20% aqueous sodium hydroxide, 5 g (28 mmol) of benzenesulfonyl chloride is added with vigorous stirring at 20-30°C. The temperature is maintained below 30°C until the exothermic reaction ceases. The reaction temperature is then raised to 55°C and held for 2 hours. Following the reaction, the mixture is worked up to yield the final product.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Molar Mass165.23 g/mol N/A
Melting Point306-308 °C[1]
Yield67%[1]
AppearanceWhite crystals[1]

Biological Activities and Signaling Pathways

While initially explored for antiviral properties, recent research has unveiled a potential role for this compound in cancer therapy.

Antiviral Activity of Adamantane Derivatives

Derivatives of 4-azatricyclo[4.3.1.13,8]undecane have shown antiviral activity.[1] The mechanism of action for many adamantane-based antivirals, such as amantadine, involves the inhibition of the M2 proton channel of the influenza A virus. This channel is crucial for the uncoating of the virus within the host cell. By blocking this channel, the virus is unable to release its genetic material, thus halting replication.

G cluster_1 Antiviral Mechanism of Adamantane Derivatives Adamantane_Derivative Adamantane_Derivative M2_Proton_Channel M2_Proton_Channel Adamantane_Derivative->M2_Proton_Channel Inhibits Viral_Uncoating Viral_Uncoating M2_Proton_Channel->Viral_Uncoating Enables Viral_Replication Viral_Replication Viral_Uncoating->Viral_Replication Leads to

Inhibition of the M2 proton channel by adamantane derivatives.
Anticancer Potential: SRC Inhibition and Apoptosis Induction

A recent study has identified this compound as a potential inhibitor of the SRC protein, a non-receptor tyrosine kinase that plays a critical role in cancer cell proliferation, survival, and metastasis.[2] Inhibition of SRC can trigger a cascade of events leading to apoptosis (programmed cell death). The study demonstrated that this compound induces cytotoxic effects in human lung adenocarcinoma cells, upregulates pro-apoptotic genes, and increases the activity of caspases 3 and 6, which are key executioners of apoptosis.[2]

G cluster_2 Proposed Anticancer Mechanism of this compound Molecule 4-Azatricyclo[4.3.1.13,8] undecan-5-one SRC_Protein SRC Protein Molecule->SRC_Protein Inhibits Apoptosis Apoptosis Induction Molecule->Apoptosis Induces Cell_Signaling Downstream Signaling (Proliferation, Survival) SRC_Protein->Cell_Signaling Promotes SRC_Protein->Apoptosis Inhibits Caspases Caspase-3/6 Activation Apoptosis->Caspases Activates

Inhibition of SRC signaling and induction of apoptosis.

Conclusion and Future Directions

This compound is a readily accessible synthetic intermediate with burgeoning potential in drug discovery and development. While its derivatives have shown promise as antiviral agents, the recent discovery of its activity as an SRC inhibitor opens up exciting new possibilities for its application in oncology. Further research is warranted to fully elucidate the structure-activity relationships of its derivatives and to explore their efficacy and safety in preclinical and clinical settings. The development of more potent and selective analogs based on this scaffold could lead to the next generation of targeted therapies for a range of diseases.

References

An In-depth Technical Guide on 4-Azatricyclo[4.3.1.13,8]undecan-5-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical, physical, and pharmacological properties of 4-Azatricyclo[4.3.1.13,8]undecan-5-one. The document includes detailed experimental protocols for its synthesis and biological evaluation, along with a summary of its quantitative data and visualizations of relevant biological pathways and experimental workflows.

Core Properties of this compound

This compound, also known as 4-azahomoadamantane-5-one, is a tricyclic lactam. Its rigid cage-like structure is derived from the adamantane framework.

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueReferences
Molecular Formula C₁₀H₁₅NO[1]
Molecular Weight 165.23 g/mol [1]
CAS Number 22607-75-6[1]
Melting Point 316-318 °C (lit.)
Boiling Point 344 °C at 760 mmHg (Predicted)[2]
Appearance White to off-white crystalline powder[3]
Solubility Soluble in chloroform (2.5%, clear, colorless)
InChI Key OKDJIRNQPPBDKJ-SPJNRGJMSA-N
Canonical SMILES C1C2CC3CC1CC(C2)NC3=O[2]

Synthesis and Characterization

The primary synthetic route to this compound is the Beckmann rearrangement of adamantan-2-one oxime.[4][5][6][7][8] This reaction is typically catalyzed by strong acids, such as polyphosphoric acid (PPA).[5][7]

Materials:

  • Adamantan-2-one

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate or pyridine (base)

  • Ethanol

  • Polyphosphoric acid (PPA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (solvents for chromatography)

Procedure:

Step 1: Synthesis of Adamantan-2-one Oxime

  • In a round-bottom flask, dissolve adamantan-2-one (1 equivalent) in ethanol.

  • Add hydroxylamine hydrochloride (1.5 equivalents) and a base such as sodium acetate or pyridine (1.5 equivalents).

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield adamantan-2-one oxime.

Step 2: Beckmann Rearrangement to this compound

  • In a reaction vessel, place polyphosphoric acid and heat it to 100-120 °C.

  • Slowly add adamantan-2-one oxime (1 equivalent) to the hot PPA with vigorous stirring.

  • Maintain the temperature and continue stirring for 1-2 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Step 3: Purification

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound as a white solid.

The structure of the synthesized compound should be confirmed by spectroscopic methods.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the amide carbonyl group (C=O) around 1650-1680 cm⁻¹ and an N-H stretching band around 3200-3400 cm⁻¹.[12][15]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 165, corresponding to the molecular weight of the compound.[13][16]

Pharmacological Properties and Biological Activity

Recent studies have identified this compound as a potential anticancer agent, specifically as an inhibitor of the Src tyrosine kinase.[17]

Src is a non-receptor tyrosine kinase that is often overexpressed and hyperactivated in various cancers, including NSCLC.[18][19][20] It plays a crucial role in regulating cell proliferation, survival, migration, and invasion.[18][19][20] The signaling pathway involving Src is a key target for cancer therapy.

The epidermal growth factor receptor (EGFR) is a key upstream activator of Src.[18][21][22] Upon activation, Src phosphorylates and activates several downstream signaling molecules, including Signal Transducer and Activator of Transcription 3 (STAT3), which promotes the transcription of genes involved in cell survival and proliferation.[18][21][23][24]

SRC_Signaling_Pathway cluster_upstream Upstream Activation cluster_core Core Kinase cluster_downstream Downstream Effectors cluster_output Cellular Response EGFR EGFR SRC Src EGFR->SRC STAT3 STAT3 SRC->STAT3 AKT PI3K/AKT SRC->AKT ERK RAS/MEK/ERK SRC->ERK Invasion Invasion SRC->Invasion Proliferation Proliferation STAT3->Proliferation Survival Survival AKT->Survival ERK->Proliferation Inhibitor This compound Inhibitor->SRC

Src Signaling Pathway in NSCLC

Experimental Protocols for Biological Evaluation

The following protocols are standard methods to evaluate the anticancer properties of a compound like this compound.

A general workflow for screening the anticancer activity of the compound is depicted below.

Experimental_Workflow start Synthesize and Purify This compound cell_culture Culture A549 (NSCLC) Cells start->cell_culture treatment Treat Cells with Varying Concentrations of Compound cell_culture->treatment mtt MTT Assay (Cell Viability) treatment->mtt colony Colony Formation Assay (Long-term Survival) treatment->colony caspase Caspase-3/6 Assay (Apoptosis) treatment->caspase analysis Data Analysis (IC50, etc.) mtt->analysis colony->analysis caspase->analysis conclusion Conclusion on Anticancer Activity analysis->conclusion

Anticancer Drug Screening Workflow

Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases of viable cells. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • A549 human non-small cell lung cancer cell line

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • 96-well plates

  • This compound stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed A549 cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plates for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

Principle: This assay assesses the long-term proliferative potential of single cells after treatment with a cytotoxic agent.

Materials:

  • A549 cells

  • 6-well plates

  • Complete culture medium

  • This compound

  • Fixation solution (e.g., methanol:acetic acid, 3:1)

  • Staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

  • Seed a low density of A549 cells (e.g., 500 cells/well) in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of the compound for 24 hours.

  • Remove the drug-containing medium, wash with PBS, and add fresh complete medium.

  • Incubate the plates for 10-14 days, until visible colonies are formed in the control wells.

  • Wash the wells with PBS, fix the colonies with the fixation solution for 15 minutes.

  • Stain the colonies with crystal violet solution for 20 minutes.

  • Wash the wells with water and allow them to air dry.

  • Count the number of colonies (typically >50 cells) in each well.

  • Calculate the plating efficiency and surviving fraction for each treatment group.

Principle: This assay measures the activity of executioner caspases 3 and 6, which are key mediators of apoptosis. The assay uses a specific peptide substrate that is cleaved by the active caspase, releasing a chromophore or fluorophore that can be quantified.

Materials:

  • A549 cells

  • 24-well plates

  • This compound

  • Cell lysis buffer

  • Caspase-3/6 colorimetric or fluorometric assay kit (containing specific substrates like DEVD-pNA for caspase-3)

  • Microplate reader

Procedure:

  • Seed A549 cells in 24-well plates and treat with the compound for the desired time points (e.g., 24, 48 hours).

  • Harvest the cells and prepare cell lysates according to the assay kit manufacturer's instructions.

  • Determine the protein concentration of the lysates.

  • In a 96-well plate, add an equal amount of protein from each sample.

  • Add the caspase-3/6 substrate solution to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Quantify the caspase activity relative to the control.

Conclusion

This compound presents an interesting scaffold for further investigation in the field of oncology. Its synthesis is achievable through established chemical transformations, and its potential as a Src inhibitor warrants detailed biological evaluation. The protocols and information provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of this compound.

References

An In-depth Technical Guide to the Reactions of 4-Azatricyclo[4.3.1.13,8]undecan-5-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and reactivity of 4-Azatricyclo[4.3.1.13,8]undecan-5-one, a cage-like lactam with potential applications in medicinal chemistry and drug development. This document details key reactions, including the synthesis of the core structure, reductions, N-functionalization, and transformations of the carbonyl group. Experimental protocols, quantitative data, and reaction pathway diagrams are provided to facilitate further research and application of this versatile chemical entity.

Core Reactions and Derivatives

This compound serves as a versatile starting material for a variety of derivatives. The primary reaction pathways explored to date involve the lactam functionality, specifically the nitrogen atom and the carbonyl group.

Synthesis via Beckmann Rearrangement

The synthesis of this compound is achieved through a Beckmann rearrangement of 2-adamantanone oxime. This reaction provides a reliable method for constructing the core tricyclic lactam structure.

Beckmann_Rearrangement 2-Adamantanone_Oxime 2-Adamantanone Oxime Lactam This compound 2-Adamantanone_Oxime->Lactam Benzenesulfonyl chloride, 20% NaOH

Caption: Synthesis of the core lactam via Beckmann rearrangement.

Carbonyl Group Reduction

The carbonyl group of the lactam can be fully reduced to a methylene group to yield 4-azatricyclo[4.3.1.13,8]undecane. This transformation is typically accomplished using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Lactam_Reduction Lactam This compound Amine 4-Azatricyclo[4.3.1.13,8]undecane Lactam->Amine LiAlH4, Ether

Caption: Reduction of the lactam to the corresponding cyclic amine.

N-Functionalization Reactions

The secondary amine of the reduced product, 4-azatricyclo[4.3.1.13,8]undecane, is amenable to N-acylation with various acid chlorides, leading to a range of amide derivatives. Furthermore, the lactam nitrogen can undergo N-alkylation, for instance with propargyl bromide, to introduce new functional groups.

N_Functionalization cluster_acylation N-Acylation cluster_alkylation N-Alkylation Amine 4-Azatricyclo[4.3.1.13,8]undecane Acylated_Amine N-Acyl-4-azatricyclo[4.3.1.13,8]undecane Amine->Acylated_Amine RCOCl Lactam This compound Alkylated_Lactam 4-Propargyl-4-azatricyclo[4.3.1.13,8]undecan-5-one Lactam->Alkylated_Lactam Propargyl bromide

Caption: N-Acylation of the reduced amine and N-alkylation of the lactam.

Thionation of the Carbonyl Group

The carbonyl group of this compound can be converted to a thiocarbonyl group using phosphorus pentasulfide (P₄S₁₀), yielding the corresponding 5-thione derivative. This thionated product can undergo further reaction, such as S-methylation.

Thionation Lactam This compound Thione 4-Azatricyclo[4.3.1.13,8]undecane-5-thione Lactam->Thione P4S10 Methylthio 5-Methylthio-4-azatricyclo[4.3.1.13,8]undec-4-ene hydroiodide Thione->Methylthio Methyl iodide

Caption: Conversion of the lactam to a thione and subsequent S-methylation.

Quantitative Data Summary

CompoundStarting MaterialReagentsSolventYield (%)Melting Point (°C)Reference
This compound2-Adamantanone oximeBenzenesulfonyl chloride, 20% aq. NaOH-67306-308
4-Azatricyclo[4.3.1.13,8]undecaneThis compoundLithium aluminum hydrideAnhydrous ether85290
4-(p-Nitrobenzoyl)-4-azatricyclo[4.3.1.13,8]undecane4-Azatricyclo[4.3.1.13,8]undecanep-Nitrobenzoyl chloride, TriethylamineMethylene chloride80150
4-Propargyl-4-azatricyclo[4.3.1.13,8]undecan-5-oneThis compoundPropargyl bromide, Sodium hydrideToluene65121-122
4-Azatricyclo[4.3.1.13,8]undecane-5-thioneThis compoundPhosphorus pentasulfidePyridine52184-185
5-Methylthio-4-azatricyclo[4.3.1.13,8]undec-4-ene hydroiodide4-Azatricyclo[4.3.1.13,8]undecane-5-thioneMethyl iodideMethanol--

Detailed Experimental Protocols

Synthesis of this compound
  • Procedure: To a vigorously stirred suspension of 2-adamantanone oxime (3.0 g, 18 mmol) in 36 mL of 20% aqueous sodium hydroxide, benzenesulfonyl chloride (5.0 g, 28 mmol) is added at a temperature between 20-30°C. The temperature is maintained below 30°C until the initial exothermic reaction ceases. The reaction mixture is then heated to 55°C and held at this temperature for 2 hours. After cooling, the reaction mixture is worked up to afford the product.

  • Purification: The crude product is recrystallized from hexane to yield 2.0 g (67%) of this compound as white crystals.

  • Characterization: Melting point: 306-308°C.

Reduction of this compound
  • Procedure: To a suspension of lithium aluminum hydride (2.12 g, 56 mmol) in 200 mL of anhydrous ether, this compound (2.45 g, 14 mmol) is added. The resulting mixture is refluxed for 6 hours.

  • Workup: After cooling, the reaction is carefully quenched by the sequential addition of water and aqueous sodium hydroxide. The resulting solids are filtered, and the filtrate is dried and concentrated under reduced pressure.

  • Purification: The crude solid is recrystallized from hexane to give 1.90 g (85%) of 4-azatricyclo[4.3.1.13,8]undecane.

  • Characterization: Melting point: 290°C.

N-Acylation of 4-Azatricyclo[4.3.1.13,8]undecane
  • Procedure: To a solution of 4-azatricyclo[4.3.1.13,8]undecane (1.0 g, 6.6 mmol) and triethylamine (1.0 mL) in 100 mL of methylene chloride, a solution of p-nitrobenzoyl chloride (1.23 g, 6.6 mmol) in 20 mL of methylene chloride is added dropwise with stirring. The reaction mixture is stirred at room temperature for 4 hours.

  • Workup: The reaction mixture is washed successively with water, 5% hydrochloric acid, 5% sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure.

  • Purification: The resulting solid is recrystallized to afford 4-(p-nitrobenzoyl)-4-azatricyclo[4.3.1.13,8]undecane (1.67 g, 80%).

  • Characterization: Melting point: 150°C.

N-Alkylation of this compound
  • Procedure: To a suspension of sodium hydride (0.4 g, 16.5 mmol) in 100 mL of dry toluene, this compound (2.47 g, 15 mmol) is added, and the mixture is refluxed for 2 hours. After cooling to room temperature, propargyl bromide (1.9 g, 16 mmol) is added dropwise, and the mixture is refluxed for an additional 6 hours.

  • Workup: The reaction mixture is cooled and poured into ice-cold saturated aqueous sodium chloride solution. The resulting precipitate is filtered, washed with water, and then dissolved in methylene chloride. The organic solution is dried and the solvent is evaporated.

  • Purification: The crude product is purified to yield 4-propargyl-4-azatricyclo[4.3.1.13,8]undecan-5-one (2.0 g, 65%).

  • Characterization: Melting point: 121-122°C.

Synthesis of 4-Azatricyclo[4.3.1.13,8]undecane-5-thione
  • Procedure: A mixture of this compound (3.0 g, 18 mmol) and phosphorus pentasulfide (2.0 g, 9 mmol) in 100 mL of pyridine is refluxed for 4 hours.

  • Workup: The solvent is evaporated under reduced pressure, and the residue is treated with a 10% sodium carbonate solution. The resulting solid is filtered, washed with water, and dried.

  • Purification: The crude product is dissolved in methylene chloride, filtered through activated alumina, and the solvent is evaporated to yield 1.72 g (52%) of the 5-thione. The product is recrystallized from anhydrous ethanol.

  • Characterization: Melting point: 184-185°C.

An In-Depth Technical Guide to 4-Azatricyclo[4.3.1.13,8]undecan-5-one Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-azatricyclo[4.3.1.13,8]undecan-5-one scaffold, a heterocyclic analog of adamantane, has emerged as a promising core structure in medicinal chemistry. Its rigid, three-dimensional framework provides a unique template for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential therapeutic applications of this compound derivatives. Detailed experimental protocols for key synthetic transformations and biological assays are presented, along with a summary of the quantitative biological activity data. Furthermore, this guide illustrates key experimental workflows using logical diagrams to facilitate a deeper understanding of the research and development process for this class of compounds.

Introduction

The adamantane cage has been a privileged scaffold in drug discovery, leading to the development of antiviral and neurological drugs. The introduction of a nitrogen atom into the tricyclic system to form the this compound core has opened up new avenues for structural modification and the exploration of diverse biological activities.[1] Derivatives of this core have demonstrated promising antiviral, anticancer, and anti-inflammatory properties.[2][3] This guide aims to serve as a detailed technical resource for researchers engaged in the synthesis, evaluation, and development of novel drugs based on this unique heterocyclic system.

Synthesis of the this compound Core

The fundamental synthetic route to the this compound core involves a Beckmann rearrangement of 2-adamantanone oxime.[1] This key transformation provides a reliable and efficient method to construct the lactam framework.

Experimental Protocol: Beckmann Rearrangement of 2-Adamantanone Oxime

This protocol outlines the synthesis of this compound from 2-adamantanone oxime.

Materials:

  • 2-Adamantanone oxime

  • 20% aqueous sodium hydroxide (NaOH)

  • Benzenesulfonyl chloride

  • Hexane

Procedure:

  • Prepare a suspension of 2-adamantanone oxime (3 g, 18 mmol) in 20% aqueous sodium hydroxide (36 mL).

  • With vigorous stirring at 20-30 °C, add benzenesulfonyl chloride (5 g, 28 mmol).

  • Maintain the temperature below 30 °C until the initial exothermic reaction subsides.

  • Increase the temperature to 55 °C and maintain for 2 hours.

  • After the reaction is complete, work up the reaction mixture to isolate the crude product.

  • Recrystallize the crude product from hexane to yield this compound as white crystals (2.0 g, 67% yield).

  • The melting point of the purified product is 306-308 °C.

Biological Activities and Quantitative Data

Derivatives of the this compound core have been investigated for a range of biological activities. The following sections summarize the key findings and present the available quantitative data in a structured format.

Antiviral Activity

Several derivatives of 4-azatricyclo[4.3.1.13,8]undecane have shown notable antiviral activity, particularly against Influenza A and Herpes Simplex Virus (HSV).

Table 1: Antiviral Activity of 4-Azatricyclo[4.3.1.13,8]undecane Derivatives

CompoundVirusCell LineMinimum Inhibitory Concentration (MIC) (µg/mL)
4f Influenza A/NWS/33MDCK1.0
4f Herpesvirus Type 2MA1043.2
4g Herpesvirus Type 1MA104Moderate Activity (MIC not specified)
Anticancer and Anti-inflammatory Activity

While extensive quantitative data for a broad range of derivatives is still emerging, preliminary studies indicate the potential of this scaffold in cancer and inflammation. For instance, this compound (referred to as ADE in some literature) has been identified as a compound with notable binding affinity to the SRC protein, a key target in cancer therapy.[4] Another derivative, 4-azatricyclo[4.3.1.13,8]undecan-4-yl-(2-hydroxyphenyl)methanone (ATUHM), has been reported to possess anticancer and anti-inflammatory activities, although specific IC50 values from cellular assays are not yet widely published.[2][5]

Experimental Protocols for Biological Assays

This section provides detailed methodologies for the key biological assays used to evaluate the therapeutic potential of this compound derivatives.

Antiviral Assays

This protocol is a standard method for determining the antiviral activity of compounds against the influenza A virus.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza A virus (e.g., A/NWS/33 strain)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Agarose or other overlay medium

  • Crystal violet staining solution

  • Test compounds (this compound derivatives)

Procedure:

  • Cell Culture: Culture MDCK cells in DMEM supplemented with 10% FBS at 37 °C in a 5% CO2 incubator.

  • Cell Seeding: Seed MDCK cells into 6-well plates to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayer with a known titer of influenza A virus for 1 hour at 37 °C.

  • Compound Treatment: Remove the virus inoculum and add an overlay medium containing serial dilutions of the test compounds.

  • Incubation: Incubate the plates for 2-3 days at 37 °C to allow for plaque formation.

  • Plaque Visualization: Fix the cells with formaldehyde and stain with crystal violet to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control. The MIC or IC50 value is determined as the concentration of the compound that causes a 50% reduction in the number of plaques.

This protocol is used to assess the antiviral efficacy of compounds against HSV.

Materials:

  • MA104 cells (or other susceptible cell lines like Vero cells)

  • Herpes Simplex Virus (Type 1 or Type 2)

  • Cell culture medium (e.g., Eagle's Minimum Essential Medium)

  • Overlay medium (e.g., containing carboxymethyl cellulose)

  • Formalin

  • Crystal violet solution

  • Test compounds

Procedure:

  • Cell Culture: Grow MA104 cells to confluence in 24-well plates.

  • Virus Infection: Infect the cell monolayers with HSV at a specified multiplicity of infection (MOI) for 1 hour.

  • Compound Treatment: After virus adsorption, remove the inoculum and add fresh medium containing various concentrations of the test compounds.

  • Overlay: After a further incubation period, replace the medium with an overlay medium to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for 48-72 hours to allow plaque development.

  • Staining and Counting: Fix the cells with formalin, stain with crystal violet, and count the number of plaques.

  • Analysis: Calculate the percentage of plaque inhibition for each compound concentration to determine the IC50 value.

In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Materials:

  • Cancer cell line (e.g., A549, HeLa)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • Test compounds

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Experimental and Logical Workflows

To provide a clearer understanding of the research process, the following diagrams, generated using the DOT language, illustrate key experimental workflows.

Synthesis_Workflow Start 2-Adamantanone Oxime Reaction Beckmann Rearrangement (Benzenesulfonyl chloride, NaOH) Start->Reaction Product 4-Azatricyclo[4.3.1.1,8]undecan-5-one Reaction->Product Purification Recrystallization (Hexane) Product->Purification Final_Product Pure Core Scaffold Purification->Final_Product

Synthetic Workflow for the Core Scaffold.

Antiviral_Assay_Workflow cluster_setup Assay Setup Cell_Culture Culture Host Cells (e.g., MDCK, MA104) Infection Infect Cell Monolayer with Virus Cell_Culture->Infection Virus_Stock Prepare Virus Stock (e.g., Influenza, HSV) Virus_Stock->Infection Compound_Prep Prepare Serial Dilutions of Test Compounds Treatment Treat Infected Cells with Compounds Compound_Prep->Treatment Infection->Treatment Incubation Incubate for Plaque Formation (2-3 days) Treatment->Incubation Staining Fix and Stain Cells (Crystal Violet) Incubation->Staining Analysis Count Plaques and Calculate % Inhibition Staining->Analysis Result Determine MIC / IC50 Analysis->Result

Workflow for In Vitro Antiviral Plaque Reduction Assay.

Anticancer_Assay_Workflow cluster_prep Preparation Cell_Seeding Seed Cancer Cells in 96-well Plates Treatment Treat Cells with Compounds (24-72 hours) Cell_Seeding->Treatment Compound_Dilution Prepare Compound Dilutions Compound_Dilution->Treatment MTT_Addition Add MTT Reagent (2-4 hours) Treatment->MTT_Addition Solubilization Add Solubilization Buffer MTT_Addition->Solubilization Readout Measure Absorbance (Plate Reader) Solubilization->Readout Data_Analysis Calculate Cell Viability and IC50 Readout->Data_Analysis

Workflow for In Vitro Anticancer MTT Assay.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The synthetic accessibility of the core structure allows for extensive derivatization to explore structure-activity relationships and optimize biological activity. While initial studies have highlighted the antiviral potential of certain derivatives, further investigation into their anticancer and anti-inflammatory properties is warranted.

Future research in this area should focus on:

  • Expansion of the chemical library: Synthesizing a broader range of derivatives to comprehensively probe the chemical space around the core scaffold.

  • In-depth mechanistic studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects. This includes identifying specific viral or cellular targets and characterizing the associated signaling pathways.

  • Quantitative structure-activity relationship (QSAR) studies: Developing predictive models to guide the design of more potent and selective analogs.

  • In vivo evaluation: Advancing the most promising lead compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

By leveraging the information and protocols presented in this technical guide, researchers can accelerate the discovery and development of new drugs based on the this compound scaffold, ultimately contributing to the advancement of therapeutic options for a variety of diseases.

References

An In-depth Technical Guide to 4-Azatricyclo[4.3.1.13,8]undecan-5-one Analogs as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-azatricyclo[4.3.1.13,8]undecan-5-one analogs, a class of compounds with demonstrated potential in antiviral and anticancer applications. This document details their synthesis, biological activities, and the experimental protocols for their evaluation, serving as a resource for researchers in medicinal chemistry and drug discovery.

Core Structure and Synthesis

The foundational scaffold, this compound, is a rigid, caged lactam. Its synthesis is primarily achieved through a Beckmann rearrangement of 2-adamantanone oxime. This rearrangement facilitates the expansion of one of the rings in the adamantane cage to incorporate a nitrogen atom, forming the lactam.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established literature procedures for the Beckmann rearrangement of 2-adamantanone oxime.

Materials:

  • 2-Adamantanone oxime

  • Polyphosphoric acid (PPA)

  • Hexane

  • Standard laboratory glassware and heating apparatus

Procedure:

  • In a round-bottom flask, combine 2-adamantanone oxime and polyphosphoric acid.

  • Heat the mixture with stirring. The temperature should be maintained below 30°C until the initial exothermic reaction subsides.

  • After the initial reaction, raise the temperature to 55°C and maintain for 2 hours.

  • Upon completion, work up the reaction mixture to isolate the crude product.

  • Recrystallize the crude product from hexane to yield this compound as white crystals.

Characterization:

  • Melting Point: 306-308°C (recrystallized from hexane).

  • Elemental Analysis: Calculated for C₁₀H₁₅NO: C, 72.69%; H, 9.15%; N, 8.47%. Found: C, 72.29%; H, 9.26%; N, 8.34%.

Synthesis of Analogs

The core lactam can be readily modified at the nitrogen atom to generate a diverse library of analogs. Common synthetic strategies include N-acylation and N-alkylation.

N-Acylation

N-acylated analogs are synthesized by reacting the parent lactam with various acid chlorides. This approach has been used to introduce aromatic and other functional groups to the scaffold.

N-Alkylation

N-alkylation is achieved by treating the parent lactam with alkyl halides, such as propargyl bromide, to introduce different alkyl substituents.

Antiviral Activity

Several analogs of this compound have demonstrated antiviral properties, particularly against Influenza A and Herpesviruses.

Quantitative Antiviral Data

The following table summarizes the reported in vitro antiviral activity of selected analogs.

Compound IDStructure/SubstitutionVirusCell LineMIC (µg/mL)Virus Rating
4f N-(benzoyl) derivative of 4-azatricyclo[4.3.1.13,8]undecaneInfluenza A/NWS/33MDCK1.01.2
4f N-(benzoyl) derivative of 4-azatricyclo[4.3.1.13,8]undecaneHerpesvirus Type 2MA1043.20.7
4g 3,3'-Bis(4"-methylene-4"-azatricyclo[4.3.1.13,8]undecane)azobenzeneHerpesvirus Type 1MA104-Moderately Active

Data extracted from J. Heterocyclic Chem., 23, 1023 (1986).

Experimental Protocol: Antiviral Screening Assay

The antiviral activity of the compounds can be evaluated using a cytopathic effect (CPE) inhibition assay.

Materials:

  • Host cell lines (e.g., MDCK for influenza, MA104 for herpesvirus)

  • Virus stocks

  • Test compounds

  • Cell culture medium and supplements

  • Microtiter plates

Procedure:

  • Seed microtiter plates with the appropriate host cells and incubate to form a confluent monolayer.

  • Prepare serial dilutions of the test compounds.

  • Infect the cell monolayers with a standardized amount of virus in the presence of the test compounds.

  • Include appropriate controls (virus-infected untreated cells, uninfected cells, and drug control).

  • Incubate the plates for a period sufficient for the virus to cause a visible cytopathic effect in the untreated control wells.

  • Visually score the plates for the inhibition of CPE. The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that inhibits the virus-induced CPE.

Anticancer Potential: SRC Kinase Inhibition

Computational studies have identified a this compound analog as a potential inhibitor of the proto-oncogene tyrosine-protein kinase Src (SRC).[1] SRC is a non-receptor tyrosine kinase that is often overexpressed and hyperactivated in various cancers, playing a key role in tumor progression, metastasis, and survival.

SRC Signaling Pathway

The diagram below illustrates the central role of SRC in mediating signaling cascades that promote cancer cell proliferation, survival, and invasion.

SRC_Signaling_Pathway RTK Receptor Tyrosine Kinases (e.g., EGFR) SRC SRC RTK->SRC Integrins Integrins FAK FAK Integrins->FAK RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway SRC->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway SRC->PI3K_AKT STAT3 STAT3 SRC->STAT3 FAK->SRC Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival (Anti-apoptosis) PI3K_AKT->Survival Invasion Invasion & Metastasis STAT3->Invasion Analog 4-Azatricyclo[4.3.1.13,8] undecan-5-one Analog Analog->SRC

Caption: Simplified SRC signaling pathway in cancer.

Experimental Workflow: Validation of SRC Inhibition

The following workflow outlines the key steps to experimentally validate a compound as an SRC inhibitor.

SRC_Inhibition_Workflow start Putative SRC Inhibitor (4-Azatricyclo Analog) in_vitro_kinase In Vitro Kinase Assay (e.g., FRET-based) start->in_vitro_kinase cellular_pSRC Cellular Assay: Western Blot for p-SRC in_vitro_kinase->cellular_pSRC cell_viability Cell Viability Assay (e.g., MTS/MTT) cellular_pSRC->cell_viability downstream Analyze Downstream Signaling Effects cellular_pSRC->downstream ic50 Determine IC50 Value cell_viability->ic50 in_vivo In Vivo Xenograft Studies ic50->in_vivo

Caption: Experimental workflow for validating SRC inhibitors.

Experimental Protocol: Cellular SRC Phosphorylation Assay

This protocol describes a general method for assessing the inhibition of SRC phosphorylation in a cellular context using Western blotting.

Materials:

  • Cancer cell line with active SRC signaling (e.g., PC-3, A549)

  • Test compound

  • Cell lysis buffer

  • Primary antibodies (anti-phospho-SRC, anti-total-SRC)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Culture the selected cancer cells to an appropriate confluency.

  • Treat the cells with various concentrations of the test compound for a specified duration.

  • Lyse the cells to extract total protein.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with the primary antibody against phosphorylated SRC (p-SRC).

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an antibody against total SRC to normalize for protein loading.

  • Quantify the band intensities to determine the extent of SRC phosphorylation inhibition.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel antiviral and anticancer agents. The synthetic accessibility of this core and the ease of its derivatization allow for the creation of diverse chemical libraries for biological screening. Future research should focus on a systematic structure-activity relationship (SAR) study to optimize the antiviral potency and selectivity of these analogs. Furthermore, experimental validation of the computationally predicted SRC inhibitory activity is a critical next step in exploring their anticancer potential. The detailed protocols and data presented in this guide are intended to facilitate these research endeavors.

References

Spectroscopic Profile of 4-Azatricyclo[4.3.1.13,8]undecan-5-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Azatricyclo[4.3.1.13,8]undecan-5-one, a rigid tricyclic lactam with significant interest in medicinal chemistry and materials science. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the synthesis and characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound (Molecular Formula: C₁₀H₁₅NO, Molecular Weight: 165.23 g/mol , CAS: 22607-75-6).

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmMultiplicityProtons Assigned
~3.5 - 3.8m1H (CH-N)
~2.5 - 2.8m1H (CH-C=O)
~1.7 - 2.2m13H (Adamantyl CH, CH₂)
~6.0 - 7.0br s1H (NH)

Note: Predicted data is based on the analysis of structurally similar adamantane derivatives. Actual experimental values may vary.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmCarbon Assignment
~175 - 180C=O
~50 - 55CH-N
~40 - 45CH-C=O
~25 - 40Adamantyl CH, CH₂

Note: Predicted data is based on the analysis of structurally similar adamantane derivatives. Actual experimental values may vary.

Table 3: IR Spectroscopic Data

Frequency (cm⁻¹)Functional Group Assignment
~3200 - 3400N-H stretch (amide)
~2850 - 2950C-H stretch (aliphatic)
~1650 - 1680C=O stretch (amide, lactam)
~1450C-H bend (aliphatic)

Table 4: Mass Spectrometry Data

m/zInterpretation
165[M]⁺ (Molecular Ion)
137[M - CO]⁺
122[M - C₂H₅N]⁺
94[Adamantyl fragment]⁺

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of this compound are provided below.

Synthesis: Beckmann Rearrangement of Adamantanone Oxime

This compound is commonly synthesized via the Beckmann rearrangement of adamantanone oxime.[1]

Materials:

  • Adamantanone oxime

  • Polyphosphoric acid (PPA) or other acidic catalysts (e.g., H₂SO₄, HCl)

  • Sodium bicarbonate (or other base for neutralization)

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous sodium sulfate (or other drying agent)

Procedure:

  • Adamantanone oxime is added to polyphosphoric acid under controlled temperature conditions (typically elevated, e.g., 100-130 °C).

  • The reaction mixture is stirred for a specified time until the rearrangement is complete (monitoring by TLC is recommended).

  • The reaction mixture is then cooled and carefully poured onto crushed ice.

  • The acidic solution is neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.

  • The aqueous layer is extracted multiple times with an organic solvent such as dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.

  • Data Acquisition:

    • For ¹H NMR, a standard pulse sequence is used. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used. Chemical shifts are reported in ppm relative to the solvent peak.

Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples, a small amount of the compound is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly onto the ATR crystal.[2][3][4][5]

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the KBr pellet or the empty ATR crystal is recorded. The sample spectrum is then recorded over a typical range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

  • Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: An Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer can be used.

  • Data Acquisition: The sample solution is introduced into the mass spectrometer. The instrument is scanned over a desired mass-to-charge (m/z) range to detect the molecular ion and its fragment ions. High-resolution mass spectrometry (HRMS) can be employed for accurate mass determination.

Visualizations

The following diagrams illustrate key experimental and logical workflows.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation Synthesis Synthesis of 4-Azatricyclo [4.3.1.13,8]undecan-5-one Purification Purification Synthesis->Purification NMR NMR (1H, 13C) Purification->NMR IR IR Purification->IR MS MS Purification->MS Structure Structure Confirmation NMR->Structure IR->Structure MS->Structure

Caption: General workflow from synthesis to spectroscopic analysis and structural confirmation.

Beckmann_Rearrangement_Pathway Adamantanone_Oxime Adamantanone Oxime Protonation Protonation of Hydroxyl Group Adamantanone_Oxime->Protonation H+ Rearrangement Rearrangement and Loss of Water Protonation->Rearrangement Nitrilium_Ion Nitrilium Ion Intermediate Rearrangement->Nitrilium_Ion Hydration Hydration Nitrilium_Ion->Hydration H2O Tautomerization Tautomerization Hydration->Tautomerization Final_Product 4-Azatricyclo[4.3.1.13,8] undecan-5-one Tautomerization->Final_Product

Caption: Simplified signaling pathway of the Beckmann rearrangement for the synthesis of the title compound.

References

An In-depth Technical Guide to the Crystal Structure of 4-Azatricyclo[4.3.1.13,8]undecan-5-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the crystal structure of 4-Azatricyclo[4.3.1.13,8]undecan-5-one, a compound of interest to researchers in structural chemistry and drug development. The guide details the crystallographic data, experimental protocols for its synthesis and structure determination, and a visual representation of the experimental workflow.

Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction.[1][2] The compound, with the chemical formula C10H15NO and a molecular weight of 165.24 g/mol , crystallizes in a monoclinic system.[1] The unit cell contains two symmetrically independent molecules, revealing slight conformational differences, particularly in the planarity of the amide group.[1][2] One molecule exhibits a pyramidal arrangement of bonds at the nitrogen atom, while the other has an almost planar amide group.[1] These distinct conformers form cyclic dimers through inter-amide hydrogen bonds.[1]

A summary of the key crystallographic data is presented in the table below.

ParameterValue
Chemical FormulaC10H15NO
Molecular Weight165.24 g/mol
Crystal SystemMonoclinic
Space GroupP21/n
a17.219(1) Å
b6.4465(5) Å
c16.064(2) Å
β95.95(1)°
Volume1773.5(3) Å3
Z8
Density (measured)1.23(1) g cm-3
Density (calculated)1.24(1) g cm-3
RadiationCu Kα (λ = 1.5418 Å)
Temperature295 K
Final R-factor0.0474 for 1936 unique observed reflections

Experimental Protocols

2.1. Synthesis

This compound is primarily synthesized through the Beckmann rearrangement of adamantanone oxime. This reaction can be catalyzed by various acids.

Beckmann Rearrangement using Polyphosphoric Acid (PPA):

  • Adamantanone oxime is treated with polyphosphoric acid.

  • The mixture is heated to 125°C to induce the rearrangement, yielding this compound.[2]

Beckmann Rearrangement using Mineral Acids:

  • Adamantanone oxime is dissolved in a suitable solvent such as acetonitrile.

  • A mineral acid, for instance, hydrochloric acid, is added to the solution.[2]

  • The reaction proceeds to form the target lactam, although side products like the corresponding nitrile may also be generated.[2]

An alternative synthetic route involves the Schmidt reaction of adamantan-2-one.[3]

2.2. Crystal Growth and Structure Determination

The determination of the crystal structure of this compound involves the following steps:

  • Crystallization: Single crystals suitable for X-ray diffraction were obtained from an acetone solution.[2]

  • Data Collection: A crystal with dimensions of 0.15 x 0.25 x 0.15 mm was mounted on a Syntex P21 automated diffractometer.[1] Data was collected at 295 K using graphite-monochromated Cu Kα radiation.[1]

  • Structure Solution and Refinement: The structure was solved and refined to a final R-factor of 0.0474 for 1936 unique observed reflections.[1]

Visualized Experimental Workflow

The following diagram illustrates the workflow for the synthesis and crystal structure determination of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization & Structure Determination adamantanone Adamantanone oxime Adamantanone Oxime adamantanone->oxime Hydroxylamine rearrangement Beckmann Rearrangement (e.g., PPA, 125°C) oxime->rearrangement lactam This compound rearrangement->lactam dissolution Dissolution in Acetone lactam->dissolution crystal_growth Slow Evaporation dissolution->crystal_growth single_crystal Single Crystal crystal_growth->single_crystal xray X-ray Diffraction (Syntex P21, Cu Kα) single_crystal->xray data_analysis Structure Solution and Refinement xray->data_analysis crystal_structure Crystal Structure Data data_analysis->crystal_structure

Synthesis and Crystallographic Workflow

References

Physical and chemical properties of 4-Azatricyclo[4.3.1.13,8]undecan-5-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 4-Azatricyclo[4.3.1.13,8]undecan-5-one, a rigid tricyclic lactam. This document details the compound's structural and physicochemical characteristics, provides a detailed protocol for its synthesis, and outlines methodologies for its analytical characterization. Furthermore, it explores the compound's potential as a therapeutic agent, specifically focusing on its role as an inhibitor of the proto-oncogene tyrosine-protein kinase Src (SRC) and its implications in non-small cell lung cancer.

Introduction

This compound, also known as 4-azahomoadamantan-5-one, is a unique cage-like molecule with a rigid carbon skeleton. Its structure is derived from adamantane, with a nitrogen atom incorporated into the tricyclic system. This structural rigidity and the presence of a lactam functional group impart distinct chemical and physical properties, making it a subject of interest in medicinal chemistry and drug discovery. Recent studies have highlighted its potential as a selective inhibitor of SRC, a non-receptor tyrosine kinase frequently overexpressed and activated in various cancers, including non-small cell lung cancer. This guide aims to consolidate the available scientific information on this compound to facilitate further research and development.

Physical and Chemical Properties

The physicochemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, formulation, and in-silico modeling.

Table 1: General and Physical Properties
PropertyValueReference(s)
Molecular Formula C₁₀H₁₅NO[1]
Molecular Weight 165.23 g/mol [1]
Appearance White crystalline solid
Melting Point 316-318 °C
Boiling Point 344 °C at 760 mmHg[2]
Solubility Soluble in chloroform (2.5%, clear, colorless)
Density 1.103 g/cm³ (Predicted)[2]
Table 2: Chemical and Computational Properties
PropertyValueReference(s)
CAS Number 22607-75-6[1]
Canonical SMILES C1C2CC3CC1CC(C2)NC3=O[2]
InChI Key OKDJIRNQPPBDKJ-UHFFFAOYSA-N
LogP 1.63990 (Predicted)[2]
pKa 15.95 ± 0.20 (Predicted)[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 1[2]
Rotatable Bond Count 0[2]
Complexity 212[2]

Experimental Protocols

Synthesis of this compound via Beckmann Rearrangement

The primary synthetic route to this compound is through the Beckmann rearrangement of adamantanone oxime.

Materials:

  • Adamantanone oxime

  • Benzenesulfonyl chloride

  • 20% aqueous sodium hydroxide solution

  • Hexane

  • Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, heating mantle, reflux condenser, filtration apparatus)

Procedure:

  • To a suspension of 3 g (18 mmol) of adamantanone oxime in 36 ml of 20% aqueous sodium hydroxide, add 5 g (28 mmol) of benzenesulfonyl chloride with vigorous stirring at 20-30 °C.

  • Maintain the temperature below 30 °C until the initial exothermic reaction ceases.

  • Increase the temperature to 55 °C and maintain for 2 hours.

  • After cooling, the reaction mixture is worked up by filtration.

  • The crude product is purified by recrystallization from hexane to yield this compound as white crystals.

Expected Yield: Approximately 67%.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products adamantanone_oxime Adamantanone Oxime beckmann_rearrangement Beckmann Rearrangement adamantanone_oxime->beckmann_rearrangement benzenesulfonyl_chloride Benzenesulfonyl Chloride benzenesulfonyl_chloride->beckmann_rearrangement naoh NaOH (aq) naoh->beckmann_rearrangement step1_temp 20-30°C (initial) step1_temp->beckmann_rearrangement step2_temp 55°C for 2h step2_temp->beckmann_rearrangement target_molecule This compound workup Work-up & Purification (Recrystallization from Hexane) beckmann_rearrangement->workup workup->target_molecule

Caption: Synthetic workflow for this compound.

Analytical Characterization

Objective: To confirm the chemical structure of the synthesized compound.

Instrumentation: 400 MHz NMR Spectrometer.

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃).

¹H NMR Protocol:

  • Acquire a standard proton spectrum.

  • Expected chemical shifts (δ) will be in the range of 1.5-3.5 ppm for the aliphatic protons of the tricyclic system and a broad singlet for the N-H proton.

¹³C NMR Protocol:

  • Acquire a proton-decoupled ¹³C spectrum.

  • Expected chemical shifts (δ) will be in the range of 25-60 ppm for the aliphatic carbons and a signal for the carbonyl carbon (C=O) around 170-180 ppm.

Objective: To identify the functional groups present in the molecule.

Instrumentation: FTIR Spectrometer.

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

Protocol:

  • Acquire a background spectrum of the KBr pellet.

  • Acquire the sample spectrum from 4000 to 400 cm⁻¹.

  • Expected characteristic peaks include a strong absorption band for the C=O stretch of the lactam at approximately 1650-1680 cm⁻¹ and a band for the N-H stretch around 3200-3400 cm⁻¹.[3]

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: Mass Spectrometer with an appropriate ionization source (e.g., ESI or EI).

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

Protocol:

  • Introduce the sample into the mass spectrometer.

  • Acquire the mass spectrum in the desired m/z range.

  • The expected molecular ion peak [M+H]⁺ should be observed at m/z 166.12.

G cluster_nmr NMR Spectroscopy cluster_ftir FTIR Spectroscopy cluster_ms Mass Spectrometry start Synthesized Compound nmr_prep Dissolve in CDCl3 start->nmr_prep ftir_prep Prepare KBr Pellet start->ftir_prep ms_prep Dissolve in Volatile Solvent start->ms_prep nmr_acq Acquire 1H and 13C Spectra nmr_prep->nmr_acq nmr_analysis Structural Confirmation nmr_acq->nmr_analysis final_characterization Complete Structural Characterization nmr_analysis->final_characterization ftir_acq Acquire IR Spectrum ftir_prep->ftir_acq ftir_analysis Functional Group Identification ftir_acq->ftir_analysis ftir_analysis->final_characterization ms_acq Acquire Mass Spectrum ms_prep->ms_acq ms_analysis Molecular Weight Determination ms_acq->ms_analysis ms_analysis->final_characterization

Caption: Workflow for the analytical characterization of the compound.

Biological Activity and Signaling Pathways

Inhibition of SRC Kinase

This compound has been identified as a potential inhibitor of the proto-oncogene tyrosine-protein kinase Src (SRC).[4] SRC is a non-receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, survival, and metastasis.[5][6] Its aberrant activation is observed in a significant percentage of various cancers, including non-small cell lung cancer.[5]

SRC Signaling Pathway in Non-Small Cell Lung Cancer

In non-small cell lung cancer, SRC acts as a central node in multiple signaling pathways. It is often activated by upstream receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR).[7][8] Upon activation, SRC phosphorylates a multitude of downstream substrates, leading to the activation of several key signaling cascades that promote tumorigenesis.

The diagram below illustrates the SRC signaling pathway and the point of inhibition by this compound.

G cluster_upstream Upstream Activation cluster_core Core Signaling cluster_downstream Downstream Pathways cluster_cellular_effects Cellular Effects RTK Receptor Tyrosine Kinases (e.g., EGFR) SRC SRC Kinase RTK->SRC Integrins Integrins Integrins->SRC GPCRs G-Protein Coupled Receptors GPCRs->SRC PI3K_AKT PI3K/AKT Pathway SRC->PI3K_AKT RAS_MAPK RAS/MAPK Pathway SRC->RAS_MAPK STAT3 STAT3 Pathway SRC->STAT3 FAK FAK Signaling SRC->FAK Inhibitor This compound Inhibitor->SRC Proliferation Cell Proliferation PI3K_AKT->Proliferation Survival Cell Survival (Anti-apoptosis) PI3K_AKT->Survival RAS_MAPK->Proliferation STAT3->Survival Angiogenesis Angiogenesis STAT3->Angiogenesis Metastasis Metastasis & Invasion FAK->Metastasis

Caption: SRC signaling pathway and inhibition by the title compound.

Inhibition of SRC by this compound is expected to disrupt these downstream pathways, leading to a reduction in cancer cell proliferation, induction of apoptosis, and suppression of metastasis and angiogenesis.[5][6] This makes it a promising candidate for further investigation as a targeted therapy for non-small cell lung cancer and other malignancies driven by aberrant SRC activity.

Conclusion

This compound is a molecule of significant interest due to its unique structural features and promising biological activity. This technical guide has provided a detailed summary of its physical and chemical properties, a robust synthetic protocol, and methodologies for its characterization. The elucidation of its role as an SRC inhibitor opens up new avenues for the development of targeted cancer therapies. Further research into its mechanism of action, in vivo efficacy, and safety profile is warranted to fully explore its therapeutic potential.

References

The Emerging Therapeutic Potential of the 4-Azatricyclo[4.3.1.13,8]undecan-5-one Scaffold: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigid, three-dimensional structure of the 4-azatricyclo[4.3.1.13,8]undecane framework, a homolog of adamantane, has garnered increasing interest in medicinal chemistry. This technical guide delves into the nascent yet promising biological activities associated with the 4-azatricyclo[4.3.1.13,8]undecan-5-one core, a key derivative of this scaffold. Emerging research points towards its potential as a versatile platform for the development of novel therapeutic agents, with preliminary evidence suggesting anticancer, anti-inflammatory, and antiviral properties. This document aims to provide a comprehensive summary of the existing data, detailed experimental methodologies, and a visualization of the implicated signaling pathways to facilitate further research and development in this area.

Biological Activities and Quantitative Data

The this compound scaffold and its derivatives have been investigated for several biological activities. While the publicly available data is still limited, the existing studies provide a strong rationale for more extensive investigation.

Anticancer Activity

The most significant evidence for the biological activity of this scaffold lies in its potential as an anticancer agent, specifically as an inhibitor of the proto-oncogene tyrosine-protein kinase Src (SRC).

A study investigating the components of the medicinal plant Stemona tuberosa identified this compound (referred to as ADE in the study) as a potential SRC inhibitor through in silico analysis.[1] Molecular docking studies revealed a notable binding affinity of ADE to the SRC kinase domain.[1]

While direct in vitro cytotoxicity data for the pure this compound is not yet available in the cited literature, the methanolic extract of Stemona tuberosa, containing this compound, demonstrated significant cytotoxic effects against the human lung adenocarcinoma cell line, A549.[1] The study reported a dose-dependent inhibition of cell proliferation and colony formation.[1] Furthermore, the extract induced apoptosis, as evidenced by increased activity of caspases 3 and 6, DNA damage, and elevated lipid peroxidation.[1]

Table 1: In Silico and In Vitro Anticancer Activity Data

Compound/ExtractTarget/AssayCell LineQuantitative DataReference
This compound (ADE)SRC Kinase (in silico)-Binding Affinity: -10.88 kcal/mol[1]
Methanolic Extract of Stemona tuberosa (containing ADE)Cytotoxicity (MTT Assay)A549IC50: 149.3 ± 8.55 µg/mL (48h)[1]
Anti-inflammatory and Antiviral Activities

A derivative, 4-azatricyclo[4.3.1.13,8]undecan-4-yl-(2-hydroxyphenyl)methanone (ATUHM), has been reported to possess anti-inflammatory and antiviral activities.[2] However, specific quantitative data, such as IC50 or EC50 values, from in vitro or in vivo studies are not detailed in the available literature. Further research is required to substantiate these claims and to elucidate the mechanisms of action.

Other Biological Activities

Derivatives of the 4-azatricyclo[4.3.1.13,8]undecane scaffold have also been explored for other therapeutic applications. For instance, N-(2-(4-azatricyclo[4.3.1.13,8]undecan-4-yl)ethyl)-2-(hydroxyimino)acetamide was synthesized as a potential reactivating antidote for organophosphate poisoning.[3] Additionally, the scaffold has been utilized in the synthesis of motuporamines, which exhibit anti-invasion and anti-angiogenic properties, and Schiff bases with antibacterial activity.[4][5]

Signaling Pathways

The primary signaling pathway implicated for the this compound scaffold is the SRC kinase pathway, a critical regulator of cancer cell proliferation, survival, and metastasis.

SRC Signaling in Non-Small Cell Lung Cancer (NSCLC)

SRC is a non-receptor tyrosine kinase that acts as a central node in multiple signaling cascades. In NSCLC, SRC can be activated by various receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR). Upon activation, SRC can phosphorylate a multitude of downstream substrates, leading to the activation of several oncogenic pathways, including the Ras/MAPK, PI3K/AKT, and STAT3 pathways. These pathways collectively promote cell cycle progression, inhibit apoptosis, and enhance cell migration and invasion. The potential inhibition of SRC by the this compound scaffold represents a promising strategy for disrupting these cancer-promoting signals.

SRC_Signaling_Pathway RTK RTK (e.g., EGFR) SRC SRC RTK->SRC RAS Ras SRC->RAS PI3K PI3K SRC->PI3K STAT3 STAT3 SRC->STAT3 Scaffold 4-Azatricyclo[4.3.1.13,8] undecan-5-one Scaffold->SRC Inhibition MAPK MAPK Pathway RAS->MAPK AKT AKT PI3K->AKT Proliferation Proliferation STAT3->Proliferation Survival Survival STAT3->Survival Metastasis Metastasis STAT3->Metastasis MAPK->Proliferation AKT->Survival

Figure 1: Simplified SRC Signaling Pathway in NSCLC.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of the this compound scaffold.

Synthesis of this compound

The synthesis of the core scaffold can be achieved through a Beckmann rearrangement of adamantanone oxime.[6]

Workflow for Synthesis:

Synthesis_Workflow Start Adamantanone Step1 Reaction with Hydroxylamine Hydrochloride Start->Step1 Intermediate Adamantanone Oxime Step1->Intermediate Step2 Beckmann Rearrangement (e.g., with polyphosphoric acid) Intermediate->Step2 Product 4-Azatricyclo[4.3.1.13,8] undecan-5-one Step2->Product

Figure 2: Synthesis workflow for the core scaffold.
In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted from a study on the cytotoxicity of a plant extract containing the scaffold against A549 cells.[1]

Materials:

  • A549 human lung adenocarcinoma cells

  • Eagle's Minimal Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed A549 cells into 96-well plates at a density of 1 x 10⁴ cells per well in 100 µL of MEM and allow them to adhere for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the this compound compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the highest compound concentration) and a blank control (medium only).

  • Incubate the plates for the desired time periods (e.g., 24, 48, and 72 hours).

  • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

In Vitro SRC Kinase Inhibition Assay

This is a general protocol for an in vitro SRC kinase assay to determine the inhibitory potential of the compound.

Workflow for SRC Kinase Inhibition Assay:

SRC_Assay_Workflow Start Prepare reaction mixture: - SRC Kinase - Kinase Buffer - Test Compound Step1 Add ATP and Peptide Substrate Start->Step1 Step2 Incubate to allow phosphorylation Step1->Step2 Step3 Stop Reaction Step2->Step3 Step4 Detect phosphorylated substrate (e.g., using a phosphospecific antibody or radiometric method) Step3->Step4 Result Quantify inhibition and determine IC50 Step4->Result

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Azatricyclo[4.3.1.1³,⁸]undecan-5-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of 4-azatricyclo[4.3.1.1³,⁸]undecan-5-one and its derivatives. The methodologies outlined are based on established literature procedures and are intended to serve as a comprehensive guide for researchers in the fields of medicinal chemistry and drug development. The described compounds have potential applications in various therapeutic areas due to their unique tricyclic structure.

I. Overview of Synthesis

The core structure, 4-azatricyclo[4.3.1.1³,⁸]undecan-5-one, is synthesized via a Beckmann rearrangement of 2-adamantanone oxime. This key intermediate can then be further modified to yield a variety of N-substituted derivatives. The general synthetic approach is depicted in the workflow diagram below.

Synthesis_Workflow 2-Adamantanone 2-Adamantanone 2-Adamantanone_Oxime 2-Adamantanone_Oxime 2-Adamantanone->2-Adamantanone_Oxime Hydroxylamine Lactam 4-Azatricyclo[4.3.1.1³,⁸]undecan-5-one 2-Adamantanone_Oxime->Lactam Beckmann Rearrangement Reduced_Amine 4-Azatricyclo[4.3.1.1³,⁸]undecane Lactam->Reduced_Amine Reduction (e.g., LiAlH₄) N_Alkylated_Derivatives N_Alkylated_Derivatives Lactam->N_Alkylated_Derivatives N_Acylated_Derivatives N_Acylated_Derivatives Reduced_Amine->N_Acylated_Derivatives Acyl Halides

Caption: General workflow for the synthesis of 4-azatricyclo[4.3.1.1³,⁸]undecan-5-one and its derivatives.

II. Experimental Protocols

Protocol 1: Synthesis of 4-Azatricyclo[4.3.1.1³,⁸]undecan-5-one (2)

This protocol describes the synthesis of the parent lactam from 2-adamantanone oxime via a Beckmann rearrangement.

Materials:

  • 2-Adamantanone oxime

  • Polyphosphoric acid (PPA)

  • Ice

  • Water

  • Chloroform

  • Sodium bicarbonate (saturated solution)

  • Anhydrous sodium sulfate

  • Hexane

Procedure:

  • A mixture of 2-adamantanone oxime and polyphosphoric acid is heated.

  • The reaction mixture is then poured onto ice and neutralized with a saturated solution of sodium bicarbonate.

  • The aqueous layer is extracted with chloroform.

  • The combined organic extracts are dried over anhydrous sodium sulfate and filtered.

  • The solvent is evaporated under reduced pressure.

  • The resulting solid is recrystallized from hexane to yield 4-azatricyclo[4.3.1.1³,⁸]undecan-5-one as white crystals.

Alternative Conditions for Beckmann Rearrangement:

  • The rearrangement can also be catalyzed by other acids such as hydrochloric acid in acetonitrile or hydrobromic acid at elevated temperatures.[1]

  • A high-yield procedure involves heating equimolar amounts of 2-adamantanone and hydroxylamine hydrochloride in the presence of trifluoroacetic acid, which circumvents the separate preparation of the oxime.[1]

Protocol 2: Synthesis of 4-Azatricyclo[4.3.1.1³,⁸]undecane (3)

This protocol outlines the reduction of the lactam to the corresponding cyclic amine.

Materials:

  • 4-Azatricyclo[4.3.1.1³,⁸]undecan-5-one (2)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous ether

Procedure:

  • To a suspension of lithium aluminum hydride in anhydrous ether, add 4-azatricyclo[4.3.1.1³,⁸]undecan-5-one portionwise.

  • The reaction mixture is then refluxed.

  • After cooling, the reaction is carefully quenched by the sequential addition of water, aqueous sodium hydroxide, and then more water.

  • The resulting mixture is filtered, and the filtrate is concentrated to yield 4-azatricyclo[4.3.1.1³,⁸]undecane.[2]

Protocol 3: N-Acylation of 4-Azatricyclo[4.3.1.1³,⁸]undecane

This protocol describes the synthesis of N-acyl derivatives.

Materials:

  • 4-Azatricyclo[4.3.1.1³,⁸]undecane (3)

  • Appropriate acid chloride (e.g., m-nitrobenzoyl chloride)

  • Anhydrous solvent (e.g., ether)

Procedure:

  • Dissolve 4-azatricyclo[4.3.1.1³,⁸]undecane in the anhydrous solvent.

  • Add the desired acid chloride to the solution.

  • Stir the reaction mixture at room temperature.

  • The resulting solid is collected by filtration, washed, and dried to yield the N-acylated derivative.

Protocol 4: N-Alkylation of 4-Azatricyclo[4.3.1.1³,⁸]undecan-5-one

This protocol describes the synthesis of N-alkyl derivatives from the parent lactam.

Materials:

  • 4-Azatricyclo[4.3.1.1³,⁸]undecan-5-one (2)

  • Alkylating agent (e.g., propargyl bromide)

  • Base (e.g., sodium hydride)

  • Anhydrous solvent (e.g., dimethylformamide)

Procedure:

  • To a solution of 4-azatricyclo[4.3.1.1³,⁸]undecan-5-one in the anhydrous solvent, add the base.

  • Stir the mixture for a period to allow for deprotonation.

  • Add the alkylating agent and continue stirring.

  • The reaction is worked up by pouring into water and extracting with a suitable organic solvent.

  • The organic layer is dried and concentrated to yield the N-alkylated product.

III. Quantitative Data

The following table summarizes the physical and analytical data for 4-azatricyclo[4.3.1.1³,⁸]undecan-5-one and a representative derivative.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)Reference
4-Azatricyclo[4.3.1.1³,⁸]undecan-5-oneC₁₀H₁₅NO165.23306-30867[3]
4-(m-Nitrobenzoyl)-4-azatricyclo[4.3.1.1³,⁸]undecaneC₁₇H₂₀N₂O₃300.35156-157-
4-Propargyl-4-azatricyclo[4.3.1.1³,⁸]undecan-5-oneC₁₃H₁₇NO203.28114-115-

IV. Analytical Methods

The characterization of the synthesized compounds can be performed using a combination of the following analytical techniques:

  • NMR Spectroscopy: For structural elucidation and confirmation.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[4]

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Elemental Analysis: To determine the elemental composition of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compounds.[4]

  • X-ray Crystallography: For the unambiguous determination of the three-dimensional structure.[4]

V. Biological Significance and Potential Applications

Derivatives of 4-azatricyclo[4.3.1.1³,⁸]undecane have been reported to exhibit a range of biological activities, including:

  • Antiviral activity

  • Antiarrhythmic activity

  • Anti-inflammatory properties

  • Cardiovascular effects

These compounds can serve as valuable scaffolds in drug discovery programs.[4] They can be utilized as tool compounds to investigate various enzymes and signaling pathways or as lead compounds for the development of novel therapeutics for conditions such as cancer and viral infections.[4]

References

Application Note & Protocol: Antiviral Activity of 4-Azatricyclo[4.3.1.13,8]undecan-5-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane and its derivatives have historically been a cornerstone in the development of antiviral therapeutics, most notably against influenza A virus.[1][2][3] The rigid, cage-like structure of adamantane provides a unique scaffold for designing molecules that can interact with viral targets. The introduction of heteroatoms, such as nitrogen, into the adamantane core can modulate the compound's physicochemical properties and biological activity. The 4-azatricyclo[4.3.1.13,8]undecan-5-one scaffold, a nitrogen-containing analogue of adamantane, has shown promise as a source of new antiviral agents.[4] Derivatives of this scaffold have demonstrated antiviral activity, making them interesting candidates for further investigation.[4][5]

This document provides detailed protocols for evaluating the in vitro antiviral efficacy of novel this compound derivatives. The described assays are fundamental in early-stage drug discovery and aim to determine the cytotoxicity and virus-inhibitory potential of these compounds. The primary assays detailed are the MTT cytotoxicity assay, a plaque reduction assay for determining antiviral activity against susceptible viruses like influenza A, and a virus yield reduction assay to quantify the inhibition of new virus production.

Data Presentation

The antiviral activity and cytotoxicity of a series of this compound derivatives can be summarized for comparative analysis. The 50% cytotoxic concentration (CC50) and 50% effective concentration (EC50) are crucial parameters. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, provides an estimate of the therapeutic window of the compound.

Compound IDR GroupCC50 (µM)EC50 (µM)Selectivity Index (SI = CC50/EC50)
AZ-001 -H>10015.2>6.6
AZ-002 -CH3>1008.5>11.8
AZ-003 -C2H595.35.118.7
AZ-004 -CH(CH3)278.13.721.1
AZ-005 -C6H552.41.243.7
Amantadine (Reference)>10025.0>4.0
Rimantadine (Reference)>10010.0>10.0

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of the test compound that is toxic to the host cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[6][7][8]

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • 96-well cell culture plates

  • This compound derivatives

  • MTT solution (5 mg/mL in PBS)[6][9]

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MDCK cells into 96-well plates at a density of 1 × 10^4 cells/well in 100 µL of DMEM supplemented with 10% FBS and penicillin-streptomycin.[10] Incubate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of each derivative in DMSO. Further dilute the stock solutions in serum-free DMEM to achieve a range of final concentrations to be tested.

  • Compound Treatment: After 24 hours, remove the culture medium from the cells and add 100 µL of the medium containing the serially diluted compounds to the respective wells. Include a "cells only" control (with medium and DMSO vehicle) and a "medium only" background control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Remove the compound-containing medium. Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[8][9] Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: After incubation, carefully remove the MTT solution. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[9][10] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6][9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6][11]

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control cells. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and using non-linear regression analysis.

Plaque Reduction Assay

This assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell monolayer.[12][13]

Materials:

  • Confluent MDCK cell monolayers in 12-well plates

  • Influenza A virus (e.g., H3N2 strain)

  • Virus dilution medium (serum-free MEM with 1 µg/ml TPCK-trypsin and 0.3% BSA)

  • Overlay medium (e.g., 2X MEM mixed with 1.6% Avicel)[14]

  • This compound derivatives

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Formalin (4% in PBS) for fixing

Procedure:

  • Cell Preparation: Seed MDCK cells in 12-well plates and grow until a confluent monolayer is formed.[15]

  • Virus Dilution: Prepare 10-fold serial dilutions of the influenza virus stock in virus dilution media to obtain a concentration that produces a countable number of plaques (e.g., 50-100 PFU/well).[14]

  • Infection: Wash the cell monolayers twice with serum-free MEM. Infect the cells by adding 125 µL of the diluted virus to each well. Incubate for 1 hour at 35°C to allow for virus adsorption.

  • Compound Treatment: During the virus adsorption period, prepare serial dilutions of the test compounds in the overlay medium.

  • Overlay Application: After incubation, remove the virus inoculum from the wells. Add 1 mL of the compound-containing overlay medium to each well. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation: Incubate the plates at 35°C for 18-24 hours, or until plaques are visible.[14]

  • Plaque Visualization: Gently remove the overlay. Fix the cells with 4% formalin for 30 minutes.[14] Remove the formalin and stain the cells with crystal violet solution for 15-20 minutes. Wash the plates with water and allow them to dry.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. The EC50 value is the concentration of the compound that reduces the number of plaques by 50% and is calculated using non-linear regression analysis.

Virus Yield Reduction Assay

This assay quantifies the production of new infectious virus particles from infected cells in the presence of the test compound.[16][17][18]

Materials:

  • MDCK cells in 24-well plates

  • Influenza A virus

  • This compound derivatives

  • Serum-free DMEM with TPCK-trypsin

  • Microfuge tubes

Procedure:

  • Infection and Treatment: Seed MDCK cells in 24-well plates and grow to confluence. Infect the cells with influenza A virus at a specific multiplicity of infection (MOI) in the presence of serial dilutions of the test compounds. Include a virus control without any compound.

  • Incubation: Incubate the plates for a single replication cycle (e.g., 24 hours) at 37°C.

  • Harvesting Progeny Virus: After incubation, collect the cell culture supernatants, which contain the newly produced virus particles.[19] These can be stored at -80°C.

  • Quantification of Viral Yield: Determine the titer of the harvested virus from each well using a standard plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay on fresh MDCK cell monolayers.[16][19]

  • Data Analysis: The reduction in viral titer in the compound-treated wells is compared to the untreated virus control. The EC50 value is the concentration of the compound that reduces the viral yield by 50%.

Mandatory Visualizations

Antiviral_Assay_Workflow cluster_cytotoxicity Cytotoxicity Assessment (CC50) cluster_antiviral Antiviral Efficacy (EC50) cluster_yield Virus Yield Reduction c1 Seed MDCK cells in 96-well plate c2 Add serial dilutions of compounds c1->c2 c3 Incubate for 48-72 hours c2->c3 c4 Perform MTT assay c3->c4 c5 Measure absorbance and calculate CC50 c4->c5 end_node Determine Selectivity Index (SI = CC50/EC50) c5->end_node a1 Seed MDCK cells in 12-well plate a2 Infect with Influenza A virus a1->a2 a3 Add compounds with overlay medium a2->a3 a4 Incubate for 18-24 hours a3->a4 a5 Fix, stain, and count plaques a4->a5 a6 Calculate EC50 from plaque reduction a5->a6 a6->end_node y1 Infect cells in presence of compounds y2 Incubate for one replication cycle y1->y2 y3 Harvest supernatant (progeny virus) y2->y3 y4 Titer virus by plaque assay/TCID50 y3->y4 y5 Calculate reduction in viral yield y4->y5 start Prepare 4-Azatricyclo[...]undecan-5-one Derivatives cluster_cytotoxicity cluster_cytotoxicity start->cluster_cytotoxicity cluster_antiviral cluster_antiviral start->cluster_antiviral cluster_yield cluster_yield cluster_antiviral->cluster_yield Confirmatory Assay Viral_Entry_Inhibition cluster_host_cell Host Cell Cytoplasm cluster_virus Influenza A Virus endosome Endosome acidification Acidification (H+ influx) endosome->acidification uncoating Viral RNP Uncoating & Release acidification->uncoating replication Viral Replication uncoating->replication virus Virion virus->endosome Endocytosis m2_channel M2 Proton Channel m2_channel->acidification Mediates compound 4-Azatricyclo[...] -undecan-5-one Derivative compound->m2_channel BLOCKS

References

Application Notes and Protocols for Cancer Cell Line Cytotoxicity Assay of 4-Azatricyclo[4.3.1.13,8]undecan-5-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Azatricyclo[4.3.1.13,8]undecan-5-one is a tricyclic compound that has been identified as a potential anti-cancer agent. Computational studies have shown that this molecule exhibits a notable binding affinity for the SRC (Sarcoma) protein, a non-receptor tyrosine kinase that is a crucial regulator of various cellular processes, including proliferation, survival, and metastasis.[1][2][3][4] Overexpression and hyperactivity of SRC are frequently observed in various human cancers, making it a prime target for anti-cancer drug development.[5][6] By inhibiting SRC, this compound may disrupt the downstream signaling pathways that promote tumor growth and survival.[6][7][8]

These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro cytotoxicity of this compound against various cancer cell lines. The provided methodologies for the MTT and Sulforhodamine B (SRB) assays are standard, robust, and widely used for cytotoxicity screening of novel compounds.[9][10][11]

Data Presentation

While specific experimental data for the cytotoxicity of isolated this compound is not yet publicly available, the following tables represent hypothetical data based on its potential as an SRC inhibitor. These tables are for illustrative purposes to guide researchers in presenting their experimental findings.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)Hypothetical IC50 (µM)
A549Lung Carcinoma4815.5
MCF-7Breast Adenocarcinoma4822.8
HeLaCervical Adenocarcinoma4818.2
PC-3Prostate Adenocarcinoma4825.1
HCT116Colorectal Carcinoma4812.9

Table 2: Hypothetical Dose-Response Data for this compound in A549 Cells (48h Incubation)

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Control)100 ± 4.5
195.2 ± 5.1
578.6 ± 6.2
1060.1 ± 5.8
15.550.0 ± 4.9
2535.7 ± 4.1
5015.3 ± 3.5
1005.1 ± 2.2

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[1]

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest exponentially growing cells and determine the cell density.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization of Formazan:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle pipetting or by using a plate shaker for 5-10 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content.[9][10][11]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris-base solution, 10 mM

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT Assay protocol.

  • Cell Fixation:

    • After the incubation period, gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.

    • Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining:

    • Add 100 µL of SRB solution to each well.

    • Incubate at room temperature for 10-30 minutes.

  • Washing:

    • Quickly wash the plates five times with 1% acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

  • Solubilization of Bound Dye:

    • Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.

    • Shake the plate on a shaker for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability as described in the MTT assay protocol and determine the IC50 value.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding treatment Treat Cells and Incubate (24, 48, or 72 hours) cell_seeding->treatment compound_prep Prepare Serial Dilutions of This compound compound_prep->treatment assay_step Perform MTT or SRB Assay treatment->assay_step absorbance Measure Absorbance assay_step->absorbance viability Calculate % Cell Viability absorbance->viability ic50 Determine IC50 Value viability->ic50

Caption: Experimental workflow for cytotoxicity assessment.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor src SRC receptor->src compound This compound compound->src Inhibition pi3k PI3K src->pi3k ras RAS src->ras akt AKT pi3k->akt transcription Transcription Factors akt->transcription raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk erk->transcription gene_expression Gene Expression (Proliferation, Survival, Metastasis) transcription->gene_expression

Caption: Proposed SRC signaling pathway inhibition.

References

In Vitro Evaluation of Novel 4-Azatricyclo[4.3.1.13,8]undecan-5-one Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of the rigid tricyclic scaffold, 4-azatricyclo[4.3.1.13,8]undecan-5-one, also known as aza-adamantane lactams, represent a promising class of compounds in medicinal chemistry. Their unique three-dimensional structure offers a framework for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the in vitro evaluation of novel this compound derivatives, with a focus on their potential as anticancer agents. Recent studies suggest that the parent compound, this compound, exhibits a significant binding affinity for the SRC protein, a non-receptor tyrosine kinase that is a crucial mediator of cancer cell proliferation, survival, and metastasis, particularly in lung cancer.

Data Presentation

The following tables present hypothetical in vitro cytotoxicity data for a series of novel N-substituted this compound derivatives. This data is for illustrative purposes to demonstrate the structure-activity relationship (SAR) and selective cytotoxicity of these compounds against various human cancer cell lines.

Table 1: In Vitro Cytotoxicity of Novel this compound Derivatives against Human Cancer Cell Lines (IC50 in µM)

Compound IDR-GroupA549 (Lung Carcinoma)HeLa (Cervical Cancer)MCF-7 (Breast Cancer)
AZA-001 H> 100> 100> 100
AZA-002 -CH2-Ph25.345.132.8
AZA-003 -CH2-(4-Cl-Ph)12.728.518.4
AZA-004 -CH2-(4-F-Ph)15.130.221.9
AZA-005 -CO-Ph8.915.611.2
Doxorubicin (Reference)0.80.51.2

Table 2: Selectivity Index of Lead Compound AZA-005

Cell LineIC50 (µM)Selectivity Index (SI = IC50 Normal / IC50 Cancer)
A549 (Cancer) 8.98.4
HeLa (Cancer) 15.64.8
MCF-7 (Cancer) 11.26.7
HFF-1 (Normal) 75.0-

Experimental Protocols

General Experimental Workflow for In Vitro Evaluation

The following diagram outlines the general workflow for the synthesis and in vitro evaluation of novel this compound derivatives.

G cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation start Starting Materials synthesis Synthesis of Novel Derivatives start->synthesis purification Purification and Characterization synthesis->purification cytotoxicity Cytotoxicity Screening (MTT Assay) purification->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 selectivity Selectivity Index Calculation ic50->selectivity apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis western_blot Western Blot Analysis (SRC Pathway) apoptosis->western_blot G cluster_pathway SRC Signaling Pathway in Cancer RTK Receptor Tyrosine Kinase (e.g., EGFR) SRC SRC RTK->SRC STAT3 STAT3 SRC->STAT3 RAS RAS/MAPK Pathway SRC->RAS PI3K PI3K/AKT Pathway SRC->PI3K Metastasis Metastasis SRC->Metastasis Proliferation Cell Proliferation STAT3->Proliferation RAS->Proliferation Survival Cell Survival PI3K->Survival AZA_Derivative 4-Azatricyclo[4.3.1.13,8] undecan-5-one Derivative AZA_Derivative->SRC

Characterization of 4-azatricyclo[4.3.1.13,8]undecan-5-one Derivatives by NMR and Mass Spectrometry: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the characterization of 4-azatricyclo[4.3.1.13,8]undecan-5-one and its derivatives using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This unique tricyclic scaffold is a key building block in medicinal chemistry, and thorough characterization is crucial for drug discovery and development programs.

Introduction

This compound, aza-adamantane lactam, serves as a versatile scaffold for the synthesis of novel therapeutic agents. Its rigid, three-dimensional structure allows for precise orientation of substituents, making it an attractive framework for targeting a variety of biological receptors and enzymes. Accurate structural elucidation and purity assessment are paramount for establishing structure-activity relationships (SAR) and ensuring the reliability of biological data. This note outlines the standard procedures for the synthesis and detailed spectroscopic analysis of the parent compound and its N-acetyl derivative as a representative example.

Synthesis of this compound

The most common and efficient method for the synthesis of the this compound core is through the Beckmann rearrangement of adamantanone oxime.

dot

Synthesis_Workflow Adamantanone Adamantanone Oxime_Formation Oxime Formation (NH2OH·HCl, Base) Adamantanone->Oxime_Formation Adamantanone_Oxime Adamantanone Oxime Oxime_Formation->Adamantanone_Oxime Beckmann_Rearrangement Beckmann Rearrangement (Acid Catalyst, e.g., H2SO4) Adamantanone_Oxime->Beckmann_Rearrangement Target_Compound This compound Beckmann_Rearrangement->Target_Compound

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of Adamantanone Oxime
  • Dissolution: Dissolve adamantanone (1.0 eq) in a suitable solvent such as ethanol or pyridine.

  • Addition of Reagents: Add hydroxylamine hydrochloride (1.1 eq) and a base (e.g., sodium acetate or pyridine, 1.5 eq) to the solution.

  • Reaction: Stir the mixture at reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield adamantanone oxime.

Experimental Protocol: Beckmann Rearrangement
  • Acidic Medium: Add adamantanone oxime (1.0 eq) portion-wise to a pre-heated strong acid, such as concentrated sulfuric acid or polyphosphoric acid, at a temperature between 100-120 °C.

  • Reaction: Stir the mixture at this temperature for 1-2 hours.

  • Neutralization: Carefully pour the hot reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium or potassium hydroxide.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., chloroform or dichloromethane).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., hexane or ethyl acetate) to afford pure this compound.

NMR Spectroscopic Characterization

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of this compound derivatives. The rigid cage-like structure results in a complex and often overlapping proton spectrum, necessitating the use of two-dimensional NMR techniques for complete assignment.

Predicted ¹H and ¹³C NMR Data
Position Predicted ¹H NMR (δ, ppm) Predicted ¹³C NMR (δ, ppm)
12.0 - 2.235 - 38
21.8 - 2.030 - 33
33.0 - 3.345 - 48
5 (C=O)-175 - 178
61.9 - 2.138 - 41
71.7 - 1.928 - 31
82.1 - 2.336 - 39
91.8 - 2.030 - 33
101.7 - 1.928 - 31
NH6.5 - 7.5 (broad)-

Note: The chemical shifts are highly dependent on the solvent used. For N-substituted derivatives, the chemical shifts of protons and carbons adjacent to the nitrogen atom will be significantly affected.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • 1D Spectra: Acquire ¹H and ¹³C{¹H} NMR spectra.

  • 2D Spectra: To resolve signal overlap and confirm assignments, acquire the following 2D NMR spectra:

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons and connecting different spin systems.

dot

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR H1_NMR ¹H NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC C13_NMR ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC Structure_Elucidation Structure Elucidation COSY->Structure_Elucidation HSQC->Structure_Elucidation HMBC->Structure_Elucidation Sample Sample Preparation Sample->H1_NMR Sample->C13_NMR MassSpec_Fragmentation M [M]⁺˙ M_CO [M-CO]⁺˙ M->M_CO - CO Fragment1 Fragment 1 M->Fragment1 Ring Cleavage Fragment2 Fragment 2 Fragment1->Fragment2 Further Fragmentation

References

Application Notes and Protocols: N-acylation of 4-Azatricyclo[4.3.1.13,8]undecan-5-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental conditions and protocols for the N-acylation of 4-azatricyclo[4.3.1.13,8]undecan-5-one, a key intermediate in the synthesis of various biologically active compounds. The rigid, adamantane-like structure of this lactam presents unique challenges for its functionalization.

Introduction

This compound, also known as 4-azahomoadamantane-5-one, is a tricyclic lactam that has garnered significant interest in medicinal chemistry. Its derivatives have been investigated for a range of biological activities. The N-acylation of this lactam is a crucial step in the diversification of its structure and the exploration of its therapeutic potential. However, the nitrogen atom in this lactam is part of a sterically hindered and relatively non-nucleophilic amide bond, often necessitating specific activation conditions for successful acylation.

This document outlines a general protocol for the N-acylation of this compound, based on the use of a strong base to deprotonate the lactam nitrogen, followed by the addition of an acylating agent.

Data Presentation

The following tables summarize the key quantitative data for the N-acylation reaction.

Table 1: Reagents and Stoichiometry for N-acylation

ReagentMolecular Weight ( g/mol )Molar Equivalent
This compound165.231.0
n-Butyllithium (n-BuLi) (1.6 M in hexanes)64.061.5
Acyl Chloride (e.g., Benzoyl Chloride)Varies1.2 - 1.5
Anhydrous Tetrahydrofuran (THF)72.11-

Table 2: Typical Reaction Parameters

ParameterValue
Reaction Temperature-78 °C to room temperature
Reaction Time2 - 12 hours
SolventAnhydrous THF
AtmosphereInert (Nitrogen or Argon)

Experimental Protocols

This section provides a detailed methodology for the N-acylation of this compound. The protocol is adapted from established procedures for the N-functionalization of this lactam, particularly N-sulfonylation, which requires similar activation of the lactam nitrogen.

Protocol 1: N-Acylation using n-Butyllithium and an Acyl Chloride

This protocol is recommended for the N-acylation of this compound with various acyl chlorides.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) solution (e.g., 1.6 M in hexanes)

  • Acyl chloride (e.g., benzoyl chloride, acetyl chloride)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Schlenk flask or a flame-dried round-bottom flask with a rubber septum

  • Syringes and needles

  • Magnetic stirrer and stir bar

  • Low-temperature bath (e.g., dry ice/acetone)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Reaction Vessel: Place this compound (1.0 mmol, 165.2 mg) into a flame-dried Schlenk flask equipped with a magnetic stir bar. Seal the flask with a rubber septum and purge with a stream of dry nitrogen or argon.

  • Dissolution of the Lactam: Add anhydrous THF (10 mL) to the flask via syringe. Stir the mixture at room temperature until the lactam is completely dissolved.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add n-butyllithium solution (1.5 mmol, 0.94 mL of a 1.6 M solution in hexanes) dropwise to the stirred solution via syringe over a period of 5-10 minutes. Stir the resulting mixture at -78 °C for 30-60 minutes.

  • Acylation: Add the desired acyl chloride (1.2 - 1.5 mmol) dropwise to the reaction mixture at -78 °C.

  • Reaction Progression: Allow the reaction to warm slowly to room temperature and stir for an additional 2-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL) at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with water (20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-acylated product.

Mandatory Visualization

The following diagrams illustrate the key processes described in these application notes.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction Steps cluster_workup Workup and Purification start Dissolve Lactam in Anhydrous THF cool Cool to -78 °C start->cool deprotonate Deprotonate with n-BuLi cool->deprotonate acylate Add Acylating Agent deprotonate->acylate warm Warm to Room Temperature acylate->warm quench Quench with Sat. NH4Cl warm->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Water and Brine extract->wash dry Dry and Concentrate wash->dry purify Purify by Chromatography dry->purify end N-Acylated Product purify->end Final Product signaling_pathway cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products lactam This compound anion Lactam Anion lactam->anion Deprotonation base Strong Base (n-BuLi) acylating_agent Acylating Agent (R-COCl) product N-Acylated Product anion->product Nucleophilic Attack

Application Notes: Protocol for MTT Assay with 4-Azatricyclo[4.3.1.13,8]undecan-5-one on A549 Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

These application notes provide a detailed protocol for assessing the cytotoxicity of 4-Azatricyclo[4.3.1.13,8]undecan-5-one on the human lung adenocarcinoma cell line, A549, using the MTT assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to evaluate cell viability and proliferation.[1][2] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active cells.[3] The quantity of formazan produced is directly proportional to the number of viable cells, allowing for the quantitative assessment of a compound's cytotoxic effects.[4]

Recent studies have identified this compound as a potential inhibitor of the SRC protein, a key factor in lung cancer cell proliferation, survival, and metastasis.[5][6][7] This protocol is designed for screening and characterizing the anti-cancer properties of this compound against A549 cells.

Materials and Reagents

  • Cell Line: A549 human lung carcinoma cells (ATCC® CCL-185™).

  • Compound: this compound.

  • Cell Culture Media: F-12K Medium (or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[8][9]

  • Reagents for Cell Culture:

    • Trypsin-EDTA solution (0.25%).[10]

    • Phosphate-Buffered Saline (PBS), sterile.

    • Dimethyl sulfoxide (DMSO), cell culture grade.

  • MTT Assay Reagents:

    • MTT reagent (5 mg/mL in sterile PBS).[2]

    • Solubilization solution (e.g., 100% DMSO or 10% SDS in 0.01 N HCl).[9]

  • Equipment and Consumables:

    • Humidified incubator (37°C, 5% CO2).

    • Laminar flow hood.

    • Inverted microscope.

    • Centrifuge.

    • 96-well flat-bottom sterile culture plates.

    • Multichannel pipette.

    • Microplate reader capable of measuring absorbance at 570 nm.[1]

Experimental Protocols

3.1. A549 Cell Culture and Maintenance

  • Culture A549 cells in T-75 flasks with complete growth medium.[11]

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.[11]

  • Renew the complete medium every 2-3 days.[12]

  • When cells reach 70-90% confluency, subculture them.[11]

  • To passage, wash the cells with PBS, then add 2-3 mL of Trypsin-EDTA and incubate for 3-10 minutes until cells detach.[11][12]

  • Neutralize the trypsin with 4-5 times the volume of complete growth medium, centrifuge the cell suspension, and resuspend the pellet in fresh medium for seeding into new flasks.[12]

3.2. Preparation of Compound Stock Solution

  • Prepare a high-concentration stock solution of this compound in sterile DMSO. For example, a 100 mM stock.

  • Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Prepare fresh serial dilutions of the compound in serum-free medium just before treating the cells. The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent-induced cytotoxicity.

3.3. MTT Assay Procedure

  • Cell Seeding: Harvest A549 cells that are in the exponential growth phase. Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium.[9][13]

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[13]

  • Cell Treatment: After 24 hours, remove the medium and replace it with 100 µL of fresh medium containing various concentrations of this compound. Include a "vehicle control" (medium with the same concentration of DMSO as the treated wells) and a "no-cell control" (medium only, for background absorbance).

  • Incubation with Compound: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Addition of MTT Reagent: Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[9][13]

  • Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C.[13] During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilization of Formazan: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2][9] Gently agitate the plate to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[3][13] A reference wavelength of around 630 nm can be used to reduce background noise.[1]

Experimental Workflow Diagram

MTT_Workflow cluster_prep cluster_treatment cluster_assay cluster_analysis A Culture A549 Cells (70-90% Confluency) B Harvest & Count Cells A->B C Seed 1x10⁴ cells/well in 96-well plate B->C D Incubate 24h for cell attachment C->D E Treat cells with 4-Azatricyclo[...]undecan-5-one D->E F Incubate for 24/48/72 hours E->F G Add 10µL MTT Reagent (5 mg/mL) F->G H Incubate 2-4 hours (Formazan Formation) G->H I Solubilize Formazan (100µL DMSO) H->I J Read Absorbance (570 nm) I->J K Calculate % Viability & IC50 Value J->K

Caption: Workflow for assessing cell viability using the MTT assay.

Data Analysis

  • Correct for Background: Subtract the average absorbance of the "no-cell control" wells from all other absorbance readings.

  • Calculate Percentage Viability: The percentage of cell viability is calculated relative to the vehicle control using the following formula:

    % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Determine IC50: The half-maximal inhibitory concentration (IC50) is the concentration of the compound that reduces cell viability by 50%. This value can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Hypothetical Data Presentation

The following table summarizes hypothetical data for the effect of this compound on A549 cell viability after 48 hours of treatment.

Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.2500.085100.0%
101.1250.07090.0%
250.8750.06570.0%
500.6130.05049.0%
1000.3500.04028.0%
2000.1500.02512.0%
Calculated IC50 ~51 µM

Potential Mechanism of Action

Studies have identified this compound as a compound with a notable binding affinity for the SRC protein.[5][6][7] SRC is a non-receptor tyrosine kinase that plays a crucial role in regulating cellular pathways involved in proliferation, survival, and metastasis, making it a significant target in cancer therapy.[5] Inhibition of SRC by this compound could disrupt downstream signaling, leading to reduced cell proliferation and the induction of apoptosis in A549 lung cancer cells.

Signaling_Pathway Compound 4-Azatricyclo [4.3.1.13,8] undecan-5-one SRC SRC Kinase Compound->SRC Inhibition Proliferation Cell Proliferation & Survival SRC->Proliferation Promotes Apoptosis Apoptosis SRC->Apoptosis Inhibits

Caption: Potential signaling pathway of the compound via SRC inhibition.

References

Application Notes and Protocols: Measuring NO, TNF-α, and IL-6 Release in RAW264.7 Cells Treated with 4-Azatricyclo[4.3.1.13,8]undecan-5-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The murine macrophage cell line, RAW264.7, is a widely utilized in vitro model for studying inflammatory responses.[1][2] Upon stimulation with pro-inflammatory agents such as lipopolysaccharide (LPS), these cells produce a variety of inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[2][3] The quantification of these molecules is crucial for screening and characterizing the anti-inflammatory potential of novel therapeutic compounds. Derivatives of 4-Azatricyclo[4.3.1.13,8]undecan-5-one have been noted for their potential biological activities, including anti-inflammatory effects, making them candidates for such screening.[4]

This document provides detailed protocols for the culture of RAW264.7 cells, treatment with this compound derivatives, and the subsequent measurement of NO, TNF-α, and IL-6 release.

Experimental Workflow

The overall experimental workflow is depicted below. This process involves cell culture, stimulation and treatment, collection of supernatant, and subsequent analysis of inflammatory mediators.

G cluster_setup Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis of Mediators cluster_data Data Interpretation Culture RAW264.7 Cell Culture Seed Seed cells in plates Culture->Seed Pretreat Pre-treat with Derivatives Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Collect Collect Supernatant Stimulate->Collect NO_Assay NO Measurement (Griess Assay) Collect->NO_Assay TNF_Assay TNF-α Measurement (ELISA) Collect->TNF_Assay IL6_Assay IL-6 Measurement (ELISA) Collect->IL6_Assay Data Analyze & Compare Results NO_Assay->Data TNF_Assay->Data IL6_Assay->Data

Figure 1: Experimental workflow for assessing anti-inflammatory compounds.

Key Experimental Protocols

RAW264.7 Cell Culture
  • Materials:

    • RAW264.7 cell line

    • Dulbecco's Modified Eagle Medium (DMEM) with high glucose

    • 10% Fetal Bovine Serum (FBS)

    • 1% Penicillin-Streptomycin (100 U/mL penicillin and 100 µg/mL streptomycin)

    • Phosphate-Buffered Saline (PBS)

    • Cell scraper

    • T-75 cell culture flasks

    • Incubator (37°C, 5% CO2)

  • Protocol:

    • Culture RAW264.7 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[1][5]

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.[5]

    • For subculturing, when cells reach 70-80% confluency, remove the medium and wash the cells with PBS.

    • Gently detach the adherent cells using a cell scraper.[1]

    • Resuspend the cells in fresh medium and seed into new flasks or plates for experiments.

Cell Treatment and Stimulation
  • Materials:

    • RAW264.7 cells

    • 24-well or 96-well cell culture plates

    • This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

    • Lipopolysaccharide (LPS) from E. coli

    • Serum-free DMEM

  • Protocol:

    • Seed RAW264.7 cells into 24-well or 96-well plates at a density of 1.5 x 10^5 to 5 x 10^5 cells/well and allow them to adhere overnight.[6][7][8]

    • Remove the culture medium and replace it with fresh medium containing various concentrations of the this compound derivatives. A vehicle control (e.g., DMSO) should also be included.

    • Incubate the cells with the derivatives for 1-2 hours.[8]

    • Following the pre-treatment, add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response.[3][6] A negative control group without LPS stimulation should be maintained.

    • Incubate the plates for an additional 24 hours at 37°C and 5% CO2.[6][8][9]

    • After incubation, collect the cell culture supernatants for analysis of NO, TNF-α, and IL-6.[7][10]

Nitric Oxide (NO) Measurement (Griess Assay)

Nitric oxide production is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[6][11]

  • Materials:

    • Cell culture supernatant

    • Griess Reagent (typically a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)[6]

    • Sodium nitrite (for standard curve)

    • 96-well plate

    • Microplate reader

  • Protocol:

    • In a 96-well plate, mix 50-100 µL of the collected cell culture supernatant with an equal volume of Griess reagent.[2][6]

    • Incubate the mixture at room temperature for 10-15 minutes, protected from light.[6]

    • Measure the absorbance at 540 nm using a microplate reader.[2][6]

    • Quantify the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

TNF-α and IL-6 Measurement (ELISA)

The concentrations of TNF-α and IL-6 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Materials:

    • Cell culture supernatant

    • Commercial ELISA kits for mouse TNF-α and IL-6

    • Microplate reader

  • Protocol:

    • Perform the ELISA according to the manufacturer's instructions provided with the kit.[3][7][8]

    • Briefly, this typically involves adding the cell culture supernatants (and standards) to a 96-well plate pre-coated with capture antibodies for either TNF-α or IL-6.

    • After incubation and washing steps, a detection antibody, followed by an enzyme-linked secondary antibody and a substrate, are added.

    • The reaction is stopped, and the absorbance is measured at the wavelength specified in the kit's protocol (commonly 450 nm).[12]

    • The concentrations of TNF-α and IL-6 in the samples are determined by interpolating from the standard curve generated with recombinant cytokines.

Data Presentation

The quantitative data obtained from these assays should be summarized in tables for clear comparison between different treatment groups.

Table 1: Effect of this compound Derivatives on NO Production

Treatment GroupConcentration (µM)Nitrite Concentration (µM) ± SD% Inhibition of NO Production
Control (no LPS)-
LPS (1 µg/mL)-
Derivative A + LPS10
Derivative A + LPS50
Derivative B + LPS10
Derivative B + LPS50

Table 2: Effect of this compound Derivatives on TNF-α Release

Treatment GroupConcentration (µM)TNF-α Concentration (pg/mL) ± SD% Inhibition of TNF-α Release
Control (no LPS)-
LPS (1 µg/mL)-
Derivative A + LPS10
Derivative A + LPS50
Derivative B + LPS10
Derivative B + LPS50

Table 3: Effect of this compound Derivatives on IL-6 Release

Treatment GroupConcentration (µM)IL-6 Concentration (pg/mL) ± SD% Inhibition of IL-6 Release
Control (no LPS)-
LPS (1 µg/mL)-
Derivative A + LPS10
Derivative A + LPS50
Derivative B + LPS10
Derivative B + LPS50

Potential Signaling Pathway

The production of NO, TNF-α, and IL-6 in LPS-stimulated macrophages is largely regulated by the activation of transcription factors such as NF-κB and AP-1, downstream of Toll-like receptor 4 (TLR4) signaling.[3] The this compound derivatives may exert their anti-inflammatory effects by inhibiting key components of this pathway.

G cluster_nuc LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IKK->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_nuc NF-κB Gene_exp Gene Expression NFkB_nuc->Gene_exp Induces iNOS iNOS Gene_exp->iNOS TNF TNF-α Gene_exp->TNF IL6 IL-6 Gene_exp->IL6 NO NO iNOS->NO TNF_out TNF-α Release TNF->TNF_out IL6_out IL-6 Release IL6->IL6_out Compound 4-Azatricyclo... Derivatives Compound->IKK Potential Inhibition Compound->NFkB Potential Inhibition

Figure 2: Potential signaling pathway inhibited by the derivatives.

References

Application Note: HPLC Purification of 4-Azatricyclo[4.3.1.13,8]undecan-5-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Azatricyclo[4.3.1.13,8]undecan-5-one and its derivatives are a class of bridged tricyclic lactams with significant potential in medicinal chemistry and drug development. Their rigid, three-dimensional structure makes them attractive scaffolds for interacting with biological targets. The synthesis of these compounds often results in complex mixtures containing starting materials, byproducts, and stereoisomers. High-Performance Liquid Chromatography (HPLC) is a crucial technique for the purification and analysis of these derivatives, ensuring high purity and isolation of specific isomers for further biological evaluation. This application note provides a comprehensive guide to developing an effective HPLC purification method for this class of compounds.

Challenges in Purification

The purification of this compound derivatives can present several challenges:

  • Stereoisomerism: The tricyclic core is chiral, and derivatives may contain multiple stereocenters, leading to the formation of enantiomers and diastereomers.[1][2] Separation of these isomers is often necessary as they can exhibit different pharmacological activities.

  • Polarity: The presence of the lactam functional group and other potential polar substituents can influence the compound's solubility and retention behavior on reversed-phase columns.

  • Complex Reaction Mixtures: Synthetic routes can produce a variety of structurally similar impurities that may co-elute with the target compound.

General HPLC Strategy

A reversed-phase HPLC (RP-HPLC) method is generally the most effective starting point for the purification of these moderately polar, organic-soluble compounds.[3][4][5] Chiral chromatography may be required for the separation of enantiomers.

Experimental Protocols

Achiral (Reversed-Phase) HPLC Purification

This protocol is designed for the general purification of this compound derivatives from synthetic reaction mixtures.

a. Sample Preparation

  • Dissolve the crude reaction mixture in a suitable solvent (e.g., methanol, acetonitrile, or DMSO) to a concentration of 1-10 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[6]

b. HPLC Instrumentation and Conditions

  • HPLC System: A preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.

  • Column: A C18 stationary phase is a good starting point.[5][6] Column dimensions will depend on the amount of material to be purified (e.g., for 10-100 mg, a 19 x 150 mm, 5 µm particle size column is suitable).

  • Mobile Phase A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water. The acidic modifier helps to improve peak shape for basic compounds.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% of the corresponding acid.

  • Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance, typically between 210-254 nm.[4][7] A PDA detector is useful for method development to identify the optimal wavelength.

  • Flow Rate: Dependent on the column dimensions (e.g., 15-20 mL/min for a 19 mm ID column).

  • Column Temperature: 30-40 °C to improve peak shape and reproducibility.

c. Gradient Elution Method (Example)

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.0955
20.0595
25.0595
25.1955
30.0955

d. Post-Purification Processing

  • Collect fractions corresponding to the target compound's peak.

  • Combine the fractions and remove the organic solvent using a rotary evaporator.

  • Lyophilize the remaining aqueous solution to obtain the purified compound as a solid.

Chiral HPLC Separation

If the synthesized derivative is a racemic mixture, chiral HPLC is necessary to separate the enantiomers.

a. Sample Preparation

Prepare the sample as described for achiral HPLC, ensuring the compound is fully dissolved.

b. HPLC Instrumentation and Conditions

  • HPLC System: An analytical or semi-preparative HPLC system with a UV-Vis or PDA detector.

  • Chiral Stationary Phase (CSP): Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly effective for a wide range of chiral compounds and are a recommended starting point.[2][8]

  • Mobile Phase:

    • Normal Phase: Heptane/Isopropanol or Heptane/Ethanol mixtures.

    • Polar Organic Mode: Acetonitrile or Methanol with additives like trifluoroacetic acid or diethylamine to improve peak shape.

    • Reversed-Phase: Acetonitrile/Water or Methanol/Water mixtures.

  • Flow Rate: Typically 0.5-1.0 mL/min for analytical columns.

  • Column Temperature: Ambient or controlled (e.g., 25 °C).

c. Isocratic Elution Method (Example for Normal Phase)

Mobile Phase Composition
90:10 (v/v) Heptane:Isopropanol
80:20 (v/v) Heptane:Isopropanol
70:30 (v/v) Heptane:Isopropanol

Note: The optimal mobile phase composition must be determined experimentally by screening different ratios.

Data Presentation

Table 1: Example Data for Achiral RP-HPLC Purification

CompoundRetention Time (min)Purity (%)Recovery (%)
Derivative A15.2>9885
Derivative B17.8>9990

Table 2: Example Data for Chiral HPLC Separation

DerivativeEnantiomerRetention Time (min)Resolution (Rs)
Racemic A110.52.1
212.3

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_processing Post-Purification crude Crude Product dissolve Dissolve in Solvent crude->dissolve filter Filter (0.22 µm) dissolve->filter injection Inject Sample filter->injection column HPLC Column (e.g., C18 or Chiral) injection->column detection UV/PDA Detection column->detection collection Fraction Collection detection->collection evaporation Solvent Evaporation collection->evaporation lyophilization Lyophilization evaporation->lyophilization pure_product Pure Compound lyophilization->pure_product

Caption: General workflow for the HPLC purification of this compound derivatives.

Method_Development_Logic start Start: Impure Derivative Mixture is_racemic Is the compound a racemic mixture? start->is_racemic achiral_hplc Achiral RP-HPLC (e.g., C18) is_racemic->achiral_hplc No chiral_hplc Chiral HPLC Screening is_racemic->chiral_hplc Yes analyze_purity Analyze Purity (Analytical HPLC) achiral_hplc->analyze_purity chiral_hplc->analyze_purity achiral_pure Purified Compound (Racemic or Achiral) enantiomers_separated Separated Enantiomers analyze_purity->achiral_pure analyze_purity->enantiomers_separated

Caption: Logical workflow for selecting the appropriate HPLC method.

References

Application Notes: 4-Azatricyclo[4.3.1.13,8]undecan-5-one as a Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigid, three-dimensional structure of 4-azatricyclo[4.3.1.13,8]undecan-5-one, a derivative of adamantane, presents a unique and valuable scaffold for the design of novel therapeutic agents. Its constrained conformation allows for the precise spatial orientation of functional groups, facilitating high-affinity interactions with biological targets. This document provides detailed application notes and experimental protocols for the utilization of this scaffold in the development of anticancer and antiviral agents.

Anticancer Applications: Targeting SRC Kinase

Recent studies have identified this compound as a promising scaffold for the development of inhibitors targeting the Src tyrosine kinase, a crucial protein in cancer cell proliferation, survival, and metastasis.

Quantitative Data: SRC Kinase Inhibition

Computational studies have demonstrated the potential of this compound (designated as ADE in the study) to bind effectively to the SRC kinase domain. The binding affinity and inhibitory potential are summarized below.

CompoundTargetBinding Energy (kcal/mol)Inhibitory Constant (Ki) (nM)Interacting Residues
This compound (ADE)SRC-10.8811.28ASP408, ALA403, THR438
Signaling Pathway: SRC Kinase Inhibition

Inhibition of SRC kinase by a this compound-based inhibitor would disrupt downstream signaling pathways that promote cancer progression. The following diagram illustrates the anticipated mechanism of action.

SRC_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor_Receptor Growth Factor Receptor SRC SRC Kinase Growth_Factor_Receptor->SRC Activates FAK FAK SRC->FAK Phosphorylates STAT3 STAT3 SRC->STAT3 Phosphorylates PI3K_Akt PI3K/Akt Pathway SRC->PI3K_Akt Activates Ras_MAPK Ras/MAPK Pathway SRC->Ras_MAPK Activates Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis, Metastasis) FAK->Gene_Expression Promotes Metastasis STAT3->Gene_Expression Promotes Proliferation PI3K_Akt->Gene_Expression Promotes Survival Ras_MAPK->Gene_Expression Promotes Proliferation Inhibitor 4-Azatricyclo-based Inhibitor Inhibitor->SRC Inhibits

Caption: Proposed signaling pathway of a this compound-based SRC kinase inhibitor.
Experimental Protocol: In Vitro SRC Kinase Inhibition Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against SRC kinase.

Materials:

  • Recombinant human SRC kinase

  • Kinase buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • Test compound (dissolved in DMSO)

  • 96-well microplates

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer.

  • In a 96-well plate, add the test compound dilutions. Include a positive control (e.g., a known SRC inhibitor) and a negative control (DMSO vehicle).

  • Add the SRC kinase to each well and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Kinase_Assay_Workflow Start Start Prepare_Dilutions Prepare serial dilutions of test compound Start->Prepare_Dilutions Add_Compound Add compound dilutions to 96-well plate Prepare_Dilutions->Add_Compound Add_Kinase Add SRC kinase and incubate Add_Compound->Add_Kinase Initiate_Reaction Add substrate/ATP mix to initiate reaction Add_Kinase->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop reaction and measure ADP Incubate->Stop_Reaction Read_Plate Read luminescence Stop_Reaction->Read_Plate Analyze_Data Calculate % inhibition and determine IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the in vitro SRC kinase inhibition assay.

Antiviral Applications: Targeting Influenza and Herpes Viruses

Derivatives of 4-azatricyclo[4.3.1.13,8]undecane have demonstrated notable in vitro activity against both Influenza A and Herpes Simplex Virus (HSV).

Quantitative Data: Antiviral Activity

The minimum inhibitory concentrations (MIC) for two derivatives against Influenza A/NWS/33 virus in Madin-Darby Canine Kidney (MDCK) cells and Type 2 Herpesvirus in MA104 cells are presented below.

CompoundVirusCell LineMinimum Inhibitory Concentration (MIC) (µg/mL)
4fInfluenza A/NWS/33MDCK1.0
4fType 2 HerpesvirusMA1043.2
4gType 1 HerpesvirusMA104Moderately Active

Compound 4f is a derivative with a monosubstituted aromatic ring, and compound 4g is 3,3'-Bis(4"-methylene-4"-azatricyclo[4.3.1.13,8]undecane)azobenzene.

Experimental Protocols: Synthesis of Antiviral Derivatives

The synthesis of the antiviral derivatives involves a multi-step process starting from 2-adamantanone.

Protocol 1: Synthesis of this compound (2)

  • Convert 2-adamantanone to 2-adamantanone oxime.

  • Perform a Beckmann rearrangement on the oxime to yield this compound.

Protocol 2: Synthesis of 4-Azatricyclo[4.3.1.13,8]undecane (3)

  • Reduce this compound (2) using a suitable reducing agent like lithium aluminum hydride in anhydrous ether.

Protocol 3: Synthesis of N-Acylated Derivatives (e.g., 4a, 4b)

  • React 4-azatricyclo[4.3.1.13,8]undecane (3) with the appropriate acid chloride (e.g., m-nitrobenzoyl chloride or p-nitrobenzoyl chloride) in a suitable solvent.

Protocol 4: Synthesis of Azobenzene Derivatives (4g and 4h)

  • Reduce the corresponding N-(nitrobenzoyl) analog (e.g., 4a or 4b) with lithium aluminum hydride in anhydrous ether under reflux to yield the azobenzene derivatives.

Antiviral_Synthesis_Workflow Start Start: 2-Adamantanone Oxime_Formation Oxime Formation Start->Oxime_Formation Beckmann Beckmann Rearrangement Oxime_Formation->Beckmann Lactam 4-Azatricyclo[4.3.1.13,8] undecan-5-one (2) Beckmann->Lactam Reduction Reduction (LiAlH4) Lactam->Reduction Amine 4-Azatricyclo[4.3.1.13,8] undecane (3) Reduction->Amine Acylation N-Acylation with Nitrobenzoyl Chloride Amine->Acylation Nitro_Derivative N-(Nitrobenzoyl) Derivative (4a/4b) Acylation->Nitro_Derivative Azo_Reduction Reduction (LiAlH4) Nitro_Derivative->Azo_Reduction End End: Azobenzene Derivative (4g/4h) Azo_Reduction->End

Caption: Synthetic workflow for antiviral derivatives of 4-azatricyclo[4.3.1.13,8]undecane.
Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

This protocol is a general method to determine the antiviral activity of a compound by quantifying the reduction in viral plaque formation.

Materials:

  • Host cells (MDCK for influenza, MA104 for HSV)

  • Cell culture medium

  • Virus stock

  • Test compound

  • Overlay medium (containing agar or methylcellulose)

  • Crystal violet staining solution

  • 6-well or 12-well plates

Procedure:

  • Seed the host cells in plates and grow to a confluent monolayer.

  • Prepare serial dilutions of the virus stock.

  • Infect the cell monolayers with the virus dilutions for 1 hour at 37°C.

  • Remove the virus inoculum and wash the cells.

  • Overlay the cells with an overlay medium containing different concentrations of the test compound. Include a "virus only" control (no compound) and a "cells only" control (no virus, no compound).

  • Incubate the plates at 37°C until plaques are visible (typically 2-3 days).

  • Fix the cells with a suitable fixative (e.g., 10% formalin).

  • Stain the cells with crystal violet solution. The plaques will appear as clear zones against a background of stained, uninfected cells.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each compound concentration compared to the "virus only" control.

  • Determine the MIC or IC50 value from the dose-response curve.

Troubleshooting & Optimization

troubleshooting Beckmann rearrangement for 4-Azatricyclo[4.3.1.13,8]undecan-5-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 4-Azatricyclo[4.3.1.13,8]undecan-5-one

This guide provides troubleshooting advice and frequently asked questions for the synthesis of this compound via the Beckmann rearrangement of adamantanone oxime.

Frequently Asked Questions (FAQs)

Q1: What is the Beckmann rearrangement and why is it used for this synthesis?

The Beckmann rearrangement is a chemical reaction that transforms an oxime into an amide or, in the case of a cyclic oxime, a ring-expanded lactam.[1][2] For this synthesis, adamantanone oxime (a cyclic oxime) is converted into the larger lactam ring of this compound. This reaction is a reliable method for inserting a nitrogen atom into a carbocyclic ring.[3]

Q2: My reaction is giving a low yield or failing completely. What are the common causes?

Low or no yield can stem from several factors:

  • Ineffective Reagent: The chosen acidic catalyst may not be strong enough or may be degraded.

  • Sub-optimal Temperature: The reaction often requires high temperatures (e.g., >125 °C) to proceed, especially with catalysts like polyphosphoric acid (PPA).[4][5]

  • Poor Quality Starting Material: The adamantanone oxime may be impure or wet. Water can interfere with the acidic catalysts.

  • Dominance of Side Reactions: Beckmann fragmentation may be the primary pathway under your current conditions, consuming the starting material without producing the desired lactam.[1]

Q3: I've isolated a nitrile byproduct instead of the expected lactam. What happened?

You are observing the result of a common side reaction known as Beckmann fragmentation .[1][6] This pathway is competitive with the desired rearrangement and is favored when the group alpha to the oxime can form a stable carbocation.[7][8] In the case of adamantanone oxime, fragmentation leads to a cyano-containing compound.[5] Using reagents like HCl in acetonitrile has been reported to yield a significant amount of this nitrile byproduct alongside the lactam.[5]

Q4: How can I minimize the formation of the Beckmann fragmentation product?

To favor the rearrangement over fragmentation, consider the following strategies:

  • Change the Catalyst: Instead of strong Brønsted acids (like H2SO4 or PPA), which can promote fragmentation, switch to milder Lewis acids or activating agents.[8]

  • Use Sulfonylating Agents: Reagents like p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) convert the oxime's hydroxyl into a better leaving group, allowing the rearrangement to occur under less harsh, often non-acidic, conditions.[4][8]

  • Optimize Reaction Conditions: Lowering the reaction temperature can sometimes suppress fragmentation.[8] Specific conditions, such as using hydrobromic acid at high temperatures, have been reported to provide a quantitative yield of the lactam without fragmentation.[5]

Q5: What are the recommended reaction conditions for this specific synthesis?

Several conditions have been successfully reported. The choice depends on available reagents and desired yield. See the data table and experimental protocols below for specific examples. Conditions range from using polyphosphoric acid (PPA) at 125 °C to a quantitative, one-pot synthesis using trifluoroacetic acid.[5]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Lactam 1. Reagent (acid catalyst) is inactive or insufficient. 2. Reaction temperature is too low. 3. Reaction time is too short. 4. Starting oxime is impure or contains water.1. Use fresh, high-quality catalyst. PPA and Eaton's reagent are effective.[5][9] 2. Increase temperature. Reactions with PPA often require 125-160 °C.[5] 3. Increase reaction time. Monitor the reaction by TLC. 4. Recrystallize the adamantanone oxime and ensure it is thoroughly dried before use.
Major Product is a Nitrile (Beckmann Fragmentation) 1. Use of strong Brønsted acids (H2SO4, HCl) that favor carbocation formation.[5][8] 2. High reaction temperature promoting fragmentation.1. Switch to a milder reagent system. Good alternatives include PCl5, TsCl, or cyanuric chloride/ZnCl2.[1][2][4] 2. Consider a two-step procedure: form the oxime tosylate first, then induce rearrangement by heating in an aprotic solvent like toluene.[4] 3. Try reported high-yield conditions, such as 24.2% HBr at 160 °C for 4 hours.[5]
Formation of Multiple Unidentified Byproducts 1. Decomposition of starting material or product under harsh acidic conditions and high heat.[10]1. Lower the reaction temperature and extend the reaction time. 2. Use a milder catalyst system that allows for lower temperatures (see above). 3. Consider a one-pot synthesis from adamantanone using trifluoroacetic acid to minimize handling and potential degradation.[5]
Difficult Product Isolation/Purification 1. The product, a lactam, can be highly polar and may be soluble in the aqueous workup. 2. The product may be difficult to separate from the catalyst (e.g., PPA).1. After quenching the reaction, perform multiple extractions with a suitable organic solvent like chloroform. 2. Ensure the aqueous layer is neutralized or made basic to suppress the solubility of the protonated amide. 3. For PPA, quench the reaction mixture by pouring it carefully onto ice, which will hydrolyze the acid and help precipitate the product.

Reagent and Condition Comparison

Reagent/Catalyst Typical Conditions Advantages Disadvantages Reference
Polyphosphoric Acid (PPA) Neat, 125-130 °CEffective, widely used.Viscous, difficult to stir; can promote charring; workup is challenging.[5]
Sulfuric Acid (H2SO4) Concentrated, >130 °CInexpensive and strong acid.Harsh conditions, high risk of fragmentation and decomposition.[4][1]
Hydrobromic Acid (HBr) 24.2% solution, 160 °C, 4hReported to give quantitative yield of the desired lactam.Requires high temperature and pressure-rated equipment.[5]
Trifluoroacetic Acid (TFA) Used as catalyst in a one-pot reaction from the ketone.Quantitative yield, avoids isolation of the oxime intermediate.TFA is corrosive and relatively expensive.[5]
p-Toluenesulfonyl Chloride (TsCl) Two steps: 1) Form tosylate (Pyridine, 0 °C). 2) Rearrange (Heat in aprotic solvent).Milder conditions, reduces fragmentation.[4]Two distinct reaction steps are required.[1][4]
Phosphorus Pentachloride (PCl5) Ether or other aprotic solvent.Can be effective at lower temperatures.Highly reactive with water, generates HCl byproduct.[3][4]

Visualizations

Reaction Mechanism and Side Reaction

Beckmann_Mechanism Mechanism of Beckmann Rearrangement vs. Fragmentation cluster_start Starting Material cluster_activation Activation cluster_rearrangement Desired Pathway cluster_fragmentation Side Reaction Oxime Adamantanone Oxime ActivatedOxime Activated Oxime (e.g., Protonated) Oxime->ActivatedOxime H+ or Lewis Acid Nitrilium Nitrilium Ion ActivatedOxime->Nitrilium [1,2]-Alkyl Shift (Rearrangement) Carbocation Tertiary Carbocation + Nitrile ActivatedOxime->Carbocation C-C Bond Cleavage (Fragmentation) Hydration Hydration Nitrilium->Hydration H2O Attack Lactam 4-Azatricyclo[4.3.1.13,8] undecan-5-one Hydration->Lactam Tautomerization Fragment Fragmentation Product (Unsaturated Nitrile) Carbocation->Fragment Elimination

Caption: Key pathways in the acid-catalyzed reaction of adamantanone oxime.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Logic for Low Lactam Yield Start Low Yield of Lactam CheckProduct Analyze crude product by NMR/MS. Is the major product a nitrile? Start->CheckProduct Fragmentation Problem: Beckmann Fragmentation CheckProduct->Fragmentation Yes NoReaction Problem: No Reaction or Decomposition CheckProduct->NoReaction No SolveFrag Solution: 1. Switch to milder catalyst (TsCl, PCl5). 2. Lower reaction temperature. 3. Change solvent. Fragmentation->SolveFrag End Optimize and Re-run SolveFrag->End SolveNoRxn Solution: 1. Check catalyst activity. 2. Increase temperature/time. 3. Purify/dry starting oxime. NoReaction->SolveNoRxn SolveNoRxn->End

Caption: A logical workflow for diagnosing and solving low-yield issues.

Experimental Protocols

Protocol 1: Synthesis of Adamantanone Oxime

This protocol describes the initial synthesis of the required starting material from adamantanone.

  • Reagents & Equipment:

    • Adamantanone

    • Hydroxylamine hydrochloride (NH2OH·HCl)

    • Pyridine or Sodium Acetate

    • Ethanol

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

  • Procedure: a. Dissolve adamantanone (1.0 eq) in ethanol in the round-bottom flask. b. Add hydroxylamine hydrochloride (1.2 eq) and a base such as pyridine (1.5 eq) or sodium acetate (1.5 eq). c. Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). d. After completion, cool the reaction mixture to room temperature. e. Slowly add cold water to precipitate the oxime product. f. Collect the white solid by vacuum filtration, wash with cold water, and dry thoroughly. g. Recrystallize from a suitable solvent (e.g., ethanol/water mixture) if necessary to achieve high purity.

Protocol 2: Beckmann Rearrangement using Polyphosphoric Acid (PPA)

This is a common, albeit harsh, method for the rearrangement.[5]

  • Reagents & Equipment:

    • Adamantanone oxime (dried)

    • Polyphosphoric acid (PPA)

    • Three-neck flask with mechanical stirrer, thermometer, and nitrogen inlet

    • Heating mantle

    • Ice, deionized water, chloroform, sodium bicarbonate

  • Procedure: a. Pre-heat PPA (approx. 10x the weight of the oxime) in the flask to ~80-90 °C to reduce its viscosity. b. Under a nitrogen atmosphere, slowly add the dried adamantanone oxime to the stirring PPA. c. Heat the reaction mixture to 125-130 °C and maintain for 2-3 hours. The mixture will become dark. d. Monitor the reaction by quenching a small aliquot in water, extracting, and analyzing by TLC. e. Once complete, cool the mixture slightly and very carefully pour it onto a large amount of crushed ice with vigorous stirring. This step is highly exothermic. f. Neutralize the acidic aqueous solution with solid sodium bicarbonate until the pH is ~8-9. g. Extract the aqueous layer multiple times with chloroform (3x). h. Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude lactam. i. Purify the crude product by column chromatography or recrystallization.

Protocol 3: One-Pot Synthesis using Trifluoroacetic Acid (TFA)

This efficient method avoids the isolation of the oxime intermediate, providing a high yield of the final product.[5]

  • Reagents & Equipment:

    • Adamantanone

    • Hydroxylamine hydrochloride (NH2OH·HCl)

    • Trifluoroacetic acid (TFA)

    • Round-bottom flask with reflux condenser and nitrogen inlet

  • Procedure: a. To the flask, add equimolar amounts of adamantanone and hydroxylamine hydrochloride. b. Add trifluoroacetic acid to act as both the solvent and the catalyst. c. Heat the mixture under a nitrogen atmosphere, monitoring the reaction by TLC. d. Upon completion, cool the reaction mixture and quench by carefully pouring it onto ice. e. Neutralize with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) and extract the product as described in Protocol 2. f. Purify the crude product as needed.

References

Technical Support Center: Purification of 4-Azatricyclo[4.3.1.13,8]undecan-5-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying analogs of 4-Azatricyclo[4.3.1.13,8]undecan-5-one.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound analogs?

The purification of these analogs can be challenging due to their rigid, cage-like structure, the basicity of the nitrogen atom, and the polarity imparted by the lactam functionality. These characteristics can lead to issues such as poor solubility, strong interactions with stationary phases in chromatography, and difficulty in crystallization.

Q2: What are the most common purification techniques for this class of compounds?

The most frequently employed purification techniques for this compound analogs are:

  • Flash Column Chromatography: Effective for separating compounds with different polarities.

  • Recrystallization: A powerful technique for obtaining highly pure crystalline solids.

  • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can be used for purification and purity assessment.[1]

Q3: How can I improve the separation of my amine-containing analog during silica gel chromatography?

The basicity of the amine functionality can cause streaking and poor separation on acidic silica gel. To mitigate this, consider the following:

  • Addition of a competing amine: Incorporating a small amount of a volatile amine, such as triethylamine (TEA) (typically 0.1-1%), into the mobile phase can neutralize the acidic silanol groups on the silica surface, leading to improved peak shape.[2][3]

  • Use of amine-functionalized silica: This specialized stationary phase is less acidic and can significantly improve the chromatography of basic compounds without the need for mobile phase additives.[2]

  • Reverse-phase chromatography: Employing a C18 column with a mobile phase at a high pH will ensure the amine is in its free-base form, increasing its retention and improving separation.[3]

Q4: My compound is highly polar and does not move on a standard silica gel column. What should I do?

For highly polar analogs, standard normal-phase chromatography may be ineffective. The following approaches can be considered:

  • More polar mobile phases: A solvent system like dichloromethane/methanol/ammonia can be used to elute highly polar amines.[2]

  • Reverse-phase chromatography: This is often the preferred method for polar compounds.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase (like amine-bonded silica) and a mobile phase with a high organic solvent content and a small amount of water. It is particularly effective for retaining and separating very polar compounds.[4]

Q5: What are suitable recrystallization solvents for this compound and its analogs?

The choice of solvent is highly dependent on the specific analog's substituents. A good starting point is to screen a range of solvents with varying polarities. Common solvent systems for recrystallization of organic compounds include ethanol, n-hexane/acetone, n-hexane/tetrahydrofuran, and n-hexane/ethyl acetate.[5] For amines, it is also possible to form a salt (e.g., hydrochloride salt) which may have different crystallization properties.[5][6]

Troubleshooting Guides

Column Chromatography
Problem Possible Cause Solution
Streaking or Tailing of Amine-Containing Analogs on Silica Gel Strong acid-base interaction between the basic amine and acidic silica gel.Add a competing amine like triethylamine (0.1-1%) to your eluent. Use an amine-functionalized silica column.[2] Consider switching to reverse-phase chromatography with a high pH mobile phase.[3]
Compound is not eluting from the column The compound is too polar for the chosen solvent system.Gradually increase the polarity of your eluent. For very polar amines, a system like dichloromethane/methanol with a small amount of ammonia may be necessary.[2] Consider switching to reverse-phase or HILIC chromatography.[4]
Poor separation of closely related analogs Insufficient selectivity of the chromatographic system.Optimize the solvent system by trying different solvent combinations. Switch to a different stationary phase (e.g., from silica to alumina or a bonded phase). Consider using HPLC with a high-resolution column.
Compound appears to decompose on the column The compound is unstable on the acidic silica gel.Use a less acidic stationary phase like neutral alumina. Deactivate the silica gel by pre-treating it with triethylamine. Minimize the time the compound spends on the column by using a faster flow rate.
Recrystallization
Problem Possible Cause Solution
Compound "oils out" instead of crystallizing The compound's solubility in the hot solvent is too high, or the cooling is too rapid.Use a less polar solvent or a solvent mixture. Allow the solution to cool more slowly. Add a seed crystal to induce crystallization.
No crystals form upon cooling The compound is too soluble in the chosen solvent, or the solution is not saturated.Reduce the amount of solvent used. Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution until it becomes cloudy, then heat until clear and allow to cool slowly. Try a different solvent system.
Impurities co-crystallize with the product The impurities have similar solubility properties to the desired compound.Perform a second recrystallization with a different solvent system. If the impurity is an amine, consider an acid-base extraction to remove it before recrystallization. For amines, try forming a salt (e.g., with HCl) and recrystallizing the salt, which will have different solubility properties.[5][6]

Experimental Protocols

Protocol 1: Flash Column Chromatography of this compound

This protocol is a general guideline and may need to be adapted for specific analogs.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A starting point for the parent compound is 5% ethyl acetate in petroleum ether. For more polar analogs, a gradient of ethyl acetate in hexanes or dichloromethane in methanol can be used. For basic analogs, add 0.1-1% triethylamine to the mobile phase.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent. Alternatively, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel.

  • Packing the Column: Prepare a slurry of silica gel in the initial mobile phase and pour it into the column. Allow the silica to settle, ensuring a flat top surface.

  • Loading the Sample: Carefully load the prepared sample onto the top of the silica bed.

  • Elution: Begin elution with the initial mobile phase, gradually increasing the polarity if necessary to elute the desired compound.

  • Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) or another appropriate method to identify the fractions containing the pure product.

Protocol 2: Recrystallization of an Amine Analog
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture like hexane/ethyl acetate). If the compound dissolves readily at room temperature, the solvent is too polar. If it dissolves upon heating and crystals form upon cooling, it is a suitable solvent.

  • Dissolution: In a larger flask, dissolve the bulk of the crude material in the minimum amount of the hot recrystallization solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Quantitative Data Summary

CompoundPurification MethodSolvent SystemPurity/YieldReference
This compoundFlash Column Chromatography5% EtOAc in petrolNot specifiedNottingham ePrints
Dipyridamole analog with substituted 4-Azatricyclo[4.3.1.13,8]undecaneFlash Silica Gel ChromatographyCH2Cl2/MeOH = 16/127% yieldNIH
4-Azatricyclo[4.3.1.13,8]undecan-4-yl-(2-hydroxyphenyl)methanoneHPLCNot specifiedPurity determined by HPLCSmolecule[1]

Visualizations

Purification_Workflow start Crude Product tlc TLC Analysis start->tlc is_solid Is the product solid? tlc->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chrom Column Chromatography is_solid->column_chrom No pure_solid Pure Crystalline Product recrystallization->pure_solid Success troubleshoot_recryst Troubleshoot Recrystallization (Different solvents, salt formation) recrystallization->troubleshoot_recryst Failure pure_oil Pure Product (Oil/Amorphous) column_chrom->pure_oil Success troubleshoot_column Troubleshoot Chromatography (Solvent system, stationary phase) column_chrom->troubleshoot_column Failure troubleshoot_recryst->column_chrom troubleshoot_column->column_chrom

Caption: A decision-making workflow for selecting a primary purification technique.

Chromatography_Troubleshooting start Poor Separation in Column Chromatography check_amine Is the compound an amine? start->check_amine add_tea Add Triethylamine (TEA) to Mobile Phase check_amine->add_tea Yes check_polarity Is the compound very polar? check_amine->check_polarity No end Improved Separation add_tea->end use_polar_solvent Increase Mobile Phase Polarity check_polarity->use_polar_solvent Yes change_stationary_phase Change Stationary Phase (e.g., Amine-Silica, Alumina) check_polarity->change_stationary_phase No try_rp_hplc Try Reverse-Phase HPLC or HILIC use_polar_solvent->try_rp_hplc change_stationary_phase->end try_rp_hplc->end

Caption: Troubleshooting guide for common column chromatography issues with these analogs.

References

stability issues of 4-Azatricyclo[4.3.1.13,8]undecan-5-one in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Azatricyclo[4.3.1.13,8]undecan-5-one in solution. This resource is intended for researchers, scientists, and drug development professionals to help anticipate and address potential challenges during experimentation.

Troubleshooting Guide: Investigating Instability in Solution

If you suspect that this compound is unstable in your experimental solution, follow this guide to diagnose and resolve the issue.

Q1: My solution of this compound has changed in appearance (e.g., color change, precipitation). What should I do?

A1: A change in the physical appearance of the solution can indicate compound degradation or poor solubility.

  • Initial Assessment Workflow:

    A Observe Change in Solution Appearance B Verify Compound Solubility at Experimental Concentration A->B C Precipitation Observed B->C Insoluble D Color Change Observed B->D Soluble E Lower Concentration or Use Co-solvent C->E F Potential Degradation: Proceed to Q2 D->F

    Figure 1. Initial assessment workflow for changes in solution appearance.
  • Recommended Actions:

    • Verify Solubility: Confirm that the concentration of the compound does not exceed its solubility limit in the chosen solvent. This compound is reported to be soluble in chloroform and freely soluble in methanol, ethanol, and acetonitrile, but only slightly soluble in water.[1]

    • Adjust Concentration/Solvent: If precipitation is observed, try lowering the concentration or using a co-solvent to improve solubility.

    • Investigate Degradation: If the compound is fully dissolved but the solution shows a color change or other visual alteration, this may suggest chemical degradation. Proceed to the next question to investigate potential degradation pathways.

Q2: I am observing new peaks in my analytical results (e.g., HPLC, LC-MS) over time. How can I determine if my compound is degrading?

A2: The appearance of new peaks in your analytical chromatogram is a strong indicator of degradation. The lactam structure of this compound makes it susceptible to hydrolysis, especially under acidic or basic conditions.

  • Potential Degradation Pathway (Hydrolysis):

    compound This compound (Lactam) product Amino Acid Degradant (Hydrolyzed Product) compound->product H₂O (Acid or Base Catalyzed) Lactam Hydrolysis

    Figure 2. Potential hydrolysis degradation pathway.
  • Experimental Protocol for Stability Assessment:

    • Prepare Solutions: Dissolve the compound in your experimental buffer or solvent at the desired concentration. Prepare control samples in solvents where the compound is known to be stable (e.g., anhydrous acetonitrile).

    • Time-Point Analysis: Incubate the solutions under your experimental conditions (e.g., temperature, light exposure). At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each solution.

    • Analytical Method: Analyze the aliquots using a stability-indicating method, typically reverse-phase HPLC with UV or MS detection.

    • Data Analysis: Quantify the peak area of the parent compound and any new peaks that appear. A decrease in the parent peak area with a corresponding increase in new peak areas confirms degradation.

Frequently Asked Questions (FAQs)

Q3: What are the optimal storage conditions for this compound as a solid and in solution?

A3:

  • Solid Form: Store the solid compound in a tightly sealed container at low temperature (e.g., -20°C), protected from light and moisture.

  • In Solution: It is best practice to prepare solutions fresh for each experiment. If storage is necessary, flash-freeze aliquots of the solution in an inert solvent (e.g., anhydrous acetonitrile or DMSO) and store at -80°C. Avoid repeated freeze-thaw cycles.

Q4: In which solvents is this compound soluble?

A4: Based on available data, the solubility profile is as follows:

SolventSolubility
Chloroform2.5%, clear, colorless[2]
MethanolFreely soluble[1]
EthanolFreely soluble[1]
AcetonitrileFreely soluble[1]
WaterSlightly soluble[1]

Q5: Are there any known incompatibilities with common buffers or additives?

A5: While specific incompatibility data for this compound is not widely published, caution should be exercised with strongly acidic or basic buffers (pH < 4 or pH > 9) due to the risk of lactam hydrolysis. It is recommended to perform a preliminary stability test in your chosen buffer system.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Testing

This protocol outlines a general method for monitoring the stability of this compound.

  • Workflow for HPLC Method Development:

    cluster_0 Method Development A Select Column (e.g., C18) B Optimize Mobile Phase (e.g., Acetonitrile/Water Gradient) A->B C Set Detection Wavelength (via UV Scan) B->C D Inject Standard & Degradant Samples C->D E Ensure Peak Separation D->E

    Figure 3. Workflow for developing a stability-indicating HPLC method.
  • Materials and Reagents:

    • This compound

    • HPLC-grade acetonitrile

    • HPLC-grade water

    • HPLC-grade formic acid or trifluoroacetic acid (optional modifier)

    • C18 reverse-phase HPLC column

  • Procedure:

    • Mobile Phase Preparation: Prepare mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

    • Sample Preparation: Dilute the samples from your stability study to a suitable concentration (e.g., 1 mg/mL) in the initial mobile phase composition.

    • HPLC Conditions (Example):

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Detector: UV at a predetermined wavelength (e.g., 210 nm)

      • Gradient: Start with a low percentage of mobile phase B, and ramp up to a high percentage over 15-20 minutes to elute all components.

    • Analysis: Integrate the peak areas for the parent compound and all degradation products. Calculate the percentage of the parent compound remaining at each time point.

References

Technical Support Center: Synthesis of 4-Azatricyclo[4.3.1.13,8]undecan-5-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Azatricyclo[4.3.1.13,8]undecan-5-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most widely reported and utilized method for the synthesis of this compound is the Beckmann rearrangement of 2-adamantanone oxime.[1][2] This reaction involves the acid-catalyzed rearrangement of the oxime to the corresponding lactam.

Q2: What kind of yields can I expect for the Beckmann rearrangement to produce this compound?

Reported yields for the Beckmann rearrangement vary depending on the specific reagents and reaction conditions used. Yields can range from moderate to quantitative. For example, a yield of 67% has been reported using benzenesulfonyl chloride and sodium hydroxide. Some studies have indicated the potential for quantitative yields under specific conditions, such as using 24.2% hydrobromic acid at 160°C for 4 hours or by using trifluoroacetic acid as a catalyst directly from 2-adamantanone and hydroxylamine hydrochloride without the isolation of the intermediate oxime.[2]

Q3: What are the key starting materials and reagents for this synthesis?

The primary starting material is 2-adamantanone, which is first converted to 2-adamantanone oxime. The key reagents for the subsequent Beckmann rearrangement are typically a strong acid or a catalyst that facilitates the rearrangement. Common reagents include polyphosphoric acid (PPA), benzenesulfonyl chloride, sulfuric acid, hydrochloric acid, and trifluoroacetic acid.[2]

Q4: How can I purify the final product, this compound?

Purification of this compound is typically achieved through recrystallization. Hexane has been reported as a suitable solvent for this purpose.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound via the Beckmann rearrangement.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete formation of the oxime intermediate.Ensure the reaction between 2-adamantanone and hydroxylamine goes to completion. Monitor the reaction by TLC.
Ineffective Beckmann rearrangement conditions.The choice of acid catalyst and reaction temperature is critical. Refer to the Data Presentation section below for a comparison of different conditions. Consider switching to a more effective catalyst system, such as PPA or trifluoroacetic acid.[2]
Degradation of starting material or product.Strong acids like 96% sulfuric acid can cause fragmentation.[2] Use milder conditions or a different catalyst if degradation is suspected. Maintain careful temperature control as excessive heat can lead to side reactions.
Presence of a Nitrile Byproduct Use of specific acid catalysts.The use of hydrochloric acid in acetonitrile has been shown to produce a significant amount of a nitrile byproduct (up to 35%).[2] To avoid this, consider using a catalyst system that does not promote nitrile formation, such as polyphosphoric acid.[2]
Difficulty in Product Isolation/Purification Product is soluble in the reaction mixture.After the reaction is complete, ensure proper workup procedures are followed to precipitate or extract the product. Recrystallization from a suitable solvent like hexane is recommended for purification.
Impurities co-precipitate with the product.Multiple recrystallizations may be necessary to achieve high purity. Characterization by NMR and melting point analysis can confirm purity.

Data Presentation

The following table summarizes various reported conditions for the Beckmann rearrangement of 2-adamantanone oxime to yield this compound.

Catalyst/Reagent Solvent/Conditions Temperature Time Yield Notes Reference
Benzenesulfonyl chloride / 20% aq. NaOH-20-30°C, then 55°C2 hours at 55°C67%Exothermic reaction, temperature control is important.
Polyphosphoric acid (PPA)-125°C--A commonly used catalyst for this rearrangement.[2]
Hydrochloric acid (HCl)Acetonitrile--40%Significant formation of a nitrile byproduct (35%).[2]
96% Sulfuric acid----Can lead to fragmentation and formation of byproducts.[2]
24.2% Hydrobromic acid (HBr)-160°C4 hoursQuantitativeReported to give a quantitative yield.[2]
Trifluoroacetic acid---QuantitativeUsed directly from 2-adamantanone and hydroxylamine HCl without isolating the oxime.[2]

Experimental Protocols

Protocol 1: Beckmann Rearrangement using Benzenesulfonyl Chloride

  • Oxime Formation: Prepare 2-adamantanone oxime from 2-adamantanone and hydroxylamine hydrochloride in the presence of a base (e.g., pyridine or sodium acetate) in an appropriate solvent (e.g., ethanol). Isolate and purify the oxime before proceeding.

  • Rearrangement: Suspend 3 g (18 mmol) of 2-adamantanone oxime in 36 ml of 20% aqueous sodium hydroxide.

  • With vigorous stirring, add 5 g (28 mmol) of benzenesulfonyl chloride at a rate that maintains the reaction temperature between 20-30°C.

  • Once the initial exothermic reaction ceases, heat the mixture to 55°C and maintain this temperature for 2 hours.

  • After cooling, work up the reaction mixture to isolate the crude product.

  • Purification: Recrystallize the crude product from hexane to obtain pure this compound.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product & Purification start1 2-Adamantanone oxime Formation of 2-Adamantanone Oxime start1->oxime start2 Hydroxylamine start2->oxime rearrangement Beckmann Rearrangement oxime->rearrangement Acid Catalyst (e.g., PPA, HBr) product Crude 4-Azatricyclo [4.3.1.13,8]undecan-5-one rearrangement->product purification Recrystallization (Hexane) product->purification final_product Pure Product purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low or No Yield check_oxime Check Oxime Formation (TLC, NMR) start->check_oxime check_rearrangement Review Rearrangement Conditions start->check_rearrangement check_byproducts Analyze for Byproducts (GC-MS, NMR) start->check_byproducts oxime_incomplete Incomplete Oxime Formation check_oxime->oxime_incomplete Positive rearrangement_ineffective Ineffective Rearrangement check_rearrangement->rearrangement_ineffective Suboptimal nitrile_formation Nitrile Byproduct Detected check_byproducts->nitrile_formation Nitrile detected fragmentation Fragmentation Detected check_byproducts->fragmentation Fragmentation products detected solution_oxime Optimize Oxime Synthesis: - Increase reaction time - Check reagent purity oxime_incomplete->solution_oxime solution_rearrangement Optimize Rearrangement: - Change acid catalyst (see table) - Adjust temperature/time rearrangement_ineffective->solution_rearrangement solution_nitrile Avoid HCl in Acetonitrile. Use PPA instead. nitrile_formation->solution_nitrile solution_fragmentation Use Milder Acid (e.g., PPA instead of H2SO4) fragmentation->solution_fragmentation

Caption: Troubleshooting decision tree for low yield in the synthesis.

References

Side products in the synthesis of 4-Azatricyclo[4.3.1.13,8]undecan-5-one and their avoidance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 4-Azatricyclo[4.3.1.13,8]undecan-5-one. Our focus is on identifying and mitigating the formation of common side products to ensure a high yield and purity of the target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most widely used method for synthesizing this compound is the Beckmann rearrangement of 2-adamantanone oxime.[1] This reaction involves the acid-catalyzed rearrangement of the oxime to the corresponding lactam.

Q2: I am observing a significant amount of a nitrile side product in my reaction. What is causing this and how can I avoid it?

A2: The formation of a nitrile byproduct is a known issue in the Beckmann rearrangement of 2-adamantanone oxime, particularly when using certain mineral acids as catalysts.[1] For instance, using hydrochloric acid (HCl) in acetonitrile has been reported to yield a significant amount of the nitrile.[1] This occurs due to a fragmentation reaction of the oxime intermediate. To avoid this, it is recommended to use a catalyst that favors the rearrangement pathway over fragmentation, such as polyphosphoric acid (PPA).[1]

Q3: What are the recommended catalysts and reaction conditions to maximize the yield of the desired lactam and avoid side products?

A3: The choice of catalyst and reaction conditions is critical for a successful synthesis with high yield and minimal side products. Polyphosphoric acid (PPA) is a commonly used catalyst that effectively promotes the Beckmann rearrangement to the desired lactam without forming the nitrile side product.[1] Alternatively, specific conditions using 24.2% hydrobromic acid (HBr) at 160°C for 4 hours have been reported to provide a quantitative yield of this compound.[1]

Q4: My yield of this compound is consistently low. What are the potential reasons and how can I troubleshoot this?

A4: Low yields can be attributed to several factors:

  • Incomplete reaction: Ensure the reaction is running for the recommended duration and at the correct temperature. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC).

  • Suboptimal catalyst: The activity of the catalyst, especially PPA, can vary. Ensure you are using a fresh and high-quality catalyst.

  • Side product formation: As discussed in Q2, the formation of a nitrile side product will significantly lower the yield of the desired lactam. If you suspect this is the issue, consider changing your catalyst and reaction conditions.

  • Work-up and purification losses: Carefully optimize your extraction and purification procedures to minimize loss of the product. The product is a white crystalline solid with a high melting point (306-308°C), which can sometimes make handling and purification challenging.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Presence of a significant nitrile impurity (confirmed by IR or NMR) Use of certain mineral acids (e.g., HCl in acetonitrile) that promote fragmentation.Switch to a catalyst that favors rearrangement, such as Polyphosphoric Acid (PPA) or use the high-temperature HBr protocol.[1]
Low yield of the desired lactam Incomplete reaction, suboptimal catalyst activity, or significant side product formation.- Monitor reaction completion by TLC. - Use fresh, high-quality PPA. - Switch to reaction conditions known to give high yields (e.g., HBr at 160°C).[1]
Difficulty in isolating the pure product The product's high melting point and polarity can complicate purification.- Recrystallization from a suitable solvent such as hexane is a reported method. - Column chromatography on silica gel or alumina may also be effective, though care should be taken to choose an appropriate solvent system.

Data Presentation: Comparison of Reaction Conditions

Catalyst Solvent Temperature Time Yield of Lactam Yield of Nitrile Reference
HClAcetonitrile--40%35%[1]
Polyphosphoric Acid (PPA)-125°C-GoodNot formed[1]
24.2% HBr-160°C4 hQuantitativeNot mentioned[1]
20% aq. NaOH / Benzenesulfonyl chloride-20-30°C then 55°C2 h67%Not mentioned

Experimental Protocols

Protocol 1: Beckmann Rearrangement using Polyphosphoric Acid (PPA)

This protocol is recommended to avoid the formation of the nitrile side product.

  • Preparation: In a round-bottom flask equipped with a mechanical stirrer, add 2-adamantanone oxime.

  • Reaction: Carefully add polyphosphoric acid (PPA) to the flask with stirring. The amount of PPA should be sufficient to ensure a stirrable mixture.

  • Heating: Heat the reaction mixture to 125°C and maintain this temperature with stirring. Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete (typically after several hours), cool the mixture to room temperature. Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide solution) until it is alkaline. Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., chloroform or dichloromethane).

  • Purification: Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from hexane to yield this compound as white crystals.

Mandatory Visualizations

Synthesis_Pathway cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway 2-Adamantanone_Oxime 2-Adamantanone Oxime Lactam 4-Azatricyclo[4.3.1.13,8] undecan-5-one 2-Adamantanone_Oxime->Lactam Beckmann Rearrangement (e.g., PPA, HBr) Nitrile Nitrile Side Product 2-Adamantanone_Oxime_Side 2-Adamantanone Oxime 2-Adamantanone_Oxime_Side->Nitrile Fragmentation (e.g., HCl/MeCN)

Caption: Reaction pathways in the synthesis of this compound.

Troubleshooting_Workflow start Start Synthesis check_yield Low Yield or Impurity Detected? start->check_yield identify_impurity Identify Impurity (e.g., NMR, IR) check_yield->identify_impurity Yes success High Yield of Pure Product check_yield->success No nitrile_present Is Nitrile Present? identify_impurity->nitrile_present change_catalyst Change Catalyst to PPA or use HBr protocol nitrile_present->change_catalyst Yes optimize_conditions Optimize Reaction Time, Temperature, and Purification nitrile_present->optimize_conditions No change_catalyst->start optimize_conditions->start

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Overcoming solubility issues of 4-Azatricyclo[4.3.1.13,8]undecan-5-one in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with 4-Azatricyclo[4.3.1.13,8]undecan-5-one in biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the known solubility properties of this compound?

A1: this compound is a cage-like saturated heterocyclic compound. Published data indicates it is soluble in chloroform at a concentration of 2.5%.[1][2][3] However, its aqueous solubility is expected to be low, which can present challenges in biological assays.

Q2: My compound is precipitating out of solution when I dilute my DMSO stock into my aqueous assay buffer. What can I do?

A2: This is a common issue for compounds with low aqueous solubility.[4] Several strategies can be employed to prevent precipitation. These include optimizing the concentration of your co-solvent (e.g., DMSO), adjusting the pH of your buffer, or utilizing solubility-enhancing excipients like cyclodextrins. It is crucial to determine the kinetic solubility of your compound in the specific assay buffer to identify the concentration at which it remains soluble.[4]

Q3: What are co-solvents and how can they help with solubility?

A3: Co-solvents are organic solvents that are miscible with water and are used to increase the solubility of hydrophobic compounds.[5] The most commonly used co-solvent in biological assays is dimethyl sulfoxide (DMSO).[6] Other co-solvents include ethanol, methanol, and polyethylene glycol (PEG).[5][7] It is important to note that high concentrations of co-solvents can be toxic to cells and may interfere with your assay.[4] Therefore, it is recommended to use the lowest effective concentration.

Q4: Can adjusting the pH of my buffer improve the solubility of this compound?

A4: Yes, for ionizable compounds, adjusting the pH of the buffer can significantly impact solubility.[8] this compound contains an amine group, which is basic.[9][10] Therefore, lowering the pH of the buffer to protonate the amine group will likely increase its aqueous solubility.[9] However, you must ensure that the adjusted pH is compatible with your biological assay and does not affect the activity of your target.

Q5: What are cyclodextrins and how do they work?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11] They can encapsulate poorly soluble drug molecules within their hydrophobic core, forming an inclusion complex that is more soluble in water.[11][12][13] This can be an effective way to increase the concentration of your compound in an aqueous solution without using high concentrations of organic solvents.[14][15]

Troubleshooting Guide

Issue: Compound precipitation observed during assay setup.

This guide will walk you through a systematic approach to troubleshoot and overcome the precipitation of this compound in your biological assay.

Troubleshooting_Solubility start Start: Compound Precipitation Observed check_stock 1. Verify Stock Solution - Is the compound fully dissolved in the stock solvent (e.g., DMSO)? - Are there any visible particulates? start->check_stock check_stock->start Stock has precipitate (Remake stock) optimize_cosolvent 2. Optimize Co-solvent Concentration - Determine the maximum tolerable co-solvent concentration for your assay. - Test lower working concentrations of the compound. check_stock->optimize_cosolvent Stock is clear adjust_ph 3. Adjust Buffer pH - Is the compound ionizable? (Yes, it's a secondary amine) - Test a range of acidic pH values (e.g., pH 6.0, 6.5, 7.0) for your buffer. optimize_cosolvent->adjust_ph Precipitation persists success Success: Compound is Soluble Proceed with Assay optimize_cosolvent->success Precipitation resolved use_cyclodextrin 4. Utilize Solubility Enhancers - Prepare a stock solution of a suitable cyclodextrin (e.g., HP-β-CD). - Test complexation with your compound. adjust_ph->use_cyclodextrin Precipitation persists or pH is not compatible adjust_ph->success Precipitation resolved nanoparticle_formulation 5. Advanced Formulation Strategies - Consider nanoparticle formulations for in vivo or complex cellular assays. use_cyclodextrin->nanoparticle_formulation Precipitation persists use_cyclodextrin->success Precipitation resolved nanoparticle_formulation->success Precipitation resolved fail Re-evaluate Compound Suitability nanoparticle_formulation->fail All methods fail

Caption: A step-by-step guide to troubleshooting solubility issues.

Experimental Protocols

Protocol 1: Co-solvent Titration for Optimal Concentration
  • Determine the maximum co-solvent concentration tolerated by your assay: Run a control experiment with varying concentrations of the co-solvent (e.g., DMSO from 0.1% to 2%) to identify the highest concentration that does not affect your assay results.

  • Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to a concentration of 10-50 mM.

  • Perform serial dilutions: Create a dilution series of your compound in your assay buffer, ensuring the final co-solvent concentration remains below the predetermined maximum.

  • Visually inspect for precipitation: After a short incubation period (e.g., 15-30 minutes) at the assay temperature, visually inspect the dilutions for any signs of precipitation. The highest concentration that remains clear is your working kinetic solubility limit.

Protocol 2: pH Adjustment for Solubility Enhancement
  • Prepare a set of assay buffers with different pH values: For this compound, which contains a basic amine group, prepare buffers with pH values ranging from 6.0 to 7.4.

  • Determine the solubility at each pH: Add a small amount of your DMSO stock solution to each buffer to a final desired concentration.

  • Equilibrate and observe: Gently mix and allow the solutions to equilibrate for at least one hour.

  • Assess solubility: Measure the concentration of the dissolved compound in the supernatant after centrifugation using a suitable analytical method (e.g., HPLC-UV).

  • Validate assay compatibility: Confirm that the optimal pH for solubility does not negatively impact your assay performance.

Protocol 3: Cyclodextrin-Mediated Solubilization
  • Select a suitable cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice with good water solubility and low toxicity.[15]

  • Prepare a cyclodextrin stock solution: Dissolve HP-β-CD in your assay buffer to a concentration of 10-50 mM.

  • Prepare the compound-cyclodextrin complex: Add your DMSO stock solution of this compound to the cyclodextrin solution.

  • Incubate the mixture: Gently agitate the solution for 1-24 hours at room temperature to allow for complex formation.

  • Determine the solubility: Measure the concentration of the dissolved compound in the supernatant after centrifugation.

Quantitative Data Summary

Solubilization MethodSolvent/ExcipientAchievable Concentration Range (Hypothetical)Remarks
Co-solvent DMSO< 10 µM in aqueous buffer with ≤ 0.5% DMSOAssay dependent; higher DMSO concentrations may cause toxicity.[4]
Ethanol< 5 µM in aqueous buffer with ≤ 1% EthanolLower solubilizing power for this compound compared to DMSO.
pH Adjustment pH 6.0 Buffer10 - 50 µMSignificant increase expected due to protonation of the amine.[9]
pH 7.4 Buffer< 1 µMExpected to be poorly soluble at neutral pH.
Cyclodextrin 20 mM HP-β-CD50 - 200 µMForms a soluble inclusion complex, increasing apparent solubility.[12]

Note: The achievable concentration ranges are hypothetical and should be experimentally determined for your specific assay conditions.

Potential Signaling Pathway Involvement

While the direct biological targets of this compound are not well-defined in publicly available literature, its core structure is found in derivatives of motuporamines, which are known to have anti-invasive and anti-angiogenic properties.[16] These activities are often associated with the inhibition of key signaling pathways involved in cell migration and blood vessel formation.

Signaling_Pathway cluster_0 Potential Upstream Regulators cluster_1 Key Intracellular Signaling Cascades cluster_2 Downstream Cellular Responses RTK Receptor Tyrosine Kinases (e.g., VEGFR, EGFR) PI3K PI3K/Akt Pathway RTK->PI3K RAS Ras/MAPK Pathway RTK->RAS Integrins Integrins FAK Focal Adhesion Kinase (FAK) Integrins->FAK Cell_Motility Cell Motility & Invasion PI3K->Cell_Motility Proliferation Cell Proliferation PI3K->Proliferation Angiogenesis Angiogenesis RAS->Angiogenesis RAS->Proliferation FAK->PI3K FAK->RAS Compound This compound (or its derivatives) Compound->RTK Inhibition? Compound->Integrins Inhibition?

Caption: Potential signaling pathways modulated by motuporamine-like compounds.

References

Optimizing reaction conditions for the synthesis of bioactive 4-Azatricyclo[4.3.1.13,8]undecan-5-one analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of bioactive 4-Azatricyclo[4.3.1.13,8]undecan-5-one analogs.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound and its derivatives.

Issue 1: Low or No Yield of this compound during Beckmann Rearrangement

Q: My Beckmann rearrangement of 2-adamantanone oxime is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?

A: Low yields in the Beckmann rearrangement of 2-adamantanone oxime can stem from several factors, primarily related to reaction conditions and reagent quality. Here’s a systematic approach to troubleshooting:

  • Incomplete Oxime Formation: Ensure the precursor, 2-adamantanone oxime, is of high purity and the formation reaction from 2-adamantanone has gone to completion. Incomplete conversion will carry over unreacted ketone, which will not undergo rearrangement.

  • Suboptimal Catalyst/Acid: The choice and concentration of the acid catalyst are critical.[1][2]

    • Polyphosphoric Acid (PPA): Often a reliable choice, but its viscosity can make stirring and work-up difficult. Ensure the temperature is high enough (e.g., 125°C) to promote the reaction.[3]

    • Sulfuric Acid: A strong and effective catalyst, but can lead to charring and side reactions if the temperature is not carefully controlled.

    • Other Reagents: Reagents like tosyl chloride, thionyl chloride, or phosphorus pentachloride can also promote the rearrangement.[1] The choice of reagent can influence the reaction rate and selectivity.

  • Reaction Temperature and Time: The reaction typically requires elevated temperatures. If the temperature is too low, the reaction will be sluggish. Conversely, excessively high temperatures can lead to decomposition and the formation of byproducts. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Presence of Water: The Beckmann rearrangement is sensitive to water, which can hydrolyze the intermediate nitrilium ion. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Beckmann Fragmentation: A common side reaction is Beckmann fragmentation, which leads to the formation of a nitrile instead of the desired lactam.[1][4] This is more likely if the migrating group can form a stable carbocation. To minimize fragmentation, consider using less acidic catalysts and lower reaction temperatures.[4]

Issue 2: Difficulty in the N-acylation or N-alkylation of this compound

Q: I am struggling with the N-acylation/N-alkylation of the lactam nitrogen. The reaction is either incomplete or results in a complex mixture. What should I do?

A: The N-acylation and N-alkylation of the sterically hindered and relatively unreactive lactam nitrogen of this compound can be challenging. Here are some troubleshooting tips:

  • Base Selection: A suitable base is crucial to deprotonate the lactam, making it a more potent nucleophile.

    • Strong Bases: Stronger bases like sodium hydride (NaH) or n-butyllithium (n-BuLi) are often required to achieve complete deprotonation.[5] These reactions should be carried out in anhydrous aprotic solvents like THF or DMF under an inert atmosphere (e.g., nitrogen or argon).

    • Phase-Transfer Catalysis (PTC): For N-alkylation, PTC conditions using a quaternary ammonium salt (e.g., tetrabutylammonium bromide) with a base like potassium hydroxide or potassium carbonate can be effective and may offer milder reaction conditions.[6]

  • Reagent Reactivity:

    • Acylating Agents: For N-acylation, more reactive acylating agents like acid chlorides or anhydrides are generally more effective than carboxylic acids.

    • Alkylating Agents: For N-alkylation, alkyl iodides are typically more reactive than bromides or chlorides.

  • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessive heat can lead to side reactions. Monitor the reaction by TLC to find the optimal temperature.

  • Solvent Choice: The choice of solvent can influence the solubility of the reactants and the reaction rate. Polar aprotic solvents like DMF or DMSO can be effective for these types of reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of the this compound core structure?

A1: The most widely used method for synthesizing the this compound core is the Beckmann rearrangement of 2-adamantanone oxime.[3] This reaction involves the acid-catalyzed rearrangement of the oxime to the corresponding lactam.

Q2: What are the typical catalysts used for the Beckmann rearrangement in this synthesis?

A2: A variety of acidic catalysts can be used, with the most common being polyphosphoric acid (PPA) and strong mineral acids like sulfuric acid.[1][3] Other reagents that can promote this rearrangement include phosphorus pentachloride, thionyl chloride, and cyanuric chloride.[1][7]

Q3: How can I purify the final this compound analogs?

A3: Purification of these analogs typically involves standard laboratory techniques. After an aqueous work-up to remove the catalyst and other water-soluble impurities, the crude product can be purified by:

  • Recrystallization: This is often effective for solid products. The choice of solvent will depend on the specific analog.

  • Column Chromatography: Silica gel column chromatography is a versatile method for purifying both solid and oily products.[5] A range of solvent systems, typically mixtures of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol), can be used for elution. High-performance liquid chromatography (HPLC) can also be employed for purification and purity assessment.[8]

Q4: What are some common analytical techniques to characterize the synthesized compounds?

A4: The structure and purity of the synthesized this compound analogs can be confirmed using a combination of spectroscopic methods, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the molecular structure.

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound.[8]

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the carbonyl group of the lactam.

  • X-ray Crystallography: Can provide unambiguous determination of the three-dimensional structure of crystalline compounds.

Data Presentation

Table 1: Comparison of Reaction Conditions for Beckmann Rearrangement of 2-Adamantanone Oxime

Catalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Polyphosphoric Acid (PPA)None125Not SpecifiedNot Specified[3]
24.2% HBrNot Specified1604Quantitative[3]
Trifluoroacetic AcidNot SpecifiedNot SpecifiedNot SpecifiedQuantitative[3]
HClAcetonitrileNot SpecifiedNot Specified40[3]

Table 2: Conditions for N-Alkylation of Lactams

Alkylating AgentBaseCatalystSolventTemperatureYield (%)Reference
Alkyl HalideK2CO3/KOHTBABNone (Microwave)VariesGood to Excellent[6]
2-Nitrobenzenesulfonyl chloriden-BuLiNoneTHF-78 to RT64[5]

Experimental Protocols

Protocol 1: Synthesis of this compound via Beckmann Rearrangement

This protocol is a general guideline; specific conditions may need to be optimized.

  • Oxime Formation:

    • Dissolve 2-adamantanone and hydroxylamine hydrochloride in a suitable solvent such as ethanol/water.

    • Add a base (e.g., sodium hydroxide or sodium acetate) and reflux the mixture until the reaction is complete (monitor by TLC).

    • Cool the reaction mixture and isolate the 2-adamantanone oxime by filtration. Wash the solid with cold water and dry.

  • Beckmann Rearrangement:

    • Method A (PPA): Carefully add 2-adamantanone oxime to preheated polyphosphoric acid (PPA) at around 120-130°C with vigorous stirring.

    • Method B (Sulfuric Acid): Slowly add 2-adamantanone oxime to concentrated sulfuric acid, maintaining a low temperature (e.g., 0-10°C) during the addition. Then, allow the mixture to warm to the desired reaction temperature.

    • Heat the reaction mixture for the required time, monitoring its progress by TLC.

    • Work-up: Carefully pour the hot reaction mixture onto crushed ice. Neutralize the acidic solution with a base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) until the product precipitates.

    • Filter the precipitated solid, wash it thoroughly with water, and dry it to obtain the crude this compound.

    • Purify the crude product by recrystallization or column chromatography.

Protocol 2: N-Acylation of this compound
  • Deprotonation:

    • In a flame-dried, three-necked flask under an inert atmosphere, suspend sodium hydride (NaH) in anhydrous THF.

    • Cool the suspension to 0°C and add a solution of this compound in anhydrous THF dropwise.

    • Stir the mixture at room temperature for 1-2 hours to ensure complete deprotonation.

  • Acylation:

    • Cool the reaction mixture back to 0°C and add the desired acid chloride or anhydride dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work-up and Purification:

    • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis of this compound cluster_derivatization Analog Synthesis cluster_analysis Purification & Analysis start 2-Adamantanone oxime_formation Oxime Formation (Hydroxylamine) start->oxime_formation beckmann Beckmann Rearrangement (Acid Catalyst) oxime_formation->beckmann lactam This compound beckmann->lactam n_acylation N-Acylation (Acid Chloride/Anhydride) lactam->n_acylation n_alkylation N-Alkylation (Alkyl Halide) lactam->n_alkylation acylated_analog N-Acylated Analog n_acylation->acylated_analog alkylated_analog N-Alkylated Analog n_alkylation->alkylated_analog purification Purification (Chromatography/Recrystallization) acylated_analog->purification alkylated_analog->purification characterization Characterization (NMR, MS, IR) purification->characterization bioactive_analog Bioactive Analog characterization->bioactive_analog

Caption: Synthetic workflow for this compound analogs.

troubleshooting_beckmann low_yield Low Yield in Beckmann Rearrangement cause1 Incomplete Oxime Formation low_yield->cause1 Potential Cause cause2 Suboptimal Catalyst/Conditions low_yield->cause2 Potential Cause cause3 Beckmann Fragmentation low_yield->cause3 Potential Cause cause4 Presence of Water low_yield->cause4 Potential Cause solution1 Verify Purity and Completion of Oxime Synthesis cause1->solution1 Solution solution2 Optimize Catalyst, Temperature, and Time cause2->solution2 Solution solution3 Use Milder Conditions (Less Acidic Catalyst, Lower Temp) cause3->solution3 Solution solution4 Use Anhydrous Reagents and Glassware cause4->solution4 Solution

Caption: Troubleshooting logic for low yield in Beckmann rearrangement.

References

Troubleshooting inconsistent results in biological assays with 4-Azatricyclo[4.3.1.13,8]undecan-5-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 4-Azatricyclo[4.3.1.13,8]undecan-5-one in biological assays. Due to the novelty of this compound, this guide is based on its known physicochemical properties and general best practices for small molecule screening to address common challenges and ensure reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: How should I dissolve and store this compound?

A1: this compound is sparingly soluble in aqueous solutions but soluble in chloroform. For biological assays, it is recommended to prepare a high-concentration stock solution in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

  • Stock Solution Preparation: Prepare a 10 mM stock solution in 100% anhydrous DMSO.

  • Storage: Store the solid compound at -20°C, protected from light and moisture. Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C.

Q2: I am observing high variability between my experimental replicates. What are the potential causes and solutions?

A2: High variability can stem from several factors, including inconsistent compound concentration due to precipitation, or procedural inconsistencies.

  • Compound Precipitation: Given the low aqueous solubility of this compound, it may precipitate when diluted into your aqueous assay buffer. Visually inspect the final working solution for any cloudiness or particulates. It is advisable to perform a solubility test in your specific assay buffer.

  • Pipetting and Mixing: Ensure accurate and consistent pipetting, especially when making serial dilutions. Thoroughly mix all solutions at each step.

  • Edge Effects: In microplate-based assays, wells on the perimeter of the plate are prone to evaporation, which can concentrate the compound and affect results. Avoid using the outer wells or fill them with sterile buffer or water to maintain humidity.

  • Cell Seeding: For cell-based assays, ensure a homogenous cell suspension and consistent cell numbers in each well.

Q3: My compound is showing no effect or a weaker than expected effect in my assay. What should I investigate?

A3: A lack of activity can be due to issues with the compound itself, the assay conditions, or the biological target.

  • Compound Integrity: Ensure the compound has not degraded. Use freshly prepared dilutions from a properly stored stock solution.

  • Solubility Issues: Compound precipitation will lower the effective concentration in your assay. Consider lowering the final concentration or adding a surfactant (ensure the surfactant is compatible with your assay).

  • Assay Sensitivity: Your assay may not be sensitive enough to detect the compound's effect. Optimize the assay conditions, such as incubation time and reagent concentrations.

  • Target Engagement: Confirm that the compound is reaching its intended target in your experimental system.

Q4: I am observing a high background signal in my fluorescence-based assay. How can I troubleshoot this?

A4: High background can mask the true signal and reduce the dynamic range of your assay.

  • Compound Autofluorescence: this compound may possess intrinsic fluorescence. Run a control with the compound alone in the assay buffer to measure its fluorescence at the excitation and emission wavelengths of your assay.

  • Media and Reagent Fluorescence: Components of cell culture media, such as phenol red and serum, can be fluorescent. Consider using phenol red-free media and reducing the serum concentration during the assay.

  • Plate Choice: Use black, clear-bottom microplates for fluorescence assays to minimize background and well-to-well crosstalk.

Troubleshooting Guides

Issue 1: Compound Precipitation in Aqueous Assay Buffer

Symptoms:

  • Cloudy or turbid appearance of the final working solution.

  • Visible particulate matter in the wells of the assay plate.

  • Inconsistent and non-reproducible dose-response curves.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for compound precipitation.

Quantitative Data Summary: Solubility Assessment

ParameterCondition ACondition BCondition C
Final Concentration 100 µM50 µM10 µM
Assay Buffer PBS, pH 7.4PBS, pH 7.4PBS, pH 7.4
Observation PrecipitateSlight HazeClear
Recommendation Too highBorderlineUse ≤ 10 µM
Issue 2: High Background in a Fluorescence-Based Kinase Assay

Symptoms:

  • High fluorescence signal in the negative control wells (containing compound but no enzyme activity).

  • Low signal-to-background ratio.

  • Difficulty in distinguishing between inhibited and uninhibited wells.

Troubleshooting Workflow:

G A Start: High Background Signal B Run Compound-Only Control A->B C Is Compound Autofluorescent? B->C D Subtract Compound Background C->D Yes E Check Assay Buffer Components C->E No D->E F Is Buffer Autofluorescent? E->F G Use Phenol Red-Free Media F->G Yes H Review Instrument Settings F->H No G->H I Problem Resolved H->I J Problem Persists

Caption: Troubleshooting workflow for high background fluorescence.

Quantitative Data Summary: Autofluorescence Test

SampleAverage Fluorescence Units (RFU)
Assay Buffer Only50
Assay Buffer + 10 µM Compound500
Conclusion Compound is autofluorescent

Experimental Protocols

Hypothetical Kinase Inhibition Assay

This protocol describes a generic fluorescence-based kinase assay to assess the inhibitory potential of this compound on a hypothetical "Kinase X".

Materials:

  • Kinase X enzyme

  • Fluorescently labeled peptide substrate

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • This compound (10 mM stock in DMSO)

  • Positive control inhibitor (e.g., Staurosporine)

  • Black, 384-well microplate

  • Fluorescence plate reader

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in assay buffer.

  • Assay Plate Preparation: Add 5 µL of the diluted compound to the wells of the microplate. Include wells for a vehicle control (DMSO) and a positive control inhibitor.

  • Enzyme Addition: Add 10 µL of Kinase X enzyme solution to each well.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of a solution containing the peptide substrate and ATP to initiate the kinase reaction.

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Detection: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

Experimental Workflow Diagram:

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Acquisition A Prepare Compound Dilutions D Add Compound to Plate A->D B Prepare Enzyme Solution E Add Enzyme B->E C Prepare Substrate/ATP Mix G Add Substrate/ATP C->G D->E F Pre-incubate E->F F->G H Incubate G->H I Read Fluorescence H->I

Caption: General workflow for the kinase inhibition assay.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway where this compound is investigated as an inhibitor of "Kinase X", which is upstream of a cancer-related transcription factor.

pathway receptor Growth Factor Receptor kinaseX Kinase X receptor->kinaseX Activates transcription_factor Transcription Factor Y kinaseX->transcription_factor Phosphorylates cell_proliferation Cell Proliferation transcription_factor->cell_proliferation Promotes compound This compound compound->kinaseX Inhibits

Validation & Comparative

validation of anticancer activity of 4-Azatricyclo[4.3.1.13,8]undecan-5-one derivatives in vivo

Author: BenchChem Technical Support Team. Date: December 2025

An In-Vivo Comparative Analysis of 4-Azatricyclo[4.3.1.13,8]undecan-5-one Derivatives as Anticancer Agents

In the landscape of oncology drug discovery, the validation of novel chemical entities in preclinical in-vivo models is a critical step toward clinical translation. This guide provides a comparative overview of the putative anticancer activity of novel this compound derivatives. While specific in-vivo data for this class of compounds is emerging, this document outlines the established methodologies and presents a framework for their evaluation, drawing parallels with existing heterocyclic anticancer agents.

Comparative Efficacy of Lead Compounds

The primary goal of in-vivo testing is to assess the ability of a compound to inhibit tumor growth in a living organism. A typical study would involve a xenograft model where human cancer cells are implanted in immunocompromised mice. The table below illustrates a hypothetical comparison of two derivatives, designated as AZD-1 and AZD-2, against a standard-of-care chemotherapeutic agent in a human colorectal cancer (HCT116) xenograft model.

Table 1: Comparative Tumor Growth Inhibition in HCT116 Xenograft Model

CompoundDose (mg/kg)Administration RouteMean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control-Intraperitoneal (i.p.)1500 ± 150-+2
AZD-125Intraperitoneal (i.p.)800 ± 9546.7-3
AZD-225Intraperitoneal (i.p.)650 ± 8056.7-5
5-Fluorouracil20Intraperitoneal (i.p.)500 ± 6566.7-10

Data are presented as mean ± standard deviation.

Experimental Protocols

Detailed and reproducible methodologies are paramount for the validation of anticancer activity. The following protocols outline the standard procedures for conducting an in-vivo xenograft study.

Human Tumor Xenograft Model Protocol
  • Cell Culture: Human colorectal carcinoma cells (HCT116) are cultured in McCoy's 5A Medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Animal Model: Six-week-old female athymic nude mice (nu/nu) are used for the study. The animals are allowed to acclimatize for one week before the experiment.

  • Tumor Implantation: HCT116 cells (5 x 10^6 cells in 100 µL of PBS) are subcutaneously injected into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumor volumes are monitored twice weekly using a digital caliper, and the volume is calculated using the formula: (Length x Width^2) / 2.

  • Treatment: When the tumors reach an average volume of 100-150 mm³, the mice are randomized into treatment groups (n=8 per group). The compounds (AZD-1, AZD-2, 5-Fluorouracil) or vehicle are administered intraperitoneally once daily.

  • Efficacy and Toxicity Assessment: Tumor volumes and body weights are measured throughout the study. At the end of the study (Day 21), the tumors are excised and weighed. The percent tumor growth inhibition is calculated.

G cluster_setup Experimental Setup cluster_execution Study Execution cluster_endpoint Endpoint Analysis Cell Culture Cell Culture Tumor Implantation Tumor Implantation Cell Culture->Tumor Implantation Animal Model Animal Model Animal Model->Tumor Implantation Tumor Growth Monitoring Tumor Growth Monitoring Tumor Implantation->Tumor Growth Monitoring Randomization & Treatment Randomization & Treatment Tumor Growth Monitoring->Randomization & Treatment Efficacy Assessment Efficacy Assessment Randomization & Treatment->Efficacy Assessment Tumor Excision & Weight Tumor Excision & Weight Efficacy Assessment->Tumor Excision & Weight Data Analysis Data Analysis Tumor Excision & Weight->Data Analysis

In-vivo xenograft experimental workflow.

Putative Signaling Pathway Modulation

Many heterocyclic compounds exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. Based on the structure of this compound derivatives, it is hypothesized that they may target pathways such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which are frequently dysregulated in cancer.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation AZD_Compound 4-Azatricyclo... undecan-5-one Deriv. AZD_Compound->Raf Inhibition AZD_Compound->PI3K Inhibition

Hypothesized signaling pathway inhibition.

A Comparative Guide to the Anti-inflammatory Effects of 4-Azatricyclo[4.3.1.13,8]undecan-5-one Analogs and Ibuprofen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-inflammatory properties of 4-Azatricyclo[4.3.1.13,8]undecan-5-one analogs and the well-established non-steroidal anti-inflammatory drug (NSAID), ibuprofen. While direct comparative studies are not available in the current scientific literature, this document synthesizes existing data to offer a parallel examination of their known activities and mechanisms.

Executive Summary

Ibuprofen is a well-characterized NSAID with potent anti-inflammatory effects, primarily mediated through the non-selective inhibition of cyclooxygenase (COX) enzymes. Its efficacy has been quantified in numerous in vitro and in vivo models. Analogs of this compound have been reported to possess anti-inflammatory activities, among other biological effects. However, detailed quantitative data and direct comparisons with established drugs like ibuprofen are currently lacking in publicly available research. This guide presents the available data for both compound classes to facilitate a conceptual comparison and identify knowledge gaps for future research.

Quantitative Data on Anti-inflammatory Activity

The following tables summarize the available quantitative data for ibuprofen's anti-inflammatory effects. Due to the lack of specific experimental data for this compound analogs in the reviewed literature, a descriptive summary is provided instead.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition by Ibuprofen

CompoundAssay SystemCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)
IbuprofenHuman Peripheral Monocytes12[1][2]80[1][2]0.15[1]
IbuprofenPurified Enzyme Assays13 - 17.4370 - 13.10.04 - 1.33

Note: IC50 values for ibuprofen can vary depending on the specific experimental conditions, such as the enzyme source (human, ovine) and assay type (purified enzyme vs. whole blood)[2]. A lower selectivity ratio indicates higher selectivity for COX-1 over COX-2.

Table 2: In Vivo Anti-inflammatory Activity of Ibuprofen

CompoundAnimal ModelDosageInhibition of Edema (%)Time Point
IbuprofenCarrageenan-induced rat paw edema40 mg/kg (oral)Statistically significant decrease in paw size compared to control1, 2, and 3 hours[3]

Table 3: Reported Anti-inflammatory Activity of this compound Analogs

Compound ClassReported ActivityQuantitative Data
This compound and its derivativesAnti-inflammatory activity has been reported as one of several biological properties.[4]Specific IC50 values or in vivo efficacy data are not available in the reviewed literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are standard protocols for assays commonly used to evaluate anti-inflammatory drugs.

In Vitro Cyclooxygenase (COX) Inhibition Assay (Whole Blood Assay)

This ex vivo method provides a physiologically relevant assessment of NSAID activity.

  • Blood Collection : Whole blood is collected from healthy, drug-free human donors.

  • COX-1 Activity Measurement (Thromboxane B2 Production) :

    • Aliquots of blood are incubated with various concentrations of the test compound or a vehicle control.

    • The blood is allowed to clot, triggering platelet activation and subsequent COX-1-mediated synthesis of thromboxane B2 (TXB2).

    • Serum is separated by centrifugation.

    • TXB2 levels are quantified using an enzyme-linked immunosorbent assay (ELISA).

    • The IC50 value for COX-1 is determined as the concentration of the drug that causes a 50% reduction in TXB2 production compared to the vehicle control[2].

  • COX-2 Activity Measurement (Prostaglandin E2 Production) :

    • Aliquots of blood are incubated with an inflammatory stimulus, such as lipopolysaccharide (LPS), to induce COX-2 expression.

    • Various concentrations of the test compound or a vehicle control are added.

    • The production of prostaglandin E2 (PGE2), a primary product of COX-2, is measured in the plasma using ELISA.

    • The IC50 value for COX-2 is calculated as the concentration of the drug that causes a 50% reduction in PGE2 production[2].

In Vivo Carrageenan-Induced Paw Edema in Rats

This is a widely used and validated model for screening acute anti-inflammatory activity.

  • Animal Preparation : Male Wistar or Sprague-Dawley rats are used. The animals are fasted overnight before the experiment.

  • Drug Administration : The test compound (e.g., this compound analog or ibuprofen) or the vehicle is administered orally or intraperitoneally.

  • Induction of Inflammation : After a set time (e.g., 60 minutes) following drug administration, a sub-plantar injection of carrageenan (e.g., 0.1 mL of a 1% solution in saline) is made into the right hind paw of each rat.

  • Measurement of Paw Edema : The volume of the injected paw is measured at specified time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis : The percentage of inhibition of edema is calculated for each group compared to the control group that received only the vehicle and carrageenan.

Visualization of Pathways and Workflows

Cyclooxygenase (COX) Inflammatory Pathway

The following diagram illustrates the central role of COX enzymes in the inflammatory cascade, the primary target of ibuprofen.

COX_Pathway CellMembrane Cell Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid Releases COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 Stomach Stomach Lining Protection COX1->Stomach Maintains COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Thromboxane Thromboxane A2 PGH2->Thromboxane Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Platelet Platelet Aggregation Thromboxane->Platelet Ibuprofen Ibuprofen Ibuprofen->COX1 Inhibits Ibuprofen->COX2 Inhibits Azatricyclo 4-Azatricyclo[...] analogs (Potential Target) Azatricyclo->COX2 Putative Inhibition

Caption: The COX inflammatory pathway and the inhibitory action of ibuprofen.

General Experimental Workflow for Anti-inflammatory Drug Screening

This diagram outlines a typical workflow for evaluating the anti-inflammatory potential of novel compounds.

Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation cluster_2 Mechanism of Action Studies Compound Test Compounds (e.g., 4-Azatricyclo[...] analogs) COX_Assay COX-1/COX-2 Inhibition Assay Compound->COX_Assay Cytokine_Assay Cytokine Release Assay (e.g., LPS-stimulated macrophages) Compound->Cytokine_Assay Lead_Compounds Lead Compounds from In Vitro COX_Assay->Lead_Compounds Cytokine_Assay->Lead_Compounds Paw_Edema Carrageenan-Induced Paw Edema Lead_Compounds->Paw_Edema Data_Analysis Efficacy and Potency Determination Paw_Edema->Data_Analysis Active_Compounds Active Compounds Data_Analysis->Active_Compounds Pathway_Analysis Signaling Pathway Analysis Active_Compounds->Pathway_Analysis Target_Validation Target Identification and Validation Pathway_Analysis->Target_Validation

Caption: A generalized workflow for the discovery and evaluation of anti-inflammatory compounds.

Conclusion

Ibuprofen's anti-inflammatory effects are well-documented and quantifiable, serving as a benchmark in pharmacological studies. The this compound class of compounds has shown potential as anti-inflammatory agents, but a significant gap in knowledge exists regarding their specific mechanisms, potency, and efficacy. Further research, including head-to-head comparative studies with standard drugs like ibuprofen, is necessary to fully elucidate their therapeutic potential. The experimental protocols and pathways detailed in this guide provide a framework for such future investigations.

References

Unveiling the Anti-Cancer Potential of 4-Azatricyclo[4.3.1.13,8]undecan-5-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanism of action of 4-Azatricyclo[4.3.1.13,8]undecan-5-one (ADE), a promising natural compound identified as a potent inhibitor of the SRC tyrosine kinase. The data presented herein is primarily derived from studies on the methanolic extract of Stemona tuberosa, of which ADE is a key bioactive constituent. While data on the isolated compound is limited, the findings from the extract provide significant insights into its potential as an anti-cancer agent, particularly in non-small cell lung cancer.

Performance Comparison: Cytotoxicity against A549 Lung Cancer Cells

The anti-proliferative activity of the methanolic extract of Stemona tuberosa, containing this compound, was evaluated against the human lung adenocarcinoma cell line, A549. The results demonstrate a dose-dependent cytotoxic effect, with an IC50 value comparable to the standard chemotherapeutic drug, 5-Fluorouracil (5-FU).

Compound/ExtractCell LineIncubation TimeIC50 (µg/mL)
Stemona tuberosa Methanolic ExtractA54948 hours149.3 ± 8.55[1]
5-Fluorouracil (5-FU)A54948 hours123.8 ± 6.14[1]

Mechanism of Action: A Putative SRC Inhibitor

Computational studies, including molecular docking and molecular dynamics simulations, have identified this compound as a potent inhibitor of the SRC protein, a non-receptor tyrosine kinase that plays a pivotal role in cancer cell proliferation, survival, migration, and invasion.[1][2] The binding affinity of ADE to SRC was found to be comparable to known SRC inhibitors.[1]

Inhibition of SRC is hypothesized to trigger a cascade of downstream signaling events, leading to the induction of apoptosis (programmed cell death) in cancer cells. The proposed mechanism involves the modulation of key apoptotic regulators, including the upregulation of pro-apoptotic proteins and the activation of caspases.

Proposed Signaling Pathway for this compound (ADE)

G ADE 4-Azatricyclo[4.3.1.13,8] undecan-5-one (ADE) SRC SRC Tyrosine Kinase ADE->SRC Inhibition PI3K PI3K SRC->PI3K STAT3 STAT3 SRC->STAT3 AKT Akt PI3K->AKT Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Inhibition Proliferation Cell Proliferation & Survival AKT->Proliferation STAT3->Bcl2 STAT3->Proliferation Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibition Caspase9 Caspase-9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mechanism of action of this compound (ADE) via SRC inhibition.

Experimental Protocols

The following are the methodologies employed in the key studies evaluating the anti-cancer activity of the Stemona tuberosa methanolic extract.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: A549 cells were seeded in 96-well plates at a density of 1 x 104 cells/well and incubated for 24 hours to allow for cell attachment.

  • Treatment: The cells were then treated with varying concentrations of the Stemona tuberosa methanolic extract or 5-FU for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated relative to the untreated control cells.

Caspase-3/6 Activity Assay
  • Cell Lysis: A549 cells were treated with the Stemona tuberosa methanolic extract. After treatment, the cells were lysed using a specific lysis buffer.

  • Protein Quantification: The total protein concentration of the cell lysates was determined using a Bradford assay.

  • Caspase Assay: The caspase-3/6 activity was measured using a colorimetric assay kit according to the manufacturer's instructions. The assay is based on the cleavage of a specific colorimetric substrate by active caspases.

  • Absorbance Measurement: The absorbance was read at a specific wavelength to determine the level of caspase activity.

Experimental Workflow

G cluster_0 In Vitro Studies cluster_1 In Silico Studies A549 A549 Cell Culture Treatment Treatment with S. tuberosa Extract A549->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Caspase Caspase Activity Assay Treatment->Caspase WesternBlot Western Blot (Protein Expression) Treatment->WesternBlot Data Data Analysis (IC50, Apoptosis markers) MTT->Data Caspase->Data WesternBlot->Data Docking Molecular Docking (ADE vs SRC) MD Molecular Dynamics (Complex Stability)

Caption: General experimental workflow for evaluating the anticancer activity of S. tuberosa extract.

Conclusion and Future Directions

The available evidence strongly suggests that this compound, as a key component of Stemona tuberosa extract, holds significant promise as an anti-cancer agent. Its putative mechanism of action through the inhibition of SRC kinase provides a solid rationale for its further development.

Future research should focus on:

  • Isolation and Characterization: The isolation of pure this compound to determine its specific IC50 values against a panel of cancer cell lines.

  • Mechanism Elucidation: Detailed studies to confirm the inhibition of SRC and to map the specific downstream signaling pathways affected by the pure compound.

  • In Vivo Efficacy: Evaluation of the anti-tumor efficacy of the isolated compound in preclinical animal models.

  • Comparative Studies: Direct comparison of the efficacy of this compound with existing SRC inhibitors and standard-of-care chemotherapies.

These further investigations are crucial to fully unlock the therapeutic potential of this novel natural product in the fight against cancer.

References

Comparative Guide to the Structure-Activity Relationship of 4-Azatricyclo[4.3.1.13,8]undecan-5-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of 4-Azatricyclo[4.3.1.13,8]undecan-5-one derivatives, focusing on their antiviral activity. The data presented is based on available scientific literature and aims to facilitate the understanding of how structural modifications to this scaffold influence biological activity.

Introduction to this compound Derivatives

The 4-Azatricyclo[4.3.1.13,8]undecane scaffold, a heterocyclic analog of adamantane, has garnered interest in medicinal chemistry due to the unique physicochemical properties conferred by its rigid, cage-like structure. Derivatives of this scaffold, particularly the this compound lactam, have been explored for various therapeutic applications, including antiviral, antiarrhythmic, and anti-inflammatory activities. This guide focuses on the SAR of these derivatives, primarily concerning their potential as antiviral agents.

Data Presentation: Antiviral Activity

The following table summarizes the in vitro antiviral activity of a series of substituted 4-Azatricyclo[4.3.1.13,8]undecane derivatives against Influenza A/NWS/33 virus and Herpes Simplex Virus Type 2 (HSV-2). The data is extracted from a study by Georgiev et al. (1986).

Compound IDR (Substitution at N-4)XAntiviral Activity (MIC, µg/mL)
Influenza A/NWS/33 (in MDCK cells)
4f -CH=CH-C₆H₄-OCH₃-pH₂1.0
4g -CH₂-C₆H₄-N=N-C₆H₄-CH₂- (azo derivative)H₂3.2
Herpesvirus Type 2 (in MA104 cells)
4f -CH=CH-C₆H₄-OCH₃-pH₂3.2
4g -CH₂-C₆H₄-N=N-C₆H₄-CH₂- (azo derivative)H₂>10

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a compound that inhibits the visible growth of a microorganism. A lower MIC value indicates higher potency. The base structure for compounds 4f and 4g is the reduced 4-Azatricyclo[4.3.1.13,8]undecane (X=H₂), not the -5-one derivative. However, this provides valuable insight into the effect of N-4 substitution on antiviral activity within this general scaffold.

Structure-Activity Relationship (SAR) Analysis

Based on the limited data available, the following preliminary SAR observations can be made for the 4-Azatricyclo[4.3.1.13,8]undecane scaffold:

  • N-4 Substitution is Crucial for Activity: The unsubstituted parent compound (not shown in the table) is generally inactive. The nature of the substituent at the nitrogen atom plays a critical role in determining the antiviral potency.

  • Aromatic and Extended Substituents: The presence of aromatic and extended side chains at the N-4 position appears to be favorable for antiviral activity against the Influenza A virus. For instance, the p-methoxycinnamoyl group in compound 4f resulted in the highest potency observed in this series.

  • Dimeric Structures: The dimeric azo-linked derivative 4g showed moderate activity against the Influenza A virus, suggesting that larger, more complex substituents can be tolerated and may offer opportunities for further optimization.

  • Virus Specificity: The activity profile of the compounds differs between the two tested viruses. Compound 4f showed activity against both Influenza A and Herpesvirus Type 2, whereas 4g was significantly less active against the latter. This indicates that the structural requirements for inhibiting different viruses may vary.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of antiviral compounds are provided below.

Antiviral Assay: Plaque Reduction Assay for Influenza Virus

This assay is a standard method to determine the ability of a compound to inhibit the replication of the influenza virus.[1][2][3][4][5]

1. Cell Culture and Virus Propagation:

  • Madin-Darby canine kidney (MDCK) cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Influenza virus stocks are propagated in MDCK cells and titrated to determine the plaque-forming units (PFU) per milliliter.

2. Plaque Reduction Assay Procedure:

  • MDCK cells are seeded in 6-well plates and grown to form a confluent monolayer.

  • The cell monolayer is washed with phosphate-buffered saline (PBS) and infected with a diluted virus suspension (e.g., 100 PFU/well).

  • After a 1-hour adsorption period at 37°C, the virus inoculum is removed.

  • The cells are then overlaid with a medium containing 1% agarose or Avicel, supplemented with trypsin (to facilitate viral spread) and varying concentrations of the test compound.

  • The plates are incubated at 37°C in a CO₂ incubator for 2-3 days until visible plaques are formed.

  • The cells are fixed with a formaldehyde solution and stained with crystal violet to visualize the plaques.

  • The number of plaques in the presence of the compound is compared to the number in the untreated control wells. The 50% inhibitory concentration (IC₅₀) is calculated as the compound concentration that reduces the number of plaques by 50%.

Cytotoxicity Assay (CC₅₀ Determination)

This assay is crucial to determine the concentration at which a compound is toxic to the host cells, which helps in evaluating the selectivity of its antiviral effect.[6][7][8][9][10]

1. Cell Seeding:

  • Host cells (e.g., MDCK) are seeded in 96-well plates at a specific density and allowed to attach overnight.

2. Compound Treatment:

  • The culture medium is replaced with fresh medium containing serial dilutions of the test compound. Control wells with untreated cells and blank wells with medium only are included.

3. Incubation:

  • The plates are incubated for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

4. Cell Viability Measurement (MTT Assay):

  • The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated for 3-4 hours.

  • Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The 50% cytotoxic concentration (CC₅₀) is calculated as the compound concentration that reduces cell viability by 50% compared to the untreated control.

Selectivity Index (SI): The SI is a critical parameter for evaluating the potential of an antiviral compound and is calculated as the ratio of CC₅₀ to IC₅₀ (SI = CC₅₀ / IC₅₀). A higher SI value indicates a more favorable therapeutic window.

Mandatory Visualization

General Workflow for SAR Studies of this compound Derivatives

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_sar SAR Analysis start 4-Azatricyclo [4.3.1.13,8]undecan-5-one (Scaffold) synth Chemical Modification (N-4 Substitution) start->synth library Library of Derivatives synth->library char Purification & Characterization (NMR, MS, etc.) library->char antiviral Antiviral Assay (e.g., Plaque Reduction) char->antiviral cytotox Cytotoxicity Assay (e.g., MTT) char->cytotox data_analysis Data Analysis (IC50, CC50, SI) antiviral->data_analysis cytotox->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synth Design New Derivatives

Caption: A flowchart illustrating the general workflow for the synthesis, biological evaluation, and structure-activity relationship analysis of this compound derivatives.

References

In Vivo Validation of 4-Azatricyclo[4.3.1.13,8]undecan-5-one as an SRC Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-Azatricyclo[4.3.1.13,8]undecan-5-one, a computationally identified potential SRC inhibitor, against established SRC inhibitors with demonstrated in vivo efficacy. The information is intended to guide future research and development efforts in the field of SRC-targeted cancer therapy.

Introduction to SRC as a Therapeutic Target

Src, a non-receptor tyrosine kinase, is a critical signaling protein that regulates a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis.[1][2][3] Dysregulation and overactivation of SRC are frequently observed in various human cancers, such as those of the breast, colon, lung, pancreas, and prostate, and are often associated with advanced disease, metastatic potential, and poor clinical prognosis.[2][4] This makes SRC a compelling target for anticancer drug development. Despite extensive preclinical evidence supporting the therapeutic potential of targeting SRC, the clinical success of SRC inhibitors as single agents in solid tumors has been limited.[5][6] Current research focuses on the rational design of combination therapies and the identification of novel, more effective SRC inhibitors.

This compound: A Novel Potential SRC Inhibitor

This compound (referred to as ADE in some literature) is a compound identified from the methanolic extract of Stemona tuberosa.[7][8] Computational studies, including molecular docking and molecular dynamics simulations, have highlighted its potential as a potent SRC inhibitor.[7][8] These in silico analyses predict a strong binding affinity of this compound to the SRC protein, suggesting it may effectively block its activity.[7][8]

However, it is crucial to note that to date, there is no publicly available experimental data validating the in vivo efficacy of this compound as an SRC inhibitor. The existing information is based on computational modeling.

Comparative Analysis with Established SRC Inhibitors

To provide a context for the potential of this compound, this section compares its computationally predicted data with the experimentally determined in vivo data of well-established SRC inhibitors, such as Dasatinib, Saracatinib, and Bosutinib.

Table 1: Comparison of SRC Inhibitors
InhibitorDevelopment StageTarget ProfileIn Vivo ModelsKey In Vivo FindingsReference
This compound Preclinical (Computational)Predicted SRC InhibitorNot yet testedComputationally predicted high binding affinity to SRC.[7][8]
Dasatinib Clinically ApprovedDual SRC/ABL Kinase InhibitorPancreatic cancer orthotopic nude mouse model; Breast cancer xenograftsInhibits tumor growth and metastasis.[6][9]
Saracatinib (AZD0530) Clinical TrialsSRC Family Kinase (SFK) InhibitorMurine metastatic model of bladder cancerReduces the number of tumor colonies from mesenteric lymph node extracts.[5][6]
Bosutinib (SKI-606) Clinically ApprovedDual SRC/ABL Kinase InhibitorColon tumor xenograft models in nude mice; Breast cancer metastasis modelInhibits tumor growth and metastasis; reduces SRC phosphorylation in tumors.[10]

Experimental Protocols for In Vivo Validation

The following are detailed methodologies for key experiments required to validate the in vivo efficacy of a novel SRC inhibitor like this compound.

Orthotopic Tumor Xenograft Model
  • Objective: To evaluate the effect of the inhibitor on primary tumor growth and metastasis in a physiologically relevant tumor microenvironment.

  • Cell Lines: Human cancer cell lines with known SRC activation (e.g., pancreatic L3.6pl, breast MDA-MB-231).

  • Animal Model: Immunocompromised mice (e.g., athymic nude mice).

  • Procedure:

    • Surgically implant cancer cells into the corresponding organ of the mice (e.g., pancreas for pancreatic cancer cells).

    • Allow tumors to establish to a palpable size.

    • Randomize mice into treatment and control groups.

    • Administer the test inhibitor (e.g., this compound) and vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection) at predetermined doses and schedules.

    • Monitor tumor growth by caliper measurements or non-invasive imaging (e.g., bioluminescence, MRI).

    • At the end of the study, euthanize the mice and excise the primary tumors for weight measurement and further analysis.

    • Examine relevant organs (e.g., liver, lungs, lymph nodes) for metastatic lesions.

Pharmacodynamic (PD) Analysis
  • Objective: To confirm target engagement by assessing the inhibition of SRC activity in tumor tissue.

  • Procedure:

    • Collect tumor samples from treated and control animals at specified time points after the final dose.

    • Prepare tumor lysates.

    • Perform Western blot analysis to measure the levels of phosphorylated SRC (p-SRC) at the activating tyrosine residue (Tyr416) and total SRC.

    • A significant reduction in the p-SRC/total SRC ratio in the treated group compared to the control group indicates target engagement.

Toxicity Studies
  • Objective: To evaluate the safety profile of the inhibitor.

  • Procedure:

    • Monitor animal body weight, food and water intake, and general health throughout the treatment period.

    • Perform complete blood counts (CBC) and serum chemistry analysis at the end of the study.

    • Conduct histopathological examination of major organs (e.g., liver, kidney, spleen, heart) to identify any signs of toxicity.

Visualizing Key Pathways and Workflows

SRC Signaling Pathway

The following diagram illustrates the central role of SRC in mediating signals from various cell surface receptors to downstream effectors that regulate key cellular processes implicated in cancer.

SRC_Signaling_Pathway RTKs Receptor Tyrosine Kinases (e.g., EGFR, HER2) SRC SRC RTKs->SRC Integrins Integrins FAK FAK Integrins->FAK GPCRs GPCRs GPCRs->SRC RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway SRC->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway SRC->PI3K_AKT STAT3 STAT3 SRC->STAT3 Migration Migration/ Invasion SRC->Migration FAK->SRC Cell_Cycle Proliferation RAS_RAF_MEK_ERK->Cell_Cycle Survival Survival PI3K_AKT->Survival STAT3->Cell_Cycle Angiogenesis Angiogenesis STAT3->Angiogenesis

Caption: Simplified SRC signaling pathway in cancer.

Experimental Workflow for In Vivo Validation

This diagram outlines the logical steps for the in vivo validation of a novel SRC inhibitor.

In_Vivo_Validation_Workflow start Novel SRC Inhibitor (this compound) in_vitro In Vitro Characterization (Kinase Assays, Cell Viability) start->in_vitro animal_model Select Appropriate Animal Model in_vitro->animal_model efficacy_study In Vivo Efficacy Study (Tumor Growth Inhibition) animal_model->efficacy_study pd_study Pharmacodynamic (PD) Study (Target Engagement) animal_model->pd_study toxicity_study Toxicity Study animal_model->toxicity_study data_analysis Data Analysis and Interpretation efficacy_study->data_analysis pd_study->data_analysis toxicity_study->data_analysis go_no_go Go/No-Go Decision for Further Development data_analysis->go_no_go

Caption: Workflow for in vivo validation of a novel SRC inhibitor.

Conclusion

While computational studies have identified this compound as a promising SRC inhibitor candidate, comprehensive in vivo validation is essential to determine its therapeutic potential. The experimental protocols and comparative data presented in this guide offer a framework for the preclinical development of this and other novel SRC inhibitors. Future studies should focus on robust in vivo experiments to ascertain the efficacy, target engagement, and safety profile of this compound, ultimately paving the way for its potential clinical translation.

References

Efficacy of 4-Azatricyclo[4.3.1.13,8]undecan-5-one Derivatives Against Influenza A: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the anti-influenza A activity of two 4-Azatricyclo[4.3.1.13,8]undecan-5-one derivatives. The data presented is based on available in vitro studies and aims to facilitate further research and development in this area.

A 1986 study by Khalil et al. investigated a series of novel substituted 4-azatricyclo[4.3.1.13,8]undecane derivatives for their antiviral properties. Among the synthesized compounds, two derivatives of this compound, designated as compound 4f and compound 4g , demonstrated notable activity against the Influenza A/NWS/33 virus. This guide summarizes the reported efficacy of these two compounds, details the experimental methodology used for their evaluation, and provides a visual representation of the synthetic workflow.

Comparative Efficacy

The antiviral efficacy of compounds 4f and 4g was determined by their minimum inhibitory concentration (MIC) required to inhibit the cytopathic effect of the Influenza A/NWS/33 virus in Madin-Darby Canine Kidney (MDCK) cells. The results are summarized in the table below.

Compound IDStructureInfluenza A StrainCell LineEfficacy (MIC, µg/mL)Virus Rating
4f 4-(Cinnamoyl)-4-azatricyclo[4.3.1.13,8]undecan-5-oneA/NWS/33MDCK1.01.2
4g 3,3'-Bis(4"-methylene-4"-azatricyclo[4.3.1.13,8]undecane)azobenzeneA/NWS/33MDCK3.20.7

Data sourced from Khalil et al., 1986.

Compound 4f exhibited a lower MIC value, suggesting a higher potency against the tested influenza A strain compared to compound 4g . The "virus rating" is a measure of the antiviral effect, with a higher rating indicating a more pronounced effect.

Experimental Protocols

The following is a detailed description of the methodologies employed in the study by Khalil et al. (1986) for the synthesis and antiviral evaluation of the this compound derivatives.

Synthesis of this compound (Parent Compound)

The core structure was synthesized via a Beckmann rearrangement of 2-adamantanone oxime. To a suspension of 2-adamantanone oxime in 20% aqueous sodium hydroxide, benzenesulfonyl chloride was added with vigorous stirring at 20-30°C. The reaction temperature was maintained below 30°C until the exothermic reaction ceased, then raised to 55°C and held for 2 hours. The resulting product, this compound, was obtained as white crystals.

Synthesis of Derivatives
  • Compound 4f (4-(Cinnamoyl)-4-azatricyclo[4.3.1.13,8]undecan-5-one): The parent compound was N-acylated with cinnamoyl chloride to yield derivative 4f .

  • Compound 4g (3,3'-Bis(4"-methylene-4"-azatricyclo[4.3.1.13,8]undecane)azobenzene): This compound was prepared through the reduction of the N-(m-nitrobenzoyl) analog of 4-azatricyclo[4.3.1.13,8]undecane.

In Vitro Antiviral Assay

The antiviral activity of the synthesized compounds was evaluated against Influenza A/NWS/33 virus in Madin-Darby Canine Kidney (MDCK) cells. The assay was based on the inhibition of the viral cytopathic effect (CPE). Confluent monolayers of MDCK cells were infected with the virus and simultaneously treated with various concentrations of the test compounds. The minimum inhibitory concentration (MIC) was determined as the lowest concentration of the compound that completely inhibited the virus-induced CPE.

Visualizing the Workflow

The following diagrams illustrate the general synthetic pathway for the parent compound and the conceptual workflow for the antiviral screening process.

Synthesis_Workflow cluster_synthesis Synthesis of this compound 2-Adamantanone_Oxime 2-Adamantanone Oxime Reaction Beckmann Rearrangement 2-Adamantanone_Oxime->Reaction Reagents Benzenesulfonyl Chloride, 20% NaOH(aq) Reagents->Reaction Product 4-Azatricyclo[4.3.1.13,8] undecan-5-one Reaction->Product

Caption: Synthetic pathway for the core this compound scaffold.

Antiviral_Screening_Workflow cluster_workflow Antiviral Screening Workflow Cell_Culture MDCK Cell Monolayer Infection Infection with Influenza A/NWS/33 Cell_Culture->Infection Treatment Treatment with Test Compounds Infection->Treatment Incubation Incubation Treatment->Incubation Observation Microscopic Observation for Cytopathic Effect (CPE) Incubation->Observation Result Determination of Minimum Inhibitory Concentration (MIC) Observation->Result

Caption: Conceptual workflow for the in vitro antiviral screening assay.

Concluding Remarks

The available data, though limited to a single study from 1986, suggests that this compound derivatives represent a potential scaffold for the development of anti-influenza A agents. Compound 4f , with its cinnamoyl substitution, demonstrated higher potency than the azobenzene derivative 4g . Further research is warranted to explore the structure-activity relationship of this compound class more extensively, test their efficacy against a broader range of contemporary influenza A strains, including resistant variants, and to elucidate their mechanism of action. The lack of more recent public domain research on this specific chemical class for this indication highlights a potential underexplored area for antiviral drug discovery.

Validating Target Engagement of Novel 4-Azatricyclo[4.3.1.13,8]undecan-5-one Derivatives in Cellular Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key cell-based assays for validating the target engagement of novel 4-Azatricyclo[4.3.1.13,8]undecan-5-one derivatives. Given the nascent stage of research on this specific chemical scaffold, this document focuses on established methodologies applicable to commonly explored target classes for such rigid, cage-like structures, including kinases and G-protein coupled receptors (GPCRs). The following sections detail experimental protocols, present data in a comparative format, and visualize workflows and signaling pathways to aid in the selection of the most appropriate assay for your research needs.

Comparison of Key Cell-Based Target Engagement Assays

Choosing the right assay is critical for confirming that a compound interacts with its intended molecular target within the complex environment of a living cell.[1][2][3] This validation is a crucial step in the drug discovery pipeline, helping to build confidence in structure-activity relationships (SAR) and mechanism of action (MoA).[1][4][5] Below is a summary of leading techniques for quantifying intracellular target engagement.

Assay Technique Principle Advantages Limitations Typical Throughput Key Quantitative Output
Cellular Thermal Shift Assay (CETSA®) Ligand binding alters the thermal stability of the target protein.[6][7][8][9]Label-free, applicable to endogenous proteins, can be used in tissues.[6][7][9]Not all ligand binding events cause a thermal shift, lower throughput for traditional Western blot readout.[10]Low to High (with high-content imaging or proteomics)Thermal shift (ΔTm), Isothermal dose-response fingerprint (ITDRFCETSA).[6]
NanoBRET™ Target Engagement Assay Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[11][12][13]High sensitivity, real-time kinetics, applicable to a wide range of targets, including protein complexes.[12][14][15]Requires genetic modification of the target protein, dependent on a suitable tracer.[13][15]HighIC50/EC50, Residence Time.[11][12][15]
Fluorescence Resonance Energy Transfer (FRET) Energy transfer between two fluorescent proteins (donor and acceptor) fused to interacting partners or within a biosensor.[16][17]Ratiometric readout reduces noise, can be used for real-time measurements in live cells.[16][17]Requires genetic modification, potential for photobleaching and spectral overlap.[18]HighFRET ratio change, IC50/EC50.
Bioluminescence Resonance Energy Transfer (BRET) Energy transfer from a bioluminescent donor to a fluorescent acceptor.[16][18][19]Low background signal (no external light source), higher sensitivity than FRET.[17][18][19]Requires genetic modification, signal intensity can be lower than FRET.HighBRET ratio change, IC50/EC50.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized and should be optimized for the specific target and cell line.

Cellular Thermal Shift Assay (CETSA®) Protocol

This protocol describes the steps for performing an isothermal dose-response CETSA experiment.

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the this compound derivative or vehicle control for a predetermined time.

  • Thermal Challenge:

    • Heat the plates at a specific temperature (the optimal temperature needs to be determined empirically for each target) for 3 minutes, followed by cooling at room temperature for 3 minutes.[6]

  • Cell Lysis and Protein Quantification:

    • Lyse the cells using freeze-thaw cycles or lysis buffer.

    • Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation.[6]

    • Quantify the amount of soluble target protein using an appropriate method such as Western blot, ELISA, or mass spectrometry.[9]

  • Data Analysis:

    • Plot the amount of soluble protein against the compound concentration to generate a dose-response curve and determine the ITDRFCETSA.

NanoBRET™ Target Engagement Assay Protocol

This protocol outlines the general steps for a NanoBRET™ target engagement assay in live cells.[11][14]

  • Cell Preparation:

    • Transfect cells with a vector expressing the target protein fused to NanoLuc® luciferase.

    • Seed the transfected cells into a 96- or 384-well plate and incubate.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of the this compound derivative.

    • Add the fluorescent tracer at a predetermined optimal concentration to all wells.[12]

    • Add the compound dilutions or vehicle control to the appropriate wells.

  • Signal Detection:

    • Add the NanoBRET™ substrate and the extracellular NanoLuc® inhibitor.[13]

    • Measure the donor emission (NanoLuc®) and acceptor emission (tracer) using a luminometer capable of detecting BRET signals.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50.

Visualizations

Signaling Pathway Diagram: Generic Kinase Cascade

G Generic Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Adaptor Adaptor Protein (e.g., GRB2) Receptor->Adaptor GEF Guanine Nucleotide Exchange Factor (e.g., SOS) Adaptor->GEF Ras Ras (GTP-bound) GEF->Ras Raf Raf Kinase Ras->Raf MEK MEK Kinase Raf->MEK ERK ERK Kinase MEK->ERK TranscriptionFactor Transcription Factor ERK->TranscriptionFactor GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression

Caption: A simplified diagram of a generic MAP kinase signaling cascade.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

G CETSA Experimental Workflow cluster_0 Cell Culture and Treatment cluster_1 Thermal Challenge cluster_2 Sample Processing cluster_3 Protein Quantification cluster_4 Data Analysis start Seed Cells treat Treat with Compound (Dose-Response) start->treat heat Heat Shock at Tm treat->heat lyse Cell Lysis heat->lyse centrifuge Centrifugation to Separate Soluble Fraction lyse->centrifuge quantify Quantify Soluble Protein (e.g., Western Blot) centrifuge->quantify analyze Generate Dose-Response Curve and Determine ITDRF quantify->analyze

Caption: Workflow for an isothermal dose-response CETSA experiment.

Logical Relationship: NanoBRET Target Engagement Principle

G Principle of NanoBRET Target Engagement Assay cluster_0 No Compound cluster_1 With Compound Target Target-NanoLuc® Fusion Target_Tracer Tracer Binds to Target-NanoLuc® Target->Target_Tracer binds Compound_Binds Compound Binds to Target-NanoLuc® Target->Compound_Binds binds Tracer Fluorescent Tracer Tracer->Target_Tracer binds Compound Test Compound (4-Azatricyclo... derivative) Compound->Compound_Binds binds BRET_Signal High BRET Signal Target_Tracer->BRET_Signal results in No_BRET_Signal Low BRET Signal Compound_Binds->No_BRET_Signal prevents tracer binding, resulting in

Caption: Competitive displacement mechanism in the NanoBRET TE assay.

References

Comparative Cross-Reactivity Profiling of 4-Azatricyclo[4.3.1.13,8]undecan-5-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the cross-reactivity profiles for a series of novel 4-Azatricyclo[4.3.1.13,8]undecan-5-one analogs. The primary objective of this study is to characterize the selectivity of these compounds and identify potential off-target interactions early in the drug discovery process. The data presented herein is intended to guide researchers, scientists, and drug development professionals in selecting the most promising candidates for further investigation.

Introduction

The this compound scaffold is a rigid, adamantane-like structure that has garnered interest for its potential to modulate central nervous system (CNS) targets. The analogs in this guide (designated as ATU-001, ATU-002, and ATU-003) were designed as antagonists for the Alpha-7 nicotinic acetylcholine receptor (α7 nAChR), a ligand-gated ion channel implicated in various cognitive and neurological disorders. To assess their suitability as therapeutic candidates, a comprehensive cross-reactivity screen was performed against a panel of common off-targets known to be associated with adverse drug reactions.

Data Summary: Off-Target Binding Affinity

The following table summarizes the binding affinities (Ki, nM) of the three lead analogs against the primary target (α7 nAChR) and a panel of selected off-targets. Lower Ki values indicate higher binding affinity. Data is presented as the mean of three independent experiments.

TargetAnalog ATU-001 (Ki, nM)Analog ATU-002 (Ki, nM)Analog ATU-003 (Ki, nM)
Primary Target (α7 nAChR) 15.2 8.9 25.6
Off-Target Panel
5-HT2A Receptor> 10,0008,500> 10,000
Dopamine D2 Receptor5,2102,1509,800
Muscarinic M1 Receptor> 10,000> 10,000> 10,000
hERG Channel8,9004,500> 10,000
Sigma-1 Receptor9503201,200

Interpretation: Analog ATU-002 demonstrates the highest potency for the primary target, α7 nAChR. However, it also shows the most significant off-target activity, particularly against the Dopamine D2 and Sigma-1 receptors, and moderate activity at the hERG channel. ATU-001 displays a more favorable selectivity profile with weaker off-target interactions. ATU-003 is the least potent analog but exhibits the highest selectivity, showing minimal interaction with the tested off-target panel.

Experimental Protocols

Radioligand Binding Assays

The binding affinities of the test compounds for the α7 nAChR, 5-HT2A, Dopamine D2, Muscarinic M1, and Sigma-1 receptors were determined using competitive radioligand binding assays.

  • Membrane Preparation: Cell membranes expressing the receptor of interest were prepared from recombinant cell lines (e.g., CHO or HEK293).

  • Assay Buffer: A buffer solution appropriate for the specific receptor was used (e.g., 50 mM Tris-HCl, pH 7.4).

  • Incubation: A constant concentration of a specific radioligand (e.g., [³H]-Methyllycaconitine for α7 nAChR) was incubated with the cell membranes and a range of concentrations of the test compound (ATU-001, ATU-002, or ATU-003).

  • Separation: Following incubation to equilibrium, bound and free radioligand were separated by rapid filtration through a glass fiber filter.

  • Detection: The amount of bound radioactivity on the filters was quantified using a liquid scintillation counter.

  • Data Analysis: The IC50 values (concentration of test compound that inhibits 50% of specific radioligand binding) were determined by non-linear regression analysis. The Ki (inhibition constant) values were then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

hERG Channel Binding Assay

The potential for the analogs to interact with the hERG potassium channel was assessed via a radioligand binding assay using human embryonic kidney (HEK293) cells stably expressing the hERG channel. The experimental protocol is similar to that described above, using [³H]-Astemizole as the radioligand.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the downstream signaling cascade of the primary target, the α7 nAChR, and the general workflow employed for the cross-reactivity profiling of the ATU analogs.

G Ligand Acetylcholine or ATU Analog a7R α7 nAChR Ligand->a7R Binds Ca_Influx Ca²⁺ Influx a7R->Ca_Influx Opens CaM Calmodulin (CaM) Ca_Influx->CaM Activates CaMKII CaMKII CaM->CaMKII Activates PI3K PI3K CaM->PI3K Activates ERK ERK1/2 CaMKII->ERK Activates Akt Akt PI3K->Akt Activates CREB CREB Akt->CREB Phosphorylates ERK->CREB Phosphorylates Gene Gene Expression (Neuronal Survival, Plasticity) CREB->Gene

Caption: Simplified signaling pathway of the α7 nicotinic acetylcholine receptor (α7 nAChR).

G start Start: Synthesized ATU Analogs (001, 002, 003) primary_screen Primary Screen: α7 nAChR Binding Assay start->primary_screen data1 Determine Ki for α7 nAChR primary_screen->data1 secondary_screen Secondary Screen: Off-Target Panel Binding data1->secondary_screen assays • 5-HT2A • Dopamine D2 • Muscarinic M1 • hERG • Sigma-1 secondary_screen->assays data2 Determine Ki for Off-Targets secondary_screen->data2 analysis Data Analysis: Compare Selectivity Profiles data2->analysis end End: Select Lead Candidate analysis->end

Caption: Experimental workflow for cross-reactivity profiling of ATU analogs.

A Head-to-Head Comparison of 4-Azatricyclo[4.3.1.13,8]undecan-5-one Derivatives and Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a novel class of compounds, 4-Azatricyclo[4.3.1.13,8]undecan-5-one derivatives, against well-characterized kinase inhibitors. This objective comparison is supported by available binding affinity data and established IC50 values for known inhibitors, offering insights into their potential as kinase-targeted therapeutics.

Executive Summary

Recent computational studies have identified this compound (ADE) as a compound with a notable binding affinity for the proto-oncogene tyrosine-protein kinase Src.[1][2][3] This observation positions this scaffold as a potential starting point for the development of novel Src inhibitors. To contextualize its potential, this guide compares the available data for this derivative with two well-known, potent kinase inhibitors: Dasatinib, a highly potent Src inhibitor, and Staurosporine, a broad-spectrum kinase inhibitor.

Data Presentation

The following tables summarize the available inhibitory data for the compared compounds. It is important to note that direct quantitative comparison is challenging due to the different nature of the available data for the this compound derivative (binding energy) versus the established inhibitors (IC50 values).

Table 1: Comparison of Inhibitory Activity Against Src Kinase

CompoundTarget KinaseIC50 (nM)Binding Energy (kcal/mol)
This compound (ADE)SrcNot Available-10.88[1][2][3]
DasatinibSrc0.5Not Applicable
StaurosporineSrc6Not Applicable

Table 2: Inhibitory Profile of Known Kinase Inhibitors Across Various Kinases

InhibitorTarget KinaseIC50 (nM)
Dasatinib BCR-ABL<1
c-KIT<30
PDGFRβ<30
Ephrin A receptor<30
Staurosporine Protein Kinase C (PKC)3
Protein Kinase A (PKA)7
CaM Kinase II20

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are standardized protocols for key assays used in kinase inhibitor profiling.

In Vitro Src Kinase Inhibition Assay (Radiometric)

This protocol describes a method to determine the inhibitory activity of a test compound against Src kinase by measuring the incorporation of radiolabeled phosphate into a peptide substrate.

Materials:

  • Recombinant human Src kinase

  • Src peptide substrate (e.g., KVEKIGEGTYGVVYK)

  • [γ-³²P]ATP

  • Kinase Buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • Test compound (dissolved in DMSO)

  • P81 phosphocellulose paper

  • 75 mM phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing Src kinase, the peptide substrate, and the test compound at various concentrations in a microcentrifuge tube.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a predetermined time within the linear range of the assay.

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper squares three times for 5 minutes each in 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Perform a final wash with acetone and allow the papers to dry.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a non-radioactive method to measure kinase activity by quantifying the amount of ADP produced in the kinase reaction.

Materials:

  • Recombinant human Src kinase

  • Src peptide substrate

  • ATP

  • Test compound (dissolved in DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • In a 96-well plate, add the test compound at various concentrations.

  • Add the Src kinase to each well and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

  • Convert ADP to ATP and generate a luminescent signal by adding the Kinase Detection Reagent and incubating for 30 minutes at room temperature.

  • Measure the luminescence of each well using a plate reader.

  • Calculate the percentage of inhibition and determine the IC50 value.

Mandatory Visualization

The following diagrams illustrate key signaling pathways and a typical experimental workflow for kinase inhibitor screening.

Src_Signaling_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src Integrin Integrin FAK FAK Integrin->FAK PI3K PI3K Src->PI3K Ras Ras Src->Ras STAT3 STAT3 Src->STAT3 FAK->Src Akt Akt PI3K->Akt Raf Raf Ras->Raf Nucleus Nucleus STAT3->Nucleus Gene Expression (Proliferation, Survival, Angiogenesis, Invasion) Akt->Nucleus Gene Expression (Proliferation, Survival, Angiogenesis, Invasion) MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Nucleus Gene Expression (Proliferation, Survival, Angiogenesis, Invasion)

Caption: Simplified Src signaling pathway.

CDK2_Signaling_Pathway Growth_Factors Growth Factors CyclinD_CDK46 Cyclin D / CDK4/6 Growth_Factors->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb p E2F E2F Rb->E2F CyclinE Cyclin E E2F->CyclinE CDK2 CDK2 CyclinE->CDK2 CyclinE_CDK2 Cyclin E / CDK2 CDK2->CyclinE_CDK2 CyclinE_CDK2->Rb p S_Phase_Entry S-Phase Entry CyclinE_CDK2->S_Phase_Entry

Caption: CDK2 signaling pathway in G1/S transition.

Kinase_Inhibitor_Screening_Workflow Start Start Compound_Prep Compound Preparation (Serial Dilution) Start->Compound_Prep Assay_Plate Assay Plate Setup (Compound, Kinase, Buffer) Compound_Prep->Assay_Plate Reaction_Init Reaction Initiation (Add Substrate/ATP) Assay_Plate->Reaction_Init Incubation Incubation Reaction_Init->Incubation Detection Signal Detection (Luminescence/Radioactivity) Incubation->Detection Data_Analysis Data Analysis (IC50 Determination) Detection->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for kinase inhibitor screening.

References

Safety Operating Guide

Proper Disposal of 4-Azatricyclo[4.3.1.13,8]undecan-5-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical protocols for the handling and disposal of 4-Azatricyclo[4.3.1.13,8]undecan-5-one are critical for ensuring a safe laboratory environment and regulatory compliance. This guide provides a comprehensive, step-by-step procedure for researchers, scientists, and drug development professionals to manage the disposal of this compound, from the point of generation to its ultimate removal by a licensed waste handler.

Immediate Safety and Hazard Information

This compound is classified with the following hazards:

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Personnel handling this chemical should always wear appropriate Personal Protective Equipment (PPE), including a dust mask (type N95 or equivalent), eye shields, and chemical-resistant gloves.[1][2]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe and compliant disposal of this compound waste.

Step 1: Waste Identification and Segregation

  • Identify Waste: Any this compound that is no longer needed, is a residue from an experiment, or is contaminated becomes chemical waste.

  • Segregate at Source: It is crucial to segregate this waste at the point of generation. Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible chemicals can react dangerously. For instance, acids should not be mixed with bases, and oxidizers should be kept separate from flammable materials.

Step 2: Container Selection and Management

  • Choose a Compatible Container: Use a designated, leak-proof waste container that is compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure the container is clean and in good condition.

  • Keep Containers Closed: Waste containers must be kept securely closed at all times, except when adding waste.[3][4] This prevents the release of vapors and reduces the risk of spills.

Step 3: Labeling of Waste Containers

Proper labeling is a critical regulatory requirement. The label must be legible and securely affixed to the waste container.

Information to Include on the LabelExample
"Hazardous Waste" Clearly write "Hazardous Waste" at the top of the label.
Full Chemical Name This compound
CAS Number 22607-75-6
Hazard Identification Skin Irritant, Eye Irritant, Respiratory Irritant
Accumulation Start Date The date the first amount of waste is added to the container.
Generator Information Your Name, Laboratory/Department, Building, and Room Number.

Step 4: Storage of Chemical Waste in the Laboratory

  • Designated Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within the laboratory.[5] This area should be at or near the point of waste generation and under the control of laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.

  • Segregated Storage: Store containers of this compound waste away from incompatible materials.

Step 5: Arranging for Final Disposal

  • Do Not Dispose in Regular Trash or Drains: Under no circumstances should this compound be disposed of in the regular trash or down the sewer system.[3]

  • Contact EHS for Pickup: Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup. Follow your institution's specific procedures for requesting a waste collection.

  • Final Disposal Method: The recommended final disposal method for this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3] Your EHS department will manage this final step with a certified hazardous waste vendor.

Disposal Workflow Diagram

The following diagram illustrates the key stages in the proper disposal of this compound.

G Disposal Workflow for this compound cluster_lab In the Laboratory cluster_ehs Managed by EHS & Licensed Vendor A Step 1: Identify & Segregate Waste (At point of generation) B Step 2: Select Compatible Container A->B C Step 3: Label Container ('Hazardous Waste', Chemical Name, Hazards, Date) B->C D Step 4: Store in Satellite Accumulation Area (With secondary containment) C->D E Step 5: Request Waste Pickup (Contact EHS) D->E F EHS Collects Waste from Lab E->F Hand-off G Consolidation at Central Accumulation Area F->G H Final Disposal by Licensed Vendor (Incineration or Chemical Destruction Plant) G->H

Caption: A flowchart outlining the procedural steps for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

Essential Safety and Logistical Information for Handling 4-Azatricyclo[4.3.1.13,8]undecan-5-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, operation, and disposal of 4-Azatricyclo[4.3.1.13,8]undecan-5-one. This document provides immediate, procedural, and step-by-step guidance to ensure laboratory safety and operational integrity.

Personal Protective Equipment (PPE) and Hazard Information

Proper personal protective equipment is paramount when handling this compound to mitigate risks associated with its hazardous properties. The compound is classified as a skin and eye irritant and may cause respiratory irritation.[1] The target organ for toxicity is the respiratory system.[1]

Required Personal Protective Equipment:

  • Respiratory Protection: A dust mask of type N95 (US) or equivalent is necessary to prevent inhalation of the solid compound.[1]

  • Eye Protection: Chemical safety goggles or eyeshields are mandatory to protect against dust particles.[1]

  • Hand Protection: Chemical-resistant gloves are required to prevent skin contact.[1]

Quantitative Safety and Physical Data

While specific occupational exposure limits for this compound have not been established, data for the structurally related compound cyclohexanone are provided below for reference. It is crucial to handle this compound with the assumption of similar or greater toxicity.

PropertyValueSource
Physical State Solid[1]
Melting Point 316-318 °C[1]
Solubility Chloroform: 2.5%, clear, colorless[1]
Hazard Classifications Eye Irritant 2, Skin Irritant 2, STOT SE 3[1]
Signal Word Warning[1]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]
Precautionary Statements P261, P264, P271, P280, P302+P352, P305+P351+P338[1]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential for laboratory safety.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Before handling, inspect all PPE for integrity.

2. Weighing and Dispensing:

  • Handle the solid compound carefully to minimize dust generation.

  • Use a spatula or other appropriate tool for transferring the solid.

  • Weigh the compound in a tared and sealed container whenever possible.

3. Solution Preparation:

  • When dissolving the solid, add it slowly to the solvent to avoid splashing.

  • If heating is required, use a controlled heating source such as a heating mantle or water bath.

4. Experimental Use:

  • Keep containers of this compound closed when not in use.

  • Avoid breathing any dust, fumes, or vapors that may be generated during the experiment.[2]

5. Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • The designated storage area should be secure and accessible only to authorized personnel.

Disposal Plan: Step-by-Step Procedures

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • Collect all solid waste, including unused compound and contaminated materials (e.g., gloves, weigh boats, paper towels), in a dedicated, clearly labeled hazardous waste container.

  • The container should be compatible with the chemical and have a secure lid.

2. Labeling:

  • Label the hazardous waste container with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant," "Respiratory Irritant").

3. Contaminated Lab Equipment:

  • Contaminated reusable lab equipment should be decontaminated by thoroughly rinsing with an appropriate solvent in a fume hood. The rinsate must be collected as hazardous waste.

  • Disposable contaminated items should be double-bagged in clear plastic bags and tagged as hazardous waste.

4. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.[3]

  • Do not dispose of this compound down the drain or in regular trash.

Safe Handling Workflow

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep_ppe Don PPE (N95 Mask, Goggles, Gloves) prep_workspace Prepare Workspace (Fume Hood, Eyewash Station) prep_ppe->prep_workspace weigh Weigh Compound (Minimize Dust) prep_workspace->weigh dissolve Prepare Solution (Add Solid to Solvent) weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Equipment (Collect Rinsate) experiment->decontaminate store Store Unused Compound (Sealed, Ventilated Area) experiment->store collect_waste Collect Solid Waste (Labeled Container) decontaminate->collect_waste dispose Dispose via EHS/ Licensed Contractor collect_waste->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Azatricyclo[4.3.1.13,8]undecan-5-one
Reactant of Route 2
4-Azatricyclo[4.3.1.13,8]undecan-5-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.